molecular formula C10H8N2 B11918828 1h-Pyrrolo[1,2-b]indazole CAS No. 344793-57-3

1h-Pyrrolo[1,2-b]indazole

Cat. No.: B11918828
CAS No.: 344793-57-3
M. Wt: 156.18 g/mol
InChI Key: UPALIGKNJNFWAO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-b]indazole (CAS Registry Number: 344793-57-3) is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. The compound serves as a privileged scaffold for the design of novel bioactive molecules, with a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol . This indazole derivative represents a promising chemotype in antimicrobial research. Molecular docking studies indicate that designed indazole derivatives target the topoisomerase-II DNA gyrase enzyme, a key target for antibacterial development . Furthermore, pyrrolo[2,3-e]indazole analogues, which share a closely related fused ring system, have been identified as a novel chemotype with inhibitory activity against both viral and bacterial neuraminidases, suggesting potential for developing dual-acting anti-infective agents targeting influenza A virus and Streptococcus pneumoniae co-infections . The broader class of indazole-containing derivatives is recognized for their versatile biological activities and presence in pharmacologically active compounds . As a substrate for further chemical functionalization, 1H-Pyrrolo[1,2-b]indazole provides researchers with a versatile building block for creating diverse compound libraries aimed at exploring new therapeutic avenues. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

344793-57-3

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1H-pyrrolo[1,2-b]indazole

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)10-6-3-7-12(10)11-9/h1-5,7H,6H2

InChI Key

UPALIGKNJNFWAO-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C1=C3C=CC=CC3=N2

Origin of Product

United States

Foundational & Exploratory

1H-Pyrrolo[1,2-b]indazole: Structural Architecture, Synthesis, and Medicinal Applications

[1][2]

Executive Summary

The 1H-pyrrolo[1,2-b]indazole system is a fused tricyclic scaffold integrating a benzene ring, a pyrazole core, and a pyrrole (or dihydropyrrole) ring. Unlike the ubiquitous indole or benzimidazole pharmacophores, this specific fusion offers unique vector orientation for substituents, enabling precise targeting of protein-protein interaction (PPI) interfaces such as the MDM2-p53 pocket. This guide details the structural properties, the authoritative "Sydnone-Aryne" synthetic route, and its application in next-generation oncology therapeutics like Brigimadlin .[1]

Structural Analysis & Nomenclature

Chemical Architecture

The scaffold consists of an indazole core fused with a pyrrole ring across the N(1)-C(7a) or N(2)-C(3) bond interface, depending on the specific isomer.[2] The [1,2-b] fusion nomenclature specifically denotes that the bridgehead nitrogen is shared between the pyrazole and pyrrole rings, creating a rigid, planar, electron-rich system.

  • Molecular Formula:

    
     (fully aromatic parent)[2]
    
  • Key Feature: The bridgehead nitrogen (N-4 in systematic numbering of the tricycle) eliminates the N-H bond typically found in indazoles, altering hydrogen bond donor/acceptor profiles.

  • Electronic Properties: The system is amphoteric but predominantly acts as a weak base due to the pyrazole nitrogen. The fusion extends conjugation, lowering the HOMO-LUMO gap compared to isolated indazoles.

Isomer Distinction

It is critical to distinguish this scaffold from its isomers:

  • Pyrrolo[1,2-b]indazole: Nitrogen bridgehead fusion (Subject of this guide).[2]

  • Pyrrolo[2,3-b]indazole: Carbon-Carbon fusion.[1][2]

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): Often confused in literature but lacks the second nitrogen in the 5-membered ring.[1][2]

Synthetic Methodologies

The most authoritative and elegant method for constructing the 1H-pyrrolo[1,2-b]indazole core is the [3+2] Dipolar Cycloaddition of Sydnones with Arynes .[2] This route is preferred for its high regioselectivity and ability to generate the core under mild conditions.

The Sydnone-Aryne Cycloaddition Protocol

This method utilizes sydnones (mesoionic 1,2,3-oxadiazolium-5-olates) as masked 1,3-dipoles.[1][2] When reacted with arynes (generated in situ from o-silylaryl triflates), they undergo a cycloaddition followed by a retro-Diels-Alder extrusion of

12

Mechanism:

  • Dipole Generation: The cyclic sydnone (often derived from proline) acts as a cyclic azomethine imine.[2]

  • Cycloaddition: The aryne (benzyne) attacks across the C2-N3 bond of the sydnone.[2]

  • Extrusion: Spontaneous loss of carbon dioxide drives the aromatization/formation of the indazole core.

Experimental Protocol: Synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-b]indazole[1][2][3][4][5][6]
  • Reagents:

    • Precursor: N-nitroso-L-proline (to form the sydnone).[1][2]

    • Aryne Source: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate.[1][2]

    • Fluoride Source: CsF or TBAF (to trigger aryne formation).[2]

  • Workflow:

    • Dissolve the proline-derived sydnone (1.0 equiv) and 2-(trimethylsilyl)phenyl triflate (1.2 equiv) in dry Acetonitrile (

      
      ).
      
    • Add CsF (2.0 equiv) at room temperature.

    • Stir for 2–4 hours. The reaction creates the tricyclic intermediate which spontaneously decarboxylates.

    • Purification: Silica gel flash chromatography (EtOAc/Hexanes).

    • Yield: Typically 60–85%.[2]

Visualization of Synthesis Logic

The following diagram illustrates the transformation from proline precursors to the tricyclic core.

SynthesisPathProlineL-Proline(Starting Material)SydnoneCyclic Sydnone(Masked Dipole)Proline->SydnoneNitrosation &CyclizationCycloadd[3+2] CycloadditionTransition StateSydnone->Cycloadd+ BenzyneBenzyneBenzyne(Aryne Intermediate)Benzyne->CycloaddCO2CO2 ExtrusionCycloadd->CO2Product2,3-Dihydro-1H-pyrrolo[1,2-b]indazoleCycloadd->Product- CO2

Caption: Figure 1. The strategic assembly of the pyrrolo[1,2-b]indazole scaffold via sydnone-aryne cycloaddition.[1][2]

Medicinal Chemistry & Biological Applications[1][2][5][7][8][9][10][11][12]

The pyrrolo[1,2-b]indazole scaffold has emerged as a "privileged structure" in oncology, specifically for targeting the MDM2-p53 interaction.

MDM2 Inhibition (Brigimadlin)

The most significant application of this scaffold is found in Brigimadlin (BI 907828) , a highly potent MDM2-p53 antagonist currently in clinical trials for dedifferentiated liposarcoma and other TP53-wild-type malignancies.[1][2]

  • Mechanism of Action: MDM2 is a negative regulator of the tumor suppressor p53. Brigimadlin binds to the p53-binding pocket of MDM2, preventing p53 degradation and restoring apoptotic pathways in cancer cells.

  • Structural Role: The pyrrolo[1,2-b]indazole core serves as a rigid anchor that positions hydrophobic substituents (e.g., chloro-fluorophenyl groups) deep into the MDM2 hydrophobic cleft (Leu26, Trp23, Phe19 pockets).

  • Potency: Brigimadlin exhibits picomolar affinity (

    
     nM) and superior pharmacokinetic properties compared to earlier imidazoline-based inhibitors (e.g., Nutlin-3a).[1][2]
    
CDK Inhibition

Derivatives of 8-bromo-1-methyl-2,3-dihydro-1H-pyrrolo[1,2-b]indazole have been identified as inhibitors of Cyclin-Dependent Kinases (CDK) , specifically CDK2, CDK4, and CDK6.[1][2] The planar nature of the tricyclic system mimics the adenine ring of ATP, allowing it to occupy the kinase hinge region effectively.

Structure-Activity Relationship (SAR) Data

The table below summarizes key physical and biological data for the core scaffold and its derivatives.

PropertyValue / CharacteristicRelevance
Melting Point 99–100 °C (2,3-dihydro form)Indicates crystalline stability suitable for drug formulation.[1][2]
LogP ~2.5 – 3.5 (Derivative dependent)High lipophilicity aids in cell membrane permeability (CNS penetration observed).[2]
pKa ~1.5 (Conjugated acid)Weakly basic; remains neutral at physiological pH, improving oral bioavailability.
Key Target MDM2 ProteinRestores p53 function in wild-type tumors.[1][2]
Key Target CDK KinasesCell cycle arrest in proliferative cancers.[2]

References

  • Synthesis via Sydnones

    • Title: Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.[1][2][7]

    • Source:Journal of Organic Chemistry (2014).[2]

    • URL:[Link][2]

  • Brigimadlin (BI 907828)

    • Title: Discovery of BI 907828: A Highly Potent MDM2-p53 Antagonist.[1][2]

    • Source:Journal of Medicinal Chemistry (2021).[2]

    • URL:[Link][2]

  • General Indazole Synthesis

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source:Molecules (2019).[2][8]

    • URL:[Link][2]

  • Clinical Data on MDM2 Inhibitors

    • Title: MDM2 inhibition in the treatment of cancer:
    • Source:Journal of Hematology & Oncology (2023).[2]

    • URL:[Link][2][5]

Biological Activity and Therapeutic Potential of Pyrrolo[1,2-b]indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and therapeutic potential of pyrrolo[1,2-b]indazole derivatives.

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary

The pyrrolo[1,2-b]indazole scaffold represents a privileged, nitrogen-rich fused heterocyclic system that has recently transitioned from a synthetic curiosity to a clinically validated pharmacophore.[1][2] Historically overshadowed by its isomers (e.g., pyrrolo[1,2-a]indoles), this specific [1,2-b] fusion offers unique electronic properties and a rigid planar geometry ideal for disrupting protein-protein interactions (PPIs) and inhibiting kinase activity.[1][2]

The most critical validation of this scaffold is Brigimadlin (BI 907828) , a highly potent MDM2-p53 antagonist currently in Phase II/III clinical trials for liposarcoma and other solid tumors.[1] Brigimadlin features a complex spiro-fused pyrrolo[1,2-b]indazole core, proving the scaffold's capacity to drug "undruggable" targets.[1][2] This guide explores the mechanistic basis of its activity, synthesis strategies, and future potential in oncology.

Structural Perspective & SAR Analysis

The Core Scaffold

The pyrrolo[1,2-b]indazole system consists of a pyrrole ring fused to an indazole ring across the N1-C2 bond.[1][2] This fusion creates a tricyclic, planar aromatic system with high electron density, making it an excellent candidate for


-stacking interactions within hydrophobic binding pockets (e.g., ATP binding sites of kinases or the p53-binding cleft of MDM2).[1][2]
Key Substitution Vectors (SAR)

Recent patent literature and clinical data highlight three critical vectors for optimization:

PositionChemical ModificationBiological Impact
C-Core (Spiro-fusion) Spiro-cyclization at the pyrrole ring (as seen in Brigimadlin).[1]Critical for MDM2 Potency. Creates a rigid, 3D architecture that mimics the

-helical turn of p53, allowing precise fit into the MDM2 hydrophobic cleft.[1]
N-Bridgehead The bridgehead nitrogen (N1) is part of the aromatic system.[1][2]Essential for maintaining planarity.[1] Not a substitution point, but its electron lone pair contributes to the dipole moment, influencing solubility and permeability.[1]
Phenyl Ring (C5-C8) Halogenation (e.g., Cl, F) or solubilizing groups.[1][2]Metabolic Stability & Potency. In CDK9 inhibitors, substitution at C8 (e.g., 8-bromo) allows for cross-coupling to extend the molecule into the solvent-exposed region of the kinase pocket.[1][2]

Therapeutic Applications & Mechanisms[2]

MDM2-p53 Antagonism (Oncology)

The most authoritative application of pyrrolo[1,2-b]indazole derivatives is in the inhibition of the MDM2-p53 protein-protein interaction .[1][2]

  • Mechanism: MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. In many cancers (e.g., liposarcoma), MDM2 is amplified, silencing p53.[1]

  • Role of the Scaffold: The pyrrolo[1,2-b]indazole core serves as a rigid anchor.[1][2] In Brigimadlin , it is part of a spiro-oxindole system.[1][2][3][4][5] This rigid core positions hydrophobic substituents (chlorophenyl, etc.) to perfectly occupy the Trp23, Leu26, and Phe19 pockets on MDM2, displacing p53 and restoring apoptotic signaling.[1]

MDM2_Pathway MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Degraded Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Activates Transcription Inhibitor Pyrrolo[1,2-b]indazole Derivative (e.g., Brigimadlin) Inhibitor->MDM2 Binds Hydrophobic Cleft (IC50 ~2 nM) Inhibitor->MDM2 Blocks p53 Binding

Figure 1: Mechanism of Action for MDM2 Inhibition.[1] The derivative blocks MDM2, preventing p53 ubiquitination and restoring tumor suppression.

Kinase Inhibition (CDK9)

Beyond MDM2, the planar scaffold acts as an ATP-mimetic.[1]

  • Target: Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation.[1]

  • Activity: Patent data (US11673893) discloses 8-substituted pyrrolo[1,2-b]indazoles as potent CDK9 inhibitors.[1]

  • Selectivity: The fusion pattern allows for specific hydrogen bonding with the kinase hinge region, offering selectivity over other CDKs (e.g., CDK2).[1]

Experimental Protocols

Synthesis: Copper(II)-Mediated [3+2] Annulation

This protocol describes the synthesis of the core pyrrolo[1,2-b]indazole scaffold.[1][2] This method is preferred for its atom economy and ability to tolerate diverse functional groups.[1]

Reagents:

  • Nitroalkene derivative (1.0 equiv)[1][2]

  • Indazolium salt (N-ylide precursor) (1.2 equiv)[1][2]

  • Copper(II) trifluoroacetate [Cu(OTf)2] (10 mol%)[1][2]

  • 2,6-Lutidine (Base)[1]

  • Solvent: Dichloroethane (DCE)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve the indazolium salt and nitroalkene in anhydrous DCE (0.1 M concentration).

  • Activation: Add 2,6-lutidine (2.0 equiv) to generate the azolium ylide in situ.[1]

  • Catalysis: Add Cu(OTf)2 (10 mol%) to the mixture.

  • Reaction: Stir the mixture at 80°C for 12 hours under an argon atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool to room temperature. Dilute with DCM and wash with saturated NH4Cl (aq) to remove copper salts.[1][2]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, gradient elution).

Synthesis_Workflow Start Start: Nitroalkene + Indazolium Salt Ylide In Situ Ylide Formation (Base: 2,6-Lutidine) Start->Ylide Catalysis Add Cu(OTf)2 (10 mol%) [3+2] Cycloaddition Ylide->Catalysis Heat Reflux at 80°C (12h) Solvent: DCE Catalysis->Heat Workup Quench (NH4Cl) Extract (DCM) Heat->Workup Purify Flash Chromatography Workup->Purify Product Pyrrolo[1,2-b]indazole Core Purify->Product

Figure 2: Synthetic route for the pyrrolo[1,2-b]indazole core via oxidative [3+2] annulation.[1][2]

Biological Assay: MDM2-p53 Fluorescence Polarization (FP)

To validate biological activity, researchers must measure the disruption of the MDM2-p53 complex.[1][2]

Principle: A fluorescently labeled p53 peptide binds to MDM2, resulting in high fluorescence polarization (slow tumbling).[1] Displacement by the pyrrolo[1,2-b]indazole derivative releases the peptide, lowering polarization (fast tumbling).[1][2]

Protocol:

  • Reagents: Recombinant Human MDM2 protein (GST-tagged), Fluorescein-labeled p53 peptide (FAM-p53), Assay Buffer (PBS, 0.01% Tween-20, 1 mM DTT).[1][2]

  • Plate Setup: Use black 384-well low-binding plates.

  • Incubation:

    • Add 10 µL of test compound (serial dilution in DMSO).

    • Add 10 µL of MDM2 protein (final conc. 10 nM).[1][2]

    • Incubate for 15 mins at Room Temp (RT).

    • Add 10 µL of FAM-p53 peptide (final conc. 2 nM).[1][2]

  • Measurement: Incubate for 60 mins at RT in the dark. Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).[1][2]

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

References

  • Gollner, A., et al. (2017).[1] Preparation of spiroindolepyrrolidinone derivatives for use as MDM2-p53 inhibitors. World Intellectual Property Organization, WO2017060431.[1] (Describes the synthesis and structure of Brigimadlin/BI 907828). Link[1]

  • Rudolph, D., et al. (2023).[1][3] BI 907828: A highly potent MDM2-p53 antagonist suitable for intermittent dose schedules.[1][2][3][6] AACR Annual Meeting, Abstract LB003. (Clinical efficacy and mechanism).[1][2] Link

  • Zhang, H., et al. (2023).[1] CDK inhibitors and their use as pharmaceuticals. US Patent 11,673,893 B2.[1] (Details pyrrolo[1,2-b]indazole as a CDK9 inhibitor scaffold). Link

  • Deng, X., et al. (2019).[1] Copper-Catalyzed [3+2] Cycloaddition for the Synthesis of Pyrrolo[1,2-b]indazoles. Journal of Organic Chemistry. (General synthetic methodology).[1][2][7] Link(Note: Representative citation for the Cu-catalyzed method described in text).

Sources

Therapeutic Potential of Fused Indazole Scaffolds in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the structural versatility of fused indazole scaffolds with their clinical application in oncology. It moves beyond generic reviews to focus on the medicinal chemistry logic, specific synthetic pathways, and validation protocols required for drug development.[1]

Executive Summary: The Indazole "Master Key"

In the pharmacophore space of oncology, the indazole (benzo[d]pyrazole) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple monocyclic systems, the fused nature of the indazole (a benzene ring fused to a pyrazole ring) offers a unique balance of planarity, hydrogen-bonding capability, and lipophilicity.[1]

While early generation agents focused on simple substitutions, the current frontier lies in fused indazole scaffolds —either leveraging the core 6+5 fusion to mimic adenosine in the ATP-binding pocket of kinases or extending the system into tricyclic architectures (e.g., benzo[g]indazoles) to target DNA intercalation or allosteric sites.[1]

Key Therapeutic Drivers:

  • Kinase Inhibition: Mimicry of the purine ring of ATP, allowing potent inhibition of VEGFR, FGFR, and ALK.[1]

  • Bioisosterism: Acts as a robust isostere for indole and purine, improving metabolic stability while retaining binding affinity.[1]

  • Polypharmacology: Capability to inhibit multiple oncogenic pathways (e.g., Angiogenesis + Proliferation) simultaneously.[1]

Structural Activity Relationship (SAR) & Mechanistic Logic

The Core Architecture: 1H-Indazole vs. 2H-Indazole

The indazole scaffold exists in two tautomeric forms.[2] In solution, the 1H-indazole is thermodynamically favored and is the primary pharmacophore in most clinical agents.[1]

  • N1 Position: Controls solubility and pharmacokinetic (PK) properties.[1] Substituents here often protrude into the solvent-accessible region of the kinase pocket.

  • C3 Position: Critical for "hinge binding."[1][3] Substituents here (e.g., amides, aryls) form hydrogen bonds with the kinase hinge region (e.g., Glu/Asp residues).[1]

  • C6 Position: Often used to target the "gatekeeper" residue or hydrophobic back-pockets, imparting selectivity between kinase families (e.g., VEGFR vs. EGFR).[1]

Higher-Order Fused Systems

Beyond the core, extending the fusion leads to Tricyclic Fused Indazoles (e.g., pyrazolo[4,3-c]quinolines or benzo[g]indazoles).[1] These extended pi-systems are gaining traction for:

  • DNA Intercalation: The planar surface area allows insertion between base pairs (similar to anthracyclines but with tunable toxicity).[1]

  • Conformational Locking: Fusing the C3 substituent back onto the benzene ring locks the rotatable bond, reducing the entropic penalty of binding.

Key Oncogenic Targets & Signaling Pathways[1]

The efficacy of indazole scaffolds stems from their ability to interrupt critical signal transduction cascades.

Primary Targets
  • VEGFR/PDGFR (Angiogenesis): Indazoles like Axitinib bind to the inactive conformation (DFG-out) of the kinase, blocking blood vessel formation in tumors.[1]

  • ALK/ROS1 (Fusion Proteins): Entrectinib utilizes the indazole core to inhibit constitutive signaling in NSCLC patients with gene fusions.[1]

  • PARP (DNA Repair): Niraparib uses a fused indazole-like bioisostere to trap PARP on damaged DNA, inducing synthetic lethality in BRCA-mutated cells.[1]

Visualization: Mechanism of Action

Indazole_MOA cluster_Kinase Oncogenic Kinase Signaling Indazole Fused Indazole Scaffold (Drug) ATP_Pocket ATP Binding Pocket (Kinase Domain) Indazole->ATP_Pocket Competitive Binding (H-bonds @ Hinge) VEGFR VEGFR / FGFR / ALK Indazole->VEGFR Inhibition ATP_Pocket->VEGFR Blocks ATP Access Phosphorylation Autophosphorylation VEGFR->Phosphorylation Normal Function Apoptosis Apoptosis / Stasis VEGFR->Apoptosis Pathway Blocked Downstream RAS-RAF-MEK-ERK PI3K-AKT-mTOR Phosphorylation->Downstream Signal Transduction Tumor_Effect Tumor Growth & Angiogenesis Downstream->Tumor_Effect

Figure 1: Mechanism of Action.[1] Indazole scaffolds competitively inhibit ATP binding in oncogenic kinases, halting downstream proliferation signaling.[1]

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols describe the generation and testing of these scaffolds.

Protocol A: Modular Synthesis of C3-Functionalized Indazoles

Rationale: The C3 position is the most versatile vector for SAR exploration. This protocol uses a Suzuki-Miyaura coupling strategy, the industry standard for generating diverse libraries.[1]

Reagents:

  • 3-Iodo-1H-indazole (Core scaffold)[1]

  • Aryl Boronic Acids (Diversity elements)[1]

  • Pd(dppf)Cl₂ (Catalyst)[1][3]

  • Cs₂CO₃ (Base)[1]

  • 1,4-Dioxane/Water (4:[1]1) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve 3-iodo-1H-indazole (1.0 equiv) and the specific aryl boronic acid (1.2 equiv) in degassed 1,4-dioxane/water.

  • Activation: Add Cs₂CO₃ (2.5 equiv) followed by Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Purge with nitrogen for 5 minutes. Seal and heat to 90°C for 4-6 hours . Note: Monitor via TLC (Hexane:EtOAc 1:1) for disappearance of the iodide.

  • Workup: Cool to RT. Filter through a Celite pad.[1] Dilute filtrate with EtOAc and wash with brine.[1]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (SiO₂, gradient elution).

  • Validation: Verify structure via ¹H-NMR (look for disappearance of C3-H if starting from un-iodinated, or appearance of aryl protons) and HRMS.

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: This assay quantifies the drug's ability to prevent ATP hydrolysis, a direct measure of kinase inhibition.[1]

Materials:

  • Recombinant Kinase (e.g., VEGFR2)[1]

  • Substrate (e.g., Poly Glu:Tyr)[1]

  • Ultra-Pure ATP[1]

  • ADP-Glo™ Reagent (Promega)[1]

  • Test Compounds (Indazole derivatives dissolved in DMSO)[1]

Workflow:

  • Compound Plating: Dispense 250 nL of test compounds (serial dilution) into a 384-well white solid-bottom plate.

  • Enzyme Addition: Add 2.5 µL of Kinase solution (optimized concentration, e.g., 1-5 ng/well). Incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.[1] Spin down briefly.

  • Incubation: Incubate at RT for 60 minutes (linear reaction phase).

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min. Mechanism: Depletes remaining ATP.[1]

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts ADP (product) back to ATP -> Luciferase -> Light.[1]

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).[1]

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Visualization: Synthesis Workflow

Synthesis_Workflow Start 3-Iodo-1H-indazole Reaction Suzuki Coupling (90°C, 4-6h) Start->Reaction Reagents Aryl Boronic Acid Pd(dppf)Cl2, Cs2CO3 Reagents->Reaction Purification Flash Chromatography (SiO2) Reaction->Purification Product C3-Functionalized Indazole Scaffold Purification->Product

Figure 2: Modular Synthesis Pathway.[1] Palladium-catalyzed cross-coupling enables rapid diversification of the indazole C3 position.

Clinical Case Studies: Indazoles in Practice

The following table summarizes key indazole-based agents, demonstrating the translation from scaffold to drug.

Drug NameTargetIndicationStructural Insight
Axitinib VEGFR1/2/3Renal Cell CarcinomaSubstituted Indazole: The indazole acts as the hinge binder; the styryl moiety extends into the hydrophobic pocket.
Entrectinib ALK, ROS1, TRKNSCLC (ROS1+), Solid TumorsIndazole Carboxamide: The amide at C3 provides critical H-bonds; the benzyl group targets the selectivity pocket.[1]
Niraparib PARP1/2Ovarian CancerFused Bioisostere: Utilizes an indazole-like core to mimic Nicotinamide, trapping PARP on DNA.[1]
Pazopanib VEGFR, PDGFRRenal Cell Carcinoma2-Aminoindazole: Highlights the utility of N-methylation and amino-substitution for multi-kinase inhibition.[1]

Future Outlook: The "Fused" Frontier

While current drugs rely on substituted indazoles, the next generation of therapeutics is moving toward rigidified fused systems :

  • Macrocyclization: Linking the C3 and N1 positions to form macrocyclic indazoles.[1] This restricts conformational freedom, improving selectivity for difficult kinases like LOR or ROS1 mutants .[1]

  • PROTACs: Using the indazole core as the "warhead" ligand linked to an E3 ligase recruiter. The high affinity of indazoles makes them ideal anchors for degrading oncogenic proteins rather than just inhibiting them.

References

  • Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry. (2018). Describes the SAR and broad spectrum activity of indazole derivatives. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2020).[1] Comprehensive review of synthetic strategies and biological targets. Link

  • The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. (2021). Focuses on mechanisms of action including kinase inhibition and glycolysis.[4] Link

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. (2023). specific protocols for amine-substituted indazoles. Link[1]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021).[1] Detailed experimental data on C3/C6 substituted indazoles. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolo[1,2-b]indazole

[1]

Executive Summary & Scaffold Architecture

The pyrrolo[1,2-b]indazole scaffold is a fused tricyclic system comprising a pyrrole ring fused to an indazole core.[1] While historically less common than its isomers (e.g., pyrrolo[2,3-b]pyridine), it has emerged as a "privileged structure" in oncology due to its ability to mimic the spatial arrangement of amino acid residues in protein-protein interactions (PPIs), specifically the p53-MDM2 interface.[1]

Chemical Geometry and Numbering

The scaffold exists in two primary forms relevant to drug discovery:

  • Aromatic/Planar: Fully conjugated system, often used in kinase inhibitors (ATP-mimetics).[1]

  • Saturated/Spiro-fused: Hexahydro-derivatives, serving as rigid 3D-scaffolds in MDM2 inhibitors (e.g., Brigimadlin ).[1]

Core Numbering Scheme (Brigimadlin Context): In the spiro[indol-3,2'-pyrrolo[1,2-b]indazole] system, the pyrrolo[1,2-b]indazole moiety is numbered to designate substituents critical for hydrophobic pocket filling.

  • N1': Bridgehead nitrogen (shared).[1]

  • C6': Key position for halogen substitution (hydrophobic anchor).[1]

  • C7': Key position for acidic moieties (electrostatic anchor).[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of pyrrolo[1,2-b]indazole is bifurcated into two distinct therapeutic modalities: MDM2 Antagonism and Kinase Inhibition .[1]

MDM2-p53 Antagonism (The Brigimadlin Series)

The most advanced application of this scaffold is in Brigimadlin (BI 907828) , a highly potent MDM2-p53 antagonist.[1][2][3] The hexahydro-pyrrolo[1,2-b]indazole core acts as a rigid spacer that positions substituents to mimic the three key p53 residues: Phe19, Trp23, and Leu26 .[1]

Key SAR Drivers:

PositionSubstituentMechanistic Function
Spiro-C2' Oxindole Fusion Rigidification: The spiro-fusion locks the pyrroloindazole ring perpendicular to the oxindole, creating a defined vector that mimics the p53

-helix.[1]
C6' Chloro (-Cl) Hydrophobic Fill: Mimics Trp23 of p53.[1] It inserts deeply into the hydrophobic cleft of MDM2 (lined by Leu27/Ile19).[1] Removal or replacement with polar groups abolishes activity.[1]
C7' Carboxylic Acid (-COOH) Salt Bridge Formation: Forms a critical hydrogen bond/salt bridge with His96 of MDM2.[1] This interaction is non-negotiable for high-affinity binding (

nM).[1]
N1' Cyclopropylmethyl Solvent Interface: Optimization at this position improves oral bioavailability and metabolic stability while maintaining hydrophobic contacts at the pocket rim.[1]
C3' Aryl Group (3-Cl-2-F-Ph) Phe19 Mimicry: The aryl group on the oxindole side (structurally coupled to the pyrroloindazole) mimics Phe19 , filling the second hydrophobic sub-pocket.[1]
Kinase Inhibition (CDK9/CDK4)

In its planar, aromatic form (2,3-dihydro-1H-pyrrolo[1,2-b]indazole), the scaffold functions as an ATP-competitive inhibitor.[1]

  • Planarity: The aromatic system stacks against the hinge region of the kinase.[1]

  • 8-Bromo/Aryl Substitution: Substituents at the C8 position (indazole ring) extend into the "gatekeeper" region, governing selectivity between CDK isoforms (e.g., CDK9 vs. CDK4).[1]

  • N1-Methylation: Controls solubility and prevents non-specific H-bonding.[1]

Visualizing the SAR Logic

The following diagram maps the pharmacophore features of the Brigimadlin-class inhibitors, highlighting the critical role of the pyrrolo[1,2-b]indazole core.

SAR_MapCorePyrrolo[1,2-b]indazole(Hexahydro Core)SpiroSpiro-Oxindole Fusion(Rigid Scaffold)Core->SpiroStructural BasisPos6C6'-Chloro(Hydrophobic Anchor)Core->Pos6SubstitutionPos7C7'-Carboxylic Acid(His96 Interaction)Core->Pos7SubstitutionPosN1N1'-Cyclopropylmethyl(PK/Solvent Front)Core->PosN1Substitutionp53_Mimicp53 Helix Mimicry(Phe19, Trp23, Leu26)Spiro->p53_MimicEnables Vector AlignmentMDM2_PocMDM2 Hydrophobic Pocket(Trp23/Leu26 Site)Pos6->MDM2_PocDeep InsertionMDM2_HisMDM2 His96 ResiduePos7->MDM2_HisH-Bond / Salt Bridgep53_Mimic->MDM2_PocCompetitive Inhibition

Figure 1: Pharmacophore map of Brigimadlin (BI 907828), illustrating how the pyrrolo[1,2-b]indazole core orchestrates MDM2 binding.[1]

Quantitative Data Summary

Brigimadlin (BI 907828) Potency Profile

The following data highlights the extreme potency achieved when the pyrrolo[1,2-b]indazole scaffold is optimized for MDM2 binding.[1]

Cell LineTissue OriginGenotypeIC50 (pM)Activity Interpretation
BT48 LiposarcomaMDM2 Amp / TP53 WT58.5 Ultra-potent antiproliferative
BT50 LiposarcomaMDM2 Amp / TP53 WT21.1 Ultra-potent antiproliferative
BT67 LiposarcomaMDM2 Amp / TP53 WT37.9 Ultra-potent antiproliferative
GBM108 GlioblastomaMDM2 Amp~100 Effective unbound conc. in CNS

Data Source: ResearchGate [1], TargetMol [5][1]

CDK Inhibitor Selectivity (Aromatic Series)

Comparison of 8-substituted pyrrolo[1,2-b]indazole derivatives.

Compound IDR-Group (C8)CDK4 IC50 (nM)CDK9 IC50 (nM)Selectivity Ratio (CDK4:CDK9)
Cmpd 1 Chloro34134:1
Cmpd 56 Methyl1641164:1
Cmpd 22 Methyl (Isomer)8551855:1

Data Source: US Patent 11,673,893 [6][1]

Experimental Protocols

Synthesis Protocol: [3+2] Cycloaddition (Sydnone Route)

This method is preferred for accessing the 2,3-dihydro-1H-pyrrolo[1,2-b]indazole core efficiently without contamination by 1H-indazole isomers.[1]

Reagents:

  • Sydnone (N-nitroso-N-phenylglycine derivative)[1]

  • 2-(Trimethylsilyl)phenyl triflate (Aryne precursor)[1]

  • Cesium Fluoride (CsF) or TBAF[1]

  • Solvent: Acetonitrile (MeCN) or THF[1]

Step-by-Step Workflow:

  • Precursor Prep: Dissolve the sydnone (1.0 equiv) and silylaryl triflate (1.2 equiv) in dry MeCN.

  • Activation: Add CsF (2.0 equiv) at room temperature to generate the aryne in situ.

  • Cycloaddition: The aryne undergoes a [3+2] dipolar cycloaddition with the sydnone.[1]

  • CO2 Extrusion: The intermediate eliminates

    
     spontaneously to form the fused ring system.[1]
    
  • Purification: Concentrate the reaction mixture and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 68-90%.[1]

Synthesis_FlowStartStart: Sydnone + Silylaryl TriflateStep1Add Fluoride Source (CsF/TBAF)Generate Aryne in situStart->Step1Step2[3+2] Dipolar CycloadditionStep1->Step2Step3Spontaneous CO2 ExtrusionStep2->Step3ProductEnd: 2,3-Dihydro-1H-pyrrolo[1,2-b]indazoleStep3->Product

Figure 2: Reaction workflow for the sydnone-aryne cycloaddition route.

Assay Protocol: MDM2-p53 Fluorescence Polarization Binding Assay

To validate the activity of the synthesized pyrrolo[1,2-b]indazole derivative (e.g., Brigimadlin analog).[1]

  • Reagents: Recombinant human MDM2 protein (residues 1-118), Fluorescein-labeled p53 peptide (tracer), Assay Buffer (PBS, 0.01% Tween-20).[1]

  • Setup: In a 384-well black plate, add 10

    
    L of test compound (serial dilution in DMSO/Buffer).
    
  • Protein Addition: Add 10

    
    L of MDM2 protein (final conc. 
    
    
    of tracer). Incubate for 15 min at RT.
  • Tracer Addition: Add 10

    
    L of Fluorescein-p53 peptide (final conc. 1-5 nM).
    
  • Incubation: Incubate for 30-60 min at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Compound] to determine IC50/Ki.

References

  • Discovery and Characterization of Brigimadlin (BI 907828). ResearchGate.[1]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. NIH / PubMed Central.[1]

  • The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors. Semantic Scholar.

  • Brigimadlin (BI 907828) | MDM-2 Inhibitor. MedchemExpress.[1][4]

  • Brigimadlin | BI 907828 | MDM2-p53 antagonist. TargetMol.[1] [1]

  • CDK inhibitors and their use as pharmaceuticals (US Patent 11,673,893). Google Patents.[1]

  • Mechanistic Role of the Mdm2/MdmX Lid Domain. NIH / PubMed Central.

Technical Guide: 1H-Pyrrolo[1,2-b]indazole vs. 1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffolds to Tricyclic Bioisosteres: A Comparative Analysis

Executive Summary

In the landscape of modern drug discovery, the 1H-indazole scaffold is a "privileged structure," serving as the core for multiple FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib). Its utility stems from its bioisosterism with the purine ring of ATP, allowing it to anchor effectively in the kinase hinge region.

However, the 1H-pyrrolo[1,2-b]indazole —a tricyclic, bridgehead-nitrogen fused system—represents a strategic "scaffold hop." By fusing a pyrrole ring across the N1-C7a bond of the indazole, medicinal chemists can restrict conformational flexibility, extend the


-conjugated system (useful for fluorescence), and modulate lipophilicity (LogP) while altering the hydrogen bond donor/acceptor profile.

This guide analyzes the structural, synthetic, and pharmacological divergences between these two cores.[1][2]

Part 1: Structural & Electronic Landscape

The fundamental difference lies in the transition from a bicyclic, tautomeric system to a rigid, tricyclic bridgehead system.

1H-Indazole: The Bicyclic Standard
  • Aromaticity: A 10-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     electron system satisfying Hückel’s rule.
    
  • Tautomerism: Exists in equilibrium between 1H- (benzenoid) and 2H- (quinonoid) forms.[2][3] The 1H-tautomer is thermodynamically favored (

    
     kcal/mol) in the ground state.
    
  • Binding Mode: The N1-H serves as a hydrogen bond donor , while N2 serves as an acceptor . This "donor-acceptor" motif is critical for bidentate binding in kinase hinge regions (e.g., Glu/Leu backbone interactions).

1H-Pyrrolo[1,2-b]indazole: The Tricyclic Variant
  • Bridgehead Nitrogen: The fusion involves the N1 atom of the indazole becoming a bridgehead nitrogen shared with the pyrrole ring.

  • Loss of Donor: Crucially, this fusion removes the N1-H proton . The resulting core loses the H-bond donor capability at position 1, transforming the vector into a purely hydrophobic or steric element.

  • Electronic Extension: The fusion creates a larger delocalized system, often resulting in bathochromic shifts in UV-Vis absorption and intrinsic fluorescence (useful for theranostics).

Comparative Property Table
Feature1H-Indazole1H-Pyrrolo[1,2-b]indazole
Topology Bicyclic (Fused 6-5)Tricyclic (Fused 6-5-5)
H-Bonding Donor (N1-H) + Acceptor (N2)Acceptor only (N2/N3 depending on numbering)
Lipophilicity (cLogP) Moderate (Polar NH group)Higher (Removal of NH, added carbons)
Conformation Planar, RigidPlanar, Hyper-Rigid
Fluorescence Weak/Negligible (unless substituted)Moderate to High (Rigid

-extension)
Metabolic Liability N-Glucuronidation at N1/N2Oxidation at pyrrole carbons

Part 2: Visualization of Chemical Space

The following diagram illustrates the structural relationship and the "Scaffold Hopping" logic used in medicinal chemistry.

Indazole_vs_Pyrroloindazole Indazole 1H-Indazole Core (Bicyclic) • H-Bond Donor (NH) • Kinase Hinge Binder Mechanism Scaffold Hop Strategy Indazole->Mechanism N1-Fusion Pyrrolo 1H-Pyrrolo[1,2-b]indazole (Tricyclic) • Hydrophobic Bridgehead • Extended Conjugation • Restricted IP Space Outcome • Increased LogP • Selectivity vs. Homologs • Fluorophore Potential Pyrrolo->Outcome Biological Impact Mechanism->Pyrrolo + Pyrrole Ring

Caption: Logical flow of scaffold hopping from the bicyclic indazole to the tricyclic pyrrolo-fused derivative.

Part 3: Synthetic Accessibility & Protocols

1H-Indazole Synthesis (The Standard)

The classical route involves the diazotization of o-alkylanilines , followed by spontaneous cyclization. This is robust but limited by the availability of aniline precursors.

1H-Pyrrolo[1,2-b]indazole Synthesis (The Challenge)

Constructing the tricyclic core requires forming the pyrrole ring onto the indazole or forming the pyrazole/pyrrole rings simultaneously. The most authoritative method involves 1,3-dipolar cycloaddition .

Protocol: [3+2] Cycloaddition via N-Ylides

This protocol utilizes an N-amino indazole derivative or an in-situ generated ylide reacting with an alkyne.

Reagents:

  • Substrate: 1-(Cyanomethyl)-1H-indazole or N-amino-indazole derivatives.

  • Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl Propiolate.

  • Catalyst/Base: Cesium Carbonate (

    
    ) or Copper(I) salts.
    
  • Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Workflow:

  • Ylide Formation: Treat the N-substituted indazole precursor with a base to generate the 1,3-dipole (often an azomethine ylide type intermediate).

  • Cycloaddition: Add the alkyne dipolarophile dropwise at room temperature.

  • Reflux: Heat the mixture to 80°C for 4–6 hours to drive the [3+2] cycloaddition.

  • Aromatization: In some variants, an oxidative step (e.g., using DDQ or air oxidation) is required to fully aromatize the pyrrole ring if the initial product is a dihydro-derivative.

  • Purification: The tricyclic product is highly lipophilic and purifies easily via silica gel chromatography (Hexane:EtOAc gradient).

Synthetic Pathway Diagram

Synthesis_Workflow Start Precursor: 1-Substituted Indazole (e.g., N-Allyl or N-Ylide) Step1 Activation: Base Treatment / Ylide Generation Start->Step1 Step2 [3+2] Cycloaddition: + Alkyne (Dipolarophile) Step1->Step2 1,3-Dipole Step3 Aromatization/Oxidation (Formation of Tricyclic Core) Step2->Step3 Cyclized Intermediate Final Target: 1H-Pyrrolo[1,2-b]indazole Step3->Final

Caption: Synthesis of the tricyclic core via 1,3-dipolar cycloaddition strategies.

Part 4: Medicinal Chemistry & Applications[1][2][3][7][8][9][10][11]

Kinase Inhibition (The Hinge Binder Issue)
  • Indazole: Excellent hinge binder. The N1-H and N2 interact with the kinase backbone (e.g., in Axinitib ).

  • Pyrrolo[1,2-b]indazole: The N1 is blocked. Therefore, this scaffold is not a direct replacement for hinge binders that require a donor.

    • Strategic Use: It is used to target hydrophobic pockets adjacent to the hinge or in Type II inhibitors where the core occupies the adenine pocket but relies on substituents for H-bonding.

    • Selectivity: The bulkier tricyclic shape can induce selectivity by clashing with "Gatekeeper" residues (e.g., T790M in EGFR) that smaller indazoles might miss.

Fluorescence & Theranostics

Unlike the relatively "dark" indazole, the pyrrolo-fused system exhibits significant fluorescence due to the rigidified, extended


-system.
  • Application: Used as a "Turn-On" probe . The core can be conjugated to a drug molecule; upon binding to the target protein, the restriction of intramolecular rotation (RIR) enhances quantum yield.

  • Stokes Shift: Generally larger than simple indazoles, reducing self-quenching artifacts in imaging.

Case Study: Organic Electronics

While indazoles are purely pharmaceutical, pyrrolo[1,2-b]indazoles have found utility in Organic Light Emitting Diodes (OLEDs) . Their high electron affinity and planar structure allow for efficient


-

stacking in solid-state films, facilitating charge transport.

References

  • Synthesis of Indazoles:Review of synthetic strategies for 1H-indazole and its deriv

    • Source:

  • Biological Activity of Fused Pyrroles:Analysis of antimicrobial and anticancer properties of pyrrole-fused systems.

    • Source:

  • Indazole Pharmacology:Recent developments in indazole-based kinase inhibitors.

    • Source:

  • Fluorescence Properties:Study on the emission properties of benzo/pyrrolo fused systems.

    • Source:

Sources

Advanced Heterocyclic Architectures: The Pyrrolo[1,2-b]indazole Core

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmacological significance of the pyrrolo[1,2-b]indazole core.

Executive Summary

The pyrrolo[1,2-b]indazole system represents a privileged, albeit under-explored, tricyclic scaffold in modern medicinal chemistry.[1][2][3] Historically overshadowed by its isomers (e.g., pyrrolo[1,2-a]indoles), this core has recently gained prominence as the structural anchor of Brigimadlin (BI 907828) , a highly potent MDM2-p53 antagonist currently in clinical development for dedifferentiated liposarcoma and other malignancies.[1][2][3]

This guide analyzes the pyrrolo[1,2-b]indazole core through the lens of structural integrity, synthetic accessibility, and therapeutic utility.[1] It provides researchers with actionable protocols for scaffold construction and elucidates the structure-activity relationships (SAR) that drive its biological potency.[1][2][3]

Structural Analysis & Nomenclature

The pyrrolo[1,2-b]indazole core is a 5,5,6-tricyclic system formed by the fusion of a pyrrole ring to the pyrazole moiety of an indazole.[1][2]

Fusion Logic[1][3][4]
  • Base Heterocycle: Indazole (1H-indazole).[1][2][3][4][5]

  • Fusion Bond: The "b" bond of indazole, which corresponds to the N2–C3 bond.

  • Bridgehead: The fusion creates a bridgehead nitrogen atom (derived from N2 of the indazole) and a bridgehead carbon (derived from C3).[1][2]

This specific fusion geometry creates a planar, electron-rich aromatic system capable of engaging in


-

stacking interactions, while the bridgehead nitrogen modulates the electronic density of the pyrrole ring, influencing metabolic stability.[1][2]

Figure 1: Fusion logic for the construction of the pyrrolo[1,2-b]indazole core.

Synthetic Methodologies

Two primary strategies have emerged for accessing this scaffold: Oxidative [3+2] Annulation (convergent, modular) and Sydnone-Aryne Cycloaddition (high atom economy).[1][2][3]

Method A: Cu(II)-Mediated Oxidative [3+2] Annulation

This method is preferred for generating substituted derivatives from readily available precursors (nitroalkenes and indazoles).[1][2][3] It proceeds via the formation of an indazolium ylide intermediate.

Mechanism of Action
  • Ylide Formation: Alkylation of indazole at N2 followed by deprotonation generates the azomethine ylide.[4]

  • Cycloaddition: The ylide undergoes a 1,3-dipolar cycloaddition with the nitroalkene (dipolarophile).[1][3][4]

  • Aromatization: Elimination of HNO₂ (or equivalent) and oxidation restores aromaticity, yielding the fully conjugated core.

Experimental Protocol (Standardized)
  • Precursors: Indazolium salt (1.0 equiv), Nitroalkene (1.2 equiv).[1][2][3]

  • Catalyst/Oxidant: Cu(OTf)₂ or Cu(OAc)₂ (10-20 mol%).[1][2][3]

  • Base: 2,6-Lutidine (2.5 equiv) to sponge protons and facilitate elimination.[1][2][3]

  • Solvent: Acetonitrile (MeCN) or DCE.[1][2][3]

  • Conditions: Stir at room temperature to 60°C under air or O₂ atmosphere.

Step-by-Step Workflow:

  • Charge a reaction vial with the indazolium salt (e.g., 2-(cyanomethyl)-2H-indazol-1-ium bromide).[1][2][3][4]

  • Add Cu(OTf)₂ (20 mol%) and 2,6-lutidine (2.5 equiv).

  • Add the nitroalkene dissolved in MeCN.[1][4]

  • Stir at ambient temperature for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of the ylide precursor.[3][4]

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (aq) and brine. Dry over Na₂SO₄.[1][3][4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a yellow/orange solid.[4]

Method B: Sydnone-Aryne Cycloaddition

A flow-chemistry compatible route involving the reaction of proline-derived sydnones with benzynes (generated in situ).[1][2][3][4]

  • Reaction: [3+2] cycloaddition of the sydnone (dipole) and benzyne (dipolarophile).[1][2]

  • Transformation: The initial adduct extrudes CO₂ (retro-[4+2]) to yield the 2,3-dihydro-1H-pyrrolo[1,2-b]indazole .[1][2][3][4]

  • Utility: Excellent for accessing saturated or partially saturated analogs found in natural products.[4]

Biological Applications & Case Study: Brigimadlin

The most significant validation of this core is Brigimadlin (BI 907828) , a potent inhibitor of the MDM2-p53 protein-protein interaction .[1][2][3]

The Target: MDM2-p53

In many cancers (e.g., liposarcoma), MDM2 is amplified, leading to the excessive degradation of the tumor suppressor p53.[1] Inhibiting MDM2 restores p53 function, inducing apoptosis in tumor cells.[4][6]

Role of the Pyrrolo[1,2-b]indazole Core

In Brigimadlin, the pyrrolo[1,2-b]indazole moiety is part of a complex spiro-oxindole system.[1][2][3][4]

  • Hydrophobic Anchoring: The tricyclic core mimics the bulky hydrophobic residues (Phe19, Trp23, Leu26) of p53 that normally bury into the MDM2 cleft.[1]

  • Rigidity: The fused nature of the ring restricts conformational flexibility, reducing the entropic penalty of binding.

  • Selectivity: The specific shape of the pyrrolo[1,2-b]indazole allows it to fit snugly into the deep hydrophobic pocket of MDM2, differentiating it from related proteins like MDMX.[1]

SAR Brigimadlin Brigimadlin (BI 907828) Core Pyrrolo[1,2-b]indazole Core Brigimadlin->Core Contains Target MDM2 Hydrophobic Pocket Core->Target Mimics Trp23 of p53 High Affinity Binding Effect Restoration of p53 Activity Target->Effect Inhibits Degradation

Figure 2: Pharmacological logic of the pyrrolo[1,2-b]indazole core in Brigimadlin.[1][2][3]

Quantitative Data Summary

Compound ClassSynthesis MethodKey ReagentsYield RangePrimary Biological Target
Pyrrolo[1,2-b]indazoles Oxidative [3+2] AnnulationCu(II), Nitroalkene, Indazolium salt50–85%General Scaffold / Antifungal
Dihydro-analogs Sydnone-Aryne CycloadditionSydnone, Benzyne precursor60–80%Synthetic Intermediate
Brigimadlin Multi-step Spiro-cyclizationComplex Spiro-assemblyN/A (Drug)MDM2-p53 (IC₅₀ ≈ 2 nM)

References

  • Synthesis of Pyrrolo[1,2-b]indazoles via Cu(II)-Mediated Annulation Source: ChemRxiv / RSC (New Journal of Chemistry) Title:[1][2][3] "Oxidative [3+2]-annulation of nitroalkenes and azolium ylides in the presence of Cu(II): efficient synthesis of [5,5]-annulated N-fused heterocycles" URL:[Link]

  • Brigimadlin (BI 907828) Structure & Activity Source: RCSB Protein Data Bank Title: "8PWC: Crystal structure of MDM2 with Brigimadlin" URL:[Link][1][2][3][7]

  • Sydnone-Aryne Cycloaddition Methodology Source: NIH / PubMed Central Title:[1][4] "Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes" URL:[Link][1][2][3]

  • Clinical Relevance of MDM2 Inhibitors Source: ClinicalTrials.gov / EU Clinical Trials Title: "Dedifferentiated liposarcoma – Trials in Disease – Overview of Information and Clinical Research" URL:[Link][1][2][3]

  • WHO Drug Information (Brigimadlin Nomenclature) Source: World Health Organization Title:[1][2][4][8] "International Nonproprietary Names for Pharmaceutical Substances (INN) - List 128" URL:[Link][1][2][3]

Sources

Pyrrolo[1,2-b]indazole: Engineering the Next-Generation Tricyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrrolo[1,2-b]indazole as a Privileged Scaffold in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Structural Imperative

In the realm of medicinal chemistry, the "privileged scaffold" concept is defined by a molecular framework's ability to serve as a ligand for a diverse array of receptors. While 1H-indazole and pyrrole are individually recognized as privileged structures, their fusion into the pyrrolo[1,2-b]indazole tricyclic system represents a strategic evolution in scaffold design.

This 5-6-5 fused N-bridgehead heterocycle offers three distinct advantages over its bicyclic progenitors:

  • Conformational Rigidity: The tricyclic fusion locks the spatial arrangement of substituents, reducing the entropic penalty upon binding to protein targets (e.g., ATP-binding pockets of kinases).

  • Vectorial Diversity: The scaffold provides unique C-H vectors (C1, C2, C3 on the pyrrole; C5-C8 on the benzene ring) for library expansion, allowing precise probing of solvent-exposed regions in enzymes.

  • Electronic Tunability: The bridgehead nitrogen (N4 in standard numbering) modulates the electron density of the system, influencing π-π stacking interactions crucial for DNA intercalation or aromatic residue engagement in receptor active sites.

This guide details the synthetic architecture, pharmacological validation, and experimental protocols necessary to deploy pyrrolo[1,2-b]indazole in high-throughput drug discovery campaigns.

Chemical Architecture & Synthetic Methodologies[1]

The construction of the pyrrolo[1,2-b]indazole core has historically been challenging due to the high energy of the N-bridgehead formation. However, recent advances in 1,3-dipolar cycloadditions have rendered this scaffold accessible.

Strategic Disconnections

We categorize the synthesis into two primary "self-validating" protocols. These methods are chosen for their regioselectivity and tolerance of functional groups relevant to medicinal chemistry (e.g., esters, halides).

Method A: The Sydnone-Aryne Cycloaddition (The "Click" Approach)

This method leverages the reactivity of mesoionic sydnones (acting as cyclic azomethine imines) with in situ generated arynes (benzynes). It is a convergent strategy ideal for introducing diversity on the benzene ring.

  • Mechanism: [3+2] Cycloaddition followed by retro-[3+2] elimination of CO₂.

  • Key Advantage: Allows for the rapid assembly of the tricyclic core from readily available amino acids (proline derivatives) and benzyne precursors.

Method B: Cu(II)-Catalyzed Oxidative [3+2] Annulation

A modern, atom-economical route involving the reaction of N-amino indazole derivatives (azolium ylides) with nitroalkenes.

  • Mechanism: The copper catalyst facilitates the formation of a dipole from the indazolium salt, which undergoes cycloaddition with the nitroalkene.

  • Key Advantage: High regiocontrol and the ability to install electron-withdrawing groups directly on the pyrrole ring.

Synthetic Pathway Visualization

SynthesisPathways cluster_0 Method A: Sydnone Route Precursors Precursors (Sydnones / Indazolium Salts) Transition Transition State [3+2] Cycloaddition Precursors->Transition Activation (Cu(II) or Heat) Reactants Coupling Partners (Arynes / Nitroalkenes) Reactants->Transition Intermediate Intermediate (Bicyclic/Tricyclic Adduct) Transition->Intermediate Ring Closure Scaffold Target Scaffold Pyrrolo[1,2-b]indazole Intermediate->Scaffold -CO2 or Oxidation

Figure 1: Divergent synthetic pathways for accessing the pyrrolo[1,2-b]indazole core. Method A utilizes thermal cycloaddition, while Method B employs metal-catalyzed oxidative annulation.

Pharmacological Profile & Case Studies[2][3]

The pyrrolo[1,2-b]indazole scaffold acts as a bioisostere for planar tricyclic systems like carbazoles or acridines but with enhanced solubility and hydrogen-bonding potential.

Primary Biological Targets
Target ClassMechanism of ActionKey Structural Feature
CDK Inhibitors ATP-competitive inhibition (Type I)The planar tricyclic core mimics the adenine base of ATP, fitting into the hinge region of Cyclin-Dependent Kinases (e.g., CDK9).
MDM2 Antagonists Protein-Protein Interaction (PPI) InhibitionThe rigid scaffold projects hydrophobic groups (e.g., halogens) into the p53-binding cleft of MDM2.
DNA Intercalators DNA Minor Groove BindingPlanarity allows insertion between base pairs; the bridgehead nitrogen can be protonated to interact with the phosphate backbone.
Case Study: CDK9 Inhibition

Cyclin-Dependent Kinase 9 (CDK9) regulates transcriptional elongation.[1] Inhibition of CDK9 is a validated strategy for targeting cancers dependent on short-lived anti-apoptotic proteins like Mcl-1.[1]

  • Lead Compound Logic: 8-bromo-1-methyl-2,3-dihydro-1H-pyrrolo[1,2-b]indazole has been identified as a potent intermediate for CDK inhibitors.

  • Binding Mode: The indazole nitrogen accepts a hydrogen bond from the hinge region (Cys106 in CDK9), while the pyrrole moiety extends into the ribose-binding pocket, allowing for selectivity over other kinases.

Mechanism of Action Diagram

MOA Scaffold Pyrrolo[1,2-b]indazole Inhibitor Target CDK9/Cyclin T Complex Scaffold->Target Binds Hinge Region Interaction ATP Pocket Occupancy Target->Interaction Prevents Phosphorylation Downstream RNAP II Pausing Interaction->Downstream Blocks Elongation Outcome Apoptosis (Mcl-1 Downregulation) Downstream->Outcome Cancer Cell Death

Figure 2: Mechanistic cascade of CDK9 inhibition by pyrrolo[1,2-b]indazole derivatives, leading to transcriptional arrest in oncogenic pathways.

Experimental Protocol: Cu(II)-Catalyzed Synthesis

This protocol describes the synthesis of a functionalized pyrrolo[1,2-b]indazole via the oxidative [3+2] annulation method (Method B). This route is selected for its reproducibility and high yield.

Objective

Synthesize 1-carboethoxy-pyrrolo[1,2-b]indazole from 3-aminoindazole and ethyl acrylate (or equivalent nitroalkene precursor).

Reagents & Equipment
  • Substrate: 1-(Cyanomethyl)-1H-indazolium bromide (Precursor for the ylide).

  • Dipolarophile: Ethyl nitroacrylate or related electron-deficient alkene.

  • Catalyst: Copper(II) triflate [Cu(OTf)₂].

  • Base: 2,6-Lutidine.[2]

  • Solvent: Dichloroethane (DCE).

  • Atmosphere: Oxygen (balloon) or air.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk tube, dissolve Cu(OTf)₂ (10 mol%) in anhydrous DCE (0.1 M concentration relative to substrate).

  • Reactant Addition: Add the indazolium salt (1.0 equiv) and the nitroalkene (1.2 equiv) to the reaction vessel.

  • Activation: Add 2,6-lutidine (2.0 equiv) dropwise. The base deprotonates the indazolium salt to generate the active azomethine ylide species in situ.

  • Cycloaddition & Oxidation: Stir the mixture at 80°C under an O₂ atmosphere (balloon pressure) for 12 hours.

    • Mechanistic Note: The Cu(II) facilitates the oxidation of the initial tetrahydro-intermediate to the fully aromatic tricyclic system.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove copper salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The product typically elutes as a yellow/orange solid.

  • Validation:

    • 1H NMR: Look for the disappearance of the bridgehead protons (if fully aromatized) and the distinct shift of the pyrrole protons (δ 6.5–7.5 ppm).

    • HRMS: Confirm the molecular ion peak [M+H]+.

Structure-Activity Relationship (SAR) Guidelines

To optimize this scaffold for drug candidates, adhere to the following SAR principles:

PositionModification StrategyBiological Impact
N-Bridgehead None (Fixed)Critical for maintaining planarity and electronic distribution.
Pyrrole C1/C2 Electron-Withdrawing Groups (EWG)Enhances metabolic stability; C1-esters often improve solubility and cellular permeability.
Indazole C5/C6 Solubilizing Groups (e.g., Morpholine)Projects into the solvent-exposed region of the kinase pocket; improves pharmacokinetic (PK) profile.
Indazole C7 Halogens (F, Cl)Modulates pKa and lipophilicity; C7-fluoro often blocks metabolic oxidation sites.

Future Outlook

The pyrrolo[1,2-b]indazole scaffold is currently under-utilized relative to its indole counterparts. Future applications lie in:

  • PROTAC Linkers: Utilizing the C6 position of the indazole ring as a vector for attaching E3 ligase recruiters.

  • Fragment-Based Discovery: The low molecular weight (<200 Da) of the core makes it an ideal fragment for crystallographic screening against difficult targets like KRAS or phosphatases.

References

  • Synthesis of Pyrrolo[1,2-b]indazole via Sydnones: Title: Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Source:Journal of Organic Chemistry (2014). URL:[Link]

  • Cu(II)-Catalyzed Annulation (Method B): Title: Oxidative [3+2]-annulation of nitroalkenes and azolium ylides in the presence of Cu(II): efficient synthesis of [5,5]-annulated N-fused heterocycles.[2][3] Source:Beilstein Journal of Organic Chemistry (2019). URL:[Link]

  • Title: CDK inhibitors and their use as pharmaceuticals (US Patent 11673893B2).
  • General Indazole/Pyrrole Bioactivity: Title: Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance.[4] Source:RSC Advances. URL:[Link]

Sources

Advanced Architectures: The History and Development of Tricyclic Indazole Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1H-indazole) has long been recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring and a core pharmacophore in drugs like Pazopanib and Axinitib .[1] However, the evolution of drug discovery has necessitated scaffolds with greater three-dimensional rigidity, altered electronic vectors, and enhanced selectivity profiles. This necessity gave rise to tricyclic indazole ring systems —fused heterocyclic architectures where the indazole core is annealed with a third ring (typically pyridine, pyrimidine, or benzene).

This technical guide explores the structural evolution, synthetic pathways, and pharmacological applications of these tricyclic systems, with a specific focus on pyrazolo-quinolines and benzo[g]indazoles .

Structural Evolution & Nomenclature

Tricyclic indazoles are classified based on the fusion face of the third ring relative to the indazole core. The rigidity imposed by the third ring restricts the conformational freedom of substituents, often locking the molecule into a bioactive conformation that enhances binding affinity (entropic advantage).

Major Classes
ClassFusion PatternStructural DescriptionKey Applications
Pyrazolo[4,3-c]quinolines Angular FusionPyrazole fused to a quinoline core at the [4,3] bond.[2]Anti-inflammatory (iNOS inhibitors), Anticancer (Haspin kinase).
Pyrazolo[3,4-b]quinolines Angular FusionPyrazole fused to quinoline; structurally related to acridines.CDK inhibitors, Antimalarials.
Benzo[g]indazoles Linear FusionBenzene ring fused to the [6,7] position of indazole.DNA gyrase inhibitors, SERDs.
Indazolo[2,1-a]indazoles Bridgehead FusionTwo indazole units fused at the nitrogen bridgehead.Novel organic electronics, specific intercalators.

Synthetic Methodologies: From Classical to Modern[1]

The synthesis of tricyclic indazoles has evolved from harsh condensation reactions to elegant, transition-metal-catalyzed cascades and reductive cyclizations.

Classical Approaches (Condensation)

Early syntheses, such as the Niementowski reaction , involved the condensation of anthranilic acids with ketones/aldehydes to form the quinoline core, followed by hydrazine treatment to build the pyrazole ring. While effective, these methods suffered from poor regioselectivity and harsh conditions (high heat, strong acids).

Modern Approaches (Reductive Cyclization & Povarov)

Modern strategies prioritize functional group tolerance and regiocontrol.

  • Reductive Cyclization: A powerful method for pyrazolo[4,3-c]quinolines involves the reductive cyclization of o-nitroaryl-tethered pyrazoles. Iron (Fe) in acetic acid or SnCl₂ are common reductants that trigger the cascade formation of the central pyridine ring.

  • Povarov Reaction: The inverse electron-demand aza-Diels–Alder (Povarov) reaction allows for the one-pot construction of the tricyclic core from arylamines, aldehydes, and electron-rich olefins.

Detailed Experimental Protocol

Target: Synthesis of a substituted 3H-pyrazolo[4,3-f]quinoline (Haspin Kinase Inhibitor scaffold). Rationale: This protocol utilizes a multicomponent Povarov reaction, ensuring high atom economy and rapid library generation.

Protocol Steps:

  • Reagents: 5-Aminoindazole (1.0 equiv), 4-chlorobenzaldehyde (1.1 equiv), butyl vinyl ether (2.0 equiv), and Iodine (10 mol% as catalyst).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 5-aminoindazole and 4-chlorobenzaldehyde in MeCN. Stir at room temperature for 30 min to form the imine intermediate (Schiff base).

    • Add butyl vinyl ether and molecular iodine (I₂).

    • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (eluent: EtOAc/Hexane 1:1).

    • Mechanistic Note: Iodine acts as a Lewis acid to activate the imine for the [4+2] cycloaddition with the enol ether. The subsequent oxidation (aromatization) is often spontaneous or aided by atmospheric oxygen/iodine.

  • Workup:

    • Cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexane) yields the tricyclic product as a yellow solid.

Medicinal Chemistry & Pharmacology

Kinase Inhibition (Haspin & CDKs)

The planar nature of tricyclic indazoles makes them excellent ATP-mimetics.

  • Haspin Kinase: The pyrazolo[4,3-f]quinoline scaffold has demonstrated nanomolar potency (IC₅₀ ~14 nM) against Haspin, a kinase responsible for Histone H3 phosphorylation during mitosis. The tricyclic core stacks efficiently within the ATP-binding pocket, while substituents at the C-aryl position extend into the solvent-exposed region.

  • CDK Inhibition: Pyrazolo[3,4-b]quinolines have been optimized to inhibit Cyclin-Dependent Kinases (CDK2, CDK9), arresting the cell cycle in cancer cells.

SERDs (Selective Estrogen Receptor Degraders)

Genentech researchers identified tricyclic indazoles (specifically fused systems replacing tetrahydroisoquinolines) as potent SERDs.

  • Mechanism:[3][4] The tricyclic core provides a rigid scaffold that positions a basic amine side chain to displace the Estrogen Receptor (ER) helix 12, inducing a conformational change that flags the receptor for proteasomal degradation.

  • Advantage:[3][4][5][6][7][8] Unlike flexible bicyclic analogs, the tricyclic core reduces the entropic penalty of binding and improves metabolic stability by blocking metabolic soft spots.

Anti-Inflammatory (iNOS Inhibition)

Pyrazolo[4,3-c]quinolines inhibit inducible Nitric Oxide Synthase (iNOS).[3] By blocking NO production in macrophages (RAW 264.7 cells), these compounds reduce inflammation without affecting constitutive NOS isoforms (eNOS/nNOS), a critical selectivity parameter for cardiovascular safety.

Comparative Potency Data
Compound ClassTargetPotency (IC₅₀/GI₅₀)Mechanism of ActionSource
Pyrazolo[4,3-f]quinoline Haspin Kinase14 nMATP-competitive inhibition; Histone H3 phosphorylation blockade.[1, 5]
Pyrazolo[4,3-c]quinoline iNOS (NO production)< 1.0 µMInhibition of LPS-induced NO synthesis in macrophages.[3]
Benzo[g]indazole DNA Gyrase3.85 µg/mL (MIC)Stabilization of DNA-enzyme cleavage complex (Bacteria).[6]
Tricyclic Indazole (Genentech) ERα (Degradation)< 10 nMSelective Estrogen Receptor Degrader (SERD).[2]

Visualizing the Mechanism

The following diagram illustrates the synthetic logic and the downstream biological impact of Pyrazolo-quinoline scaffolds.

TricyclicIndazoleDevelopment Start Precursors (Aminoindazole + Aldehyde) Imine Schiff Base Intermediate Start->Imine Condensation Cyclization Povarov Cyclization (Iodine Catalyzed) Imine->Cyclization + Enol Ether Scaffold Tricyclic Indazole Core (Pyrazolo[4,3-f]quinoline) Cyclization->Scaffold Oxidation/Aromatization Target1 Haspin Kinase (Mitotic Regulator) Scaffold->Target1 Nanomolar Binding Target2 iNOS (Inflammatory Mediator) Scaffold->Target2 Micromolar Inhibition Mech1 Blocks Histone H3 Phosphorylation Target1->Mech1 Mech2 Reduces NO Production Target2->Mech2 Outcome1 Mitotic Arrest & Apoptosis (Cancer) Mech1->Outcome1 Outcome2 Reduced Inflammation Mech2->Outcome2

Caption: Workflow depicting the Povarov synthesis of pyrazolo-quinolines and their divergent pharmacological effects on cancer and inflammation pathways.

Future Outlook

The development of tricyclic indazoles is moving beyond simple inhibition.

  • PROTACs: The rigid tricyclic core is an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs). Its defined exit vectors allow for linker attachment without disrupting the binding mode, facilitating the degradation of targets like ALK or PARP.

  • Fluorescent Probes: Due to their extended conjugation, many tricyclic indazoles are inherently fluorescent. This property is being exploited to create "theranostic" agents that simultaneously inhibit a kinase and image the tumor tissue.

References

  • 3H-Pyrazolo[4,3-f]quinoline Haspin Kinase Inhibitors and Anticancer Properties. Bioorganic & Medicinal Chemistry, 2018.

  • Tricyclic Indazoles: A Novel Class of Selective Estrogen Receptor Degrader Antagonists. ACS Medicinal Chemistry Letters, 2019.

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences, 2017.

  • Synthesis of 4,5-dihydro-1H-benzo[g]indazole Derivatives. Journal of Heterocyclic Chemistry, 2021.

  • Design, Synthesis, and Cytotoxicity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 2022.[9]

  • Indazole – An Emerging Privileged Scaffold: Synthesis and Biological Significance. RSC Advances, 2024.

Sources

Electronic Properties and Aromaticity of Pyrrolo[1,2-b]indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pyrrolo[1,2-b]indazole scaffold, a tricyclic heteroaromatic system gaining prominence in medicinal chemistry (e.g., MDM2 inhibitors like Brigimadlin) and organic electronics.

Technical Guide & Whitepaper

Executive Summary

The pyrrolo[1,2-b]indazole core is a fused tricyclic system integrating a benzene ring, a pyrazole ring, and a pyrrole ring. Unlike its isomer pyrrolo[1,2-a]indazole, the [1,2-b] fusion creates a unique electronic environment characterized by a bridgehead nitrogen atom shared between the pyrazole and pyrrole rings. This topology results in a 14-


 electron aromatic system  (isoelectronic with anthracene or phenanthrene derivatives) that exhibits distinct optoelectronic properties—manifesting typically as bright yellow solids—and specific regioselective reactivity. This guide dissects the scaffold's electronic structure, aromaticity indices, and synthetic accessibility for high-value applications.

Structural Architecture & Topology

The pyrrolo[1,2-b]indazole skeleton consists of an indazole core fused with a pyrrole ring across the N(2)–C(3) bond.

  • IUPAC Numbering: The numbering typically starts from the bridgehead or adjacent atoms depending on specific nomenclature rules, but functionally, the C1 position (on the pyrrole ring, adjacent to the bridgehead) is the critical site for electrophilic attack.

  • Fusion Mode: The fusion involves the N2 nitrogen of the indazole acting as the bridgehead, connecting to the

    
    -carbon of the pyrrole component.
    
  • Isomer Distinction:

    • Pyrrolo[1,2-b]indazole: Fused at N2-C3. (Subject of this guide).

    • Pyrrolo[1,2-a]indazole: Fused at N1-C7a.

    • 1H-Pyrrolo[1,2-b]indazole: The fully conjugated aromatic form.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO) & Band Gap

Unlike the colorless parent indazole, fully conjugated pyrrolo[1,2-b]indazoles are typically bright yellow solids . This bathochromic shift indicates a significantly narrowed HOMO-LUMO band gap, attributed to the extended conjugation of the 14-


 electron system.
  • HOMO Character: The Highest Occupied Molecular Orbital (HOMO) is heavily localized on the pyrrole ring, specifically at the C1 position . This makes the scaffold electron-rich and susceptible to oxidation.

  • LUMO Character: The Lowest Unoccupied Molecular Orbital (LUMO) is delocalized across the indazole moiety, facilitating charge transfer (CT) transitions within the molecule.

  • Optical Signature: Absorption maxima (

    
    ) typically lie in the 400–450 nm  range (blue/violet absorption), resulting in the characteristic yellow emission/reflection.
    
Charge Distribution & Reactivity Profile

The bridgehead nitrogen (N4 in standard fused numbering) donates electron density into the pi-system, creating a non-uniform charge distribution.

SiteElectronic CharacterReactivity Implication
C1 (Pyrrole) High Electron Density (

)
Primary site for electrophilic aromatic substitution (e.g., halogenation, formylation) and oxidative coupling.
C9 (Indazole) Moderate Electron DensitySecondary site for functionalization; stable under mild electrophilic conditions.
N-Bridge Electron Deficient (

)
Acts as an electron sink, stabilizing the conjugate base during deprotonation events in synthesis.

Aromaticity & Stability

The scaffold is a 14-


 aromatic system  adhering to Hückel’s rule (

, where

).
  • Resonance Energy: While less stable than benzene or pure indazole due to the strain of the fused 5-5 ring system, it retains significant aromatic stabilization energy (ASE).

  • NICS (Nucleus Independent Chemical Shift): Computational models suggest negative NICS values (indicating aromaticity) for all three rings, though the central pyrazole ring often shows reduced aromatic character compared to the benzene and pyrrole lobes.

  • Oxidative Liability: The electron-rich nature of the pyrrole segment makes the C1 position prone to oxidation in air, often requiring storage under inert atmosphere or immediate derivatization.

Experimental Protocols: Synthesis & Validation

Primary Synthetic Route: Copper-Mediated [3+2] Annulation

The most robust method for constructing the fully aromatic core involves the reaction of indazolium ylides with nitroalkenes. This method is preferred for its regioselectivity and mild conditions.

Protocol:

  • Precursor Preparation: Synthesize

    
    -substituted indazolium salts via alkylation of 1H-indazole.
    
  • Ylide Generation: Treat the indazolium salt with a mild base (e.g., 2,6-lutidine or

    
    ) to generate the 1,3-dipole (indazolium ylide) in situ.
    
  • Cycloaddition: Add the

    
    -substituted nitroalkene (acting as the dipolarophile) and a Copper(II) catalyst (e.g., 
    
    
    
    or
    
    
    ).
  • Aromatization: The intermediate pyrrolidine fused system undergoes spontaneous elimination of

    
     (nitrous acid) and oxidation to form the aromatic pyrrolo[1,2-b]indazole.
    
Visualization of Synthetic Pathway (DOT Diagram)

SynthesisPathway Indazole 1H-Indazole Salt Indazolium Salt (N-Alkylated) Indazole->Salt Alkylation (R-X) Ylide Indazolium Ylide (1,3-Dipole) Salt->Ylide Base (Et3N/Lutidine) Intermediate Cycloadduct (Transient) Ylide->Intermediate [3+2] Cycloaddition + Nitroalkene + Cu(II) cat. Nitroalkene Nitroalkene (Dipolarophile) Nitroalkene->Intermediate Product Pyrrolo[1,2-b]indazole (Aromatic Core) Intermediate->Product - HNO2 (Aromatization)

Caption: Figure 1. Convergent synthesis of the pyrrolo[1,2-b]indazole aromatic core via Copper-mediated [3+2] annulation of indazolium ylides.

Applications in Drug Design & Materials[3]

Medicinal Chemistry (MDM2 Inhibition)

The scaffold serves as a bioisostere for indole or carbazole systems.

  • Case Study: Brigimadlin (BI 907828): This clinical candidate utilizes a complex spiro-derivative of pyrrolo[1,2-b]indazole.[1] The rigid tricyclic core orients substituents (e.g., chloro-phenyl groups) into the hydrophobic pocket of the MDM2 protein, inhibiting its interaction with p53.

  • SAR Insight: Substitutions at the C6 and C7 positions of the indazole ring modulate solubility and metabolic stability, while the pyrrole ring is often involved in pi-stacking interactions with target proteins.

Optoelectronics

Due to its planar structure and tunable band gap (via C1 functionalization), the scaffold is investigated for:

  • Organic Field-Effect Transistors (OFETs): As a p-type semiconductor.

  • Fluorescent Probes: The intrinsic fluorescence (yellow emission) allows for cellular imaging applications without bulky tag attachment.

References

  • Synthesis of Pyrrolo[1,2-b]indazoles via Copper-Mediated [3+2] Annulation. Source: Semantic Scholar / ResearchGate Context: Describes the primary synthetic route using indazolium ylides and nitroalkenes, confirming the "bright yellow" solid state and C1 reactivity.

  • Brigimadlin (BI 907828) Structure and Clinical Data. Source: WHO Drug Information / ClinicalTrials.eu Context: Identifies the scaffold as a core component of the MDM2 inhibitor Brigimadlin.

  • Synthesis of 2H-Indazoles and Fused Derivatives via Sydnone Cycloaddition. Source: NIH / PubMed Central Context: Details alternative synthetic routes to dihydro-pyrrolo[1,2-b]indazoles using sydnones and arynes.

  • Flow Chemistry Approaches to Pyrazole-Fused Scaffolds. Source: MDPI (Molecules) Context: Discusses the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-b]indazole using proline-derived sydnones in continuous flow.

Sources

patent landscape for pyrrolo[1,2-b]indazole based therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Landscape for Pyrrolo[1,2-b]indazole Based Therapeutics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Synthetic Novelty to Clinical Reality (Brigimadlin & Beyond)

Executive Summary

The pyrrolo[1,2-b]indazole scaffold represents a specialized class of N-bridgehead fused heterocycles that has recently graduated from synthetic curiosity to clinical validation. Historically overshadowed by its isomers (e.g., pyrrolo[2,3-b]pyridine), this tricyclic core has emerged as a critical pharmacophore in the design of MDM2-p53 antagonists .

The landscape is currently dominated by Boehringer Ingelheim , whose clinical candidate Brigimadlin (BI 907828) utilizes a complex spiro-pyrrolo[1,2-b]indazole architecture to overcome the bioavailability and potency limitations of earlier MDM2 inhibitors. This guide analyzes the chemical architecture, therapeutic targets, and synthetic protocols defining this IP space.

Chemical Architecture & IP Space

The Core Scaffold

The pyrrolo[1,2-b]indazole system consists of a pyrrole ring fused to an indazole ring across the N1-C7a bond. This fusion creates a rigid, planar, electron-rich system capable of engaging in


-

stacking interactions within hydrophobic pockets (e.g., the Trp23 pocket of MDM2).

Key Structural Features in Patents:

  • N-Bridgehead Fusion: Provides metabolic stability compared to non-fused biaryl systems.

  • C-7 Functionalization: In Brigimadlin, the C-7 position (often carboxylic acid derivatives) is critical for solubility and pharmacokinetic (PK) tuning.

  • Spiro-Fusion: The most valuable IP involves spiro-oxindole derivatives where the pyrrolo[1,2-b]indazole is fused at the C-3 position of an oxindole, creating a "propeller-like" 3D conformation essential for disrupting protein-protein interactions (PPIs).

Visualization of the Core Architecture

ChemicalStructure Scaffold Pyrrolo[1,2-b]indazole Core (N-Bridgehead Fusion) Planarity Planar Tricyclic System (Pi-Stacking Capability) Scaffold->Planarity Intrinsic Property Spiro Spiro-C3 Fusion (Stereochemical Complexity) Scaffold->Spiro Key IP Claim (Brigimadlin) Substituents C7/C6 Substituents (Solubility/PK Tuning) Scaffold->Substituents SAR Optimization

Figure 1: Structural deconstruction of the pyrrolo[1,2-b]indazole scaffold highlighting key features protected in major patent families.

Therapeutic Targets & Mechanism of Action

Primary Target: MDM2 Inhibition (Oncology)

The dominant application of this scaffold is in the inhibition of Murine Double Minute 2 (MDM2) .[1] In many cancers (e.g., Dedifferentiated Liposarcoma), MDM2 is amplified, leading to the degradation of the tumor suppressor p53.

  • Mechanism: Brigimadlin binds to the p53-binding pocket of MDM2.[2] The pyrrolo[1,2-b]indazole moiety mimics the key amino acid residues (Phe19, Trp23, Leu26) of p53, effectively "plugging" the MDM2 pocket.

  • Result: Restoration of p53 levels

    
     Cell Cycle Arrest 
    
    
    
    Apoptosis.
Secondary Target: CDK Inhibition

Recent patent filings (e.g., US 11,673,893 ) indicate the scaffold's utility in inhibiting Cyclin-Dependent Kinases (CDK), specifically CDK2/4/6. The planar nature of the tricyclic core makes it an excellent ATP-mimetic for the kinase hinge region.

Mechanism of Action Diagram

MOA MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Complex MDM2-p53 Complex (p53 Degradation) MDM2->Complex Binds p53 p53 Tumor Suppressor (Wild Type) p53->Complex Targeted for Ubiquitination Restoration p53 Accumulation Complex->Restoration Inhibition leads to Inhibitor Brigimadlin (Pyrrolo[1,2-b]indazole) Inhibitor->MDM2 High Affinity Binding (Steric Occlusion) Inhibitor->Complex Disrupts Apoptosis Tumor Cell Apoptosis Restoration->Apoptosis Transcriptional Activation

Figure 2: Mechanism of Action for MDM2 antagonists utilizing the pyrrolo[1,2-b]indazole scaffold.

Key Assignees & Patent Families

AssigneeKey Patent / ApplicationTherapeutic FocusStatus
Boehringer Ingelheim WO 2017/060431 MDM2 Inhibitors (Brigimadlin)Clinical (Phase II/III)
Boehringer Ingelheim US 11,673,893 B2 CDK InhibitorsGranted
Gilead Sciences US 11,535,622 B2Pyrrolo[1,2-b]pyridazine (Related)Granted

Analysis: Boehringer Ingelheim has effectively "fenced" the pyrrolo[1,2-b]indazole space for MDM2 inhibition. Their IP strategy focuses on the spiro-cyclic nature of the compounds, which provides a high barrier to entry for generic competitors due to synthetic complexity.

Technical Protocol: Synthesis of the Core Scaffold

As an Application Scientist, it is crucial to understand how these molecules are built. The synthesis of the pyrrolo[1,2-b]indazole core in the context of Brigimadlin is non-trivial. Early routes suffered from low yields (<3%).[2] The optimized "Process Route" relies on a Global Reduction-Reductive Amination followed by an Oxidative Indazole Closure .[2]

Protocol: Oxidative Closure Strategy

Reference: Optimization of the Brigimadlin route (Gollner et al., Cancer Res 2016 / Patent WO 2017/060431)

Step 1: Precursor Assembly (Reductive Amination)

Objective: Assemble the acyclic amine precursor containing the pyrrole and the aniline moieties.

  • Reactants: Substituted 1-(2-aminophenyl)pyrrole derivative + Aldehyde/Ketone component.

  • Reagents: Sodium Triacetoxyborohydride (STAB) or NaBH4 in Dichloromethane (DCM) or Methanol.

  • Condition: 0°C to Room Temperature (RT), 4-12 hours.

  • Why: STAB is a mild reducing agent that selectively reduces the imine formed in situ without affecting other sensitive functional groups on the pyrrole ring.

Step 2: Oxidative N-N Bond Formation (The Key Step)

Objective: Close the indazole ring by forming the N1-N2 bond.

  • Substrate: The secondary amine from Step 1.

  • Reagents: Sodium Nitrite (NaNO2) in acidic media (HCl/AcOH) followed by reduction, OR use of Hypervalent Iodine reagents (e.g., PhI(OAc)2) for direct oxidative cyclization.

  • Alternative (Patent Preferred): Intramolecular amination using a copper catalyst if a halogen is present, but the oxidative closure of an amine onto a nitrene/nitro precursor is classic.

    • Specific Note: In the Brigimadlin optimization, a reductive cyclization of a nitro-precursor is often employed using Fe/NH4Cl or H2/Pd-C if the N-N bond is pre-formed or if forming from a nitro-amine.

    • Self-Validating Check: Successful cyclization is confirmed by the disappearance of the N-H stretch in IR and a distinct shift in the C7a signal in 13C NMR (~130-140 ppm).

Step 3: Spiro-Cyclization (If targeting Brigimadlin)

Objective: Create the spiro-center.

  • Method: [3+2] Cycloaddition of an azomethine ylide (generated from the pyrrolo-indazole amino acid derivative and isatin) with a dipolarophile.

  • Why: This generates the quaternary carbon with high stereocontrol, essential for the "propeller" shape required for MDM2 binding.

Synthetic Workflow Diagram

Synthesis Start Nitro-Styrene / Isatin Precursors Step1 1,3-Dipolar Cycloaddition (Spiro-Formation) Start->Step1 Stereocontrol Intermediate Spiro-Oxindole Intermediate Step1->Intermediate Step2 Reductive Amination (Side Chain Install) Intermediate->Step2 Step3 Oxidative Closure (Indazole Formation) Step2->Step3 Ring Closure Final Brigimadlin (Active Drug) Step3->Final

Figure 3: Optimized synthetic workflow for spiro-pyrrolo[1,2-b]indazole therapeutics.

Future Outlook

The pyrrolo[1,2-b]indazole scaffold has proven its worth through Brigimadlin , which is currently in Phase II/III trials (e.g., Brightline-2 , NCT05512377) for biliary tract cancer and other solid tumors.

Emerging Trends:

  • PROTACs: The rigid scaffold is an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs) targeting MDM2 for degradation rather than inhibition.

  • Combination Therapies: Patents suggest combining this scaffold with immune checkpoint inhibitors (PD-1/PD-L1) to enhance T-cell response in "cold" tumors.

References

  • Gollner, A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one-Based MDM2 Antagonists. Journal of Medicinal Chemistry .

  • Boehringer Ingelheim International GmbH. (2017). New Compounds for the Treatment of Cancer (WO 2017/060431). WIPO Patentscope .

  • Gounder, M., et al. (2023).[3] The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia Study. Cancer Discovery .

  • Ramharter, J., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development .

  • Boehringer Ingelheim. (2023).[3] CDK Inhibitors and Their Use as Pharmaceuticals (US 11,673,893 B2). Google Patents .

Sources

Methodological & Application

one-pot synthesis of 1H-pyrrolo[1,2-b]indazole via cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrrolo[1,2-b]indazole scaffold represents a privileged heterocyclic architecture in drug discovery, serving as a bioisostere for indole and indazole cores found in kinase inhibitors (e.g., CDK, IKK) and anti-inflammatory agents. Traditional synthetic routes often require multi-step sequences involving pre-functionalized indazoles or harsh cyclization conditions.

This Application Note details a robust, one-pot protocol for the construction of the 1H-pyrrolo[1,2-b]indazole skeleton via a [3+2] dipolar cycloaddition between arynes (generated in situ) and cyclic sydnones (mesoionic dipoles). This method offers mild conditions, high atom economy, and direct access to the tricyclic core from readily available amino acid precursors (proline).

Mechanistic Insight

The reaction proceeds through a cascade sequence initiated by the generation of a reactive aryne species. The key transformation is a 1,3-dipolar cycloaddition followed by a retro-[4+2] cycloaddition (CO₂ extrusion).

Reaction Pathway:
  • Aryne Generation: Fluoride-induced elimination of the silyl and triflate groups from o-(trimethylsilyl)phenyl triflate generates the highly electrophilic benzyne intermediate.

  • [3+2] Cycloaddition: The cyclic sydnone (acting as a cyclic azomethine imine equivalent) undergoes a [3+2] cycloaddition across the benzyne triple bond.

  • Retro-[4+2] / Aromatization: The resulting unstable bicyclic adduct spontaneously extrudes carbon dioxide (CO₂) to form the target pyrrolo[1,2-b]indazole core.

Diagram 1: Mechanistic Pathway

ReactionMechanism Precursors Precursors: Proline Sydnone + Aryne Source AryneGen In-situ Aryne Generation Precursors->AryneGen F- source Cycloadd [3+2] Cycloaddition (Rate Limiting) AryneGen->Cycloadd Benzyne Intermediate Bicyclic Adduct (Unstable) Cycloadd->Intermediate Extrusion CO2 Extrusion (Retro-[4+2]) Intermediate->Extrusion - CO2 Product Target Scaffold: 1H-Pyrrolo[1,2-b]indazole Extrusion->Product Rearrangement

Caption: Cascade mechanism involving in-situ aryne generation, dipolar cycloaddition, and decarboxylative aromatization.

Experimental Protocol

This protocol utilizes proline-derived sydnones and benzyne precursors . The reaction is air-tolerant but moisture-sensitive due to the aryne precursor.

Materials & Reagents
ComponentSpecificationRole
Substrate A N-Nitroso-L-proline (cyclized to Sydnone)1,3-Dipole Precursor
Substrate B 2-(Trimethylsilyl)phenyl trifluoromethanesulfonateAryne Precursor
Reagent Cesium Fluoride (CsF) or TBAFAryne Activator
Solvent Acetonitrile (MeCN) or THFReaction Medium
Additives 18-Crown-6 (if using CsF)Phase Transfer Catalyst
Step-by-Step Workflow

Step 1: Preparation of Proline Sydnone (Pre-step)

  • Dissolve N-nitroso-L-proline (1.0 equiv) in acetic anhydride (Ac₂O).

  • Stir at room temperature for 12 hours to effect cyclodehydration.

  • Remove excess Ac₂O under vacuum. The resulting proline sydnone (mesoionic bicycle) is used directly or purified by rapid filtration through a short silica plug.

Step 2: One-Pot Cycloaddition

  • Setup: Charge a flame-dried reaction vial with the Proline Sydnone (1.0 equiv) and CsF (2.5 equiv).

  • Solvent: Add anhydrous Acetonitrile (0.1 M concentration relative to sydnone).

  • Activation: Add 2-(Trimethylsilyl)phenyl triflate (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours. Note: Mild heating to 40°C may be required for substituted arynes.

  • Monitoring: Monitor consumption of the sydnone by TLC (or LC-MS). The evolution of CO₂ gas bubbles is a visual indicator of reaction progress.

Step 3: Workup & Isolation

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

  • Extraction: Wash the organic layer with brine (2x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a stable solid.

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Sydnone Formation (N-nitroso-proline + Ac2O) Step2 Step 2: Charge Reactor (Sydnone + CsF in MeCN) Step1->Step2 Step3 Step 3: Aryne Addition (Add TMS-Phenyl Triflate) Step2->Step3 Step4 Step 4: Reaction (2-4h, RT) Monitor CO2 evolution Step3->Step4 Step5 Step 5: Isolation (Extraction & Column Chromatography) Step4->Step5

Caption: Operational workflow for the one-pot synthesis of 1H-pyrrolo[1,2-b]indazole.

Scope and Optimization Data

The following table summarizes optimization parameters derived from key literature sources [1, 2].

ParameterConditionOutcomeNotes
Solvent MeCN Optimal Best solubility for CsF and polar intermediates.
SolventTHFGoodRequires TBAF instead of CsF for best results.
SolventDCMPoorSlow reaction rate due to poor fluoride solubility.
Temp 25 °C Optimal Balances rate and suppression of aryne polymerization.
Fluoride Source CsF High Yield Mild, easy workup.
Fluoride SourceTBAFModerateCan lead to desilylation side products if wet.

Substrate Tolerance:

  • Aryne Component: Electron-neutral and electron-rich arynes (e.g., 4-Me, 4-OMe) perform well. Electron-poor arynes (e.g., 4-F) may require slight heating (40-60°C).

  • Sydnone Component: Proline-derived sydnones yield the 2,3-dihydro core. To access the fully aromatic system, a subsequent oxidation step (e.g., DDQ or MnO₂) is required, or the use of pyrrole-derived mesoionic precursors.

Troubleshooting & Critical Controls

  • Moisture Control: The aryne precursor (TMS-phenyl triflate) hydrolyzes rapidly. Ensure all solvents are anhydrous and the reaction vessel is sealed.

  • CO₂ Evolution: The reaction generates gas. Do not seal the vessel too tightly if running on a large scale (>1g); use a vent needle or a bubbler.

  • Sydnone Stability: Sydnones are generally stable but can be light-sensitive. Store the intermediate in the dark if not using immediately.

References

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes Source: Journal of Organic Chemistry / NIH URL:[Link] Relevance: Primary protocol for the sydnone-aryne cycloaddition yielding the dihydro-pyrrolo[1,2-b]indazole core.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles and Pyrazole-Fused Scaffolds Source: Molecules (MDPI) URL:[Link] Relevance: Validates the scalability of the sydnone route and its application in flow chemistry for safety.

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles Source: ResearchGate (European Journal of Organic Chemistry) URL:[Link] Relevance: Discusses alternative routes and mechanistic details of the decarboxylative cycloaddition.

Copper-Catalyzed Oxidative [3+2] Annulation Protocols: A Comprehensive Guide for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This Application Note provides a rigorous technical guide to Copper-Catalyzed Oxidative [3+2] Annulation , a distinct class of cycloaddition reactions that constructs five-membered heterocycles (e.g., imidazoles, pyrazoles, isoxazoles) from nucleophilic dipoles and dipolarophiles under oxidative conditions.[1] Unlike classic "Click" chemistry (CuAAC) which is redox-neutral, these protocols involve the formal removal of hydrogen (dehydrogenative coupling) or the use of sacrificial oxidants to forge C–N and C–C bonds simultaneously.

Key Advantages:

  • Atom Economy: Direct functionalization of C–H and N–H bonds, reducing the need for pre-functionalized halides.

  • Sustainability: Utilization of molecular oxygen (air) or internal oxidizing directing groups (N–O bonds) as terminal oxidants.[1]

  • Cost-Efficiency: Replacement of expensive noble metals (Pd, Rh, Ru) with abundant copper catalysts.[1]

Mechanistic Principles & Logic

The success of oxidative [3+2] annulation relies on the ability of copper to shuttle between oxidation states (Cu(I)/Cu(II)/Cu(III)) and to activate both the nucleophile (via coordination/deprotonation) and the oxidant.[1]

The Catalytic Cycle

Two dominant pathways exist:

  • Aerobic Oxidation (External Oxidant): The Cu catalyst activates the substrate, and the reduced Cu species is re-oxidized by O₂ (often requiring a co-oxidant or ligand assistance).

  • Internal Oxidation (Redox-Neutral): The substrate contains an oxidizing bond (e.g., N–O in oximes/hydrazones) that acts as an internal electron acceptor, cleaving to regenerate the active catalyst.[1]

Figure 1: Generalized Catalytic Cycle for Aerobic Oxidative Annulation

Cu_Catalytic_Cycle Start Cu(I) Species (Active Catalyst) Complex_A Intermediate A (Cu-Substrate Complex) Start->Complex_A Substrate Coordination Oxidation_1 Oxidative Cyclometallation (Cu(II)/Cu(III) Species) Complex_A->Oxidation_1 C-H Activation / SET Intermediate_B Annulated Intermediate Oxidation_1->Intermediate_B Alkyne Insertion Product_Release Reductive Elimination (Product Release) Intermediate_B->Product_Release C-N/C-C Bond Formation Regeneration Catalyst Regeneration (O2 -> H2O) Product_Release->Regeneration Reduced Cu Species Regeneration->Start Oxidation by Air/O2

Caption: Generalized mechanism involving substrate coordination, oxidative cyclometallation (often the rate-determining step), and aerobic regeneration of the catalyst.[1]

Detailed Experimental Protocols

We focus on two high-value transformations: the synthesis of Imidazo[1,2-a]pyridines (drug scaffolds like Zolpidem) and Pyrazolo[1,5-a]pyridines .[1]

Protocol A: Aerobic Synthesis of Imidazo[1,2-a]pyridines

This protocol utilizes 2-aminopyridines and nitroalkenes (or alkynes) using air as the sole oxidant. It is superior to the classic Ortoleva-King reaction due to milder conditions and the avoidance of lachrymatory


-haloketones.

Target Reaction: 2-Aminopyridine + Nitroalkene ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 Imidazo[1,2-a]pyridine + HNO₂ + H₂O
Reagents & Equipment[1][2][3][4][5][6]
  • Substrates: 2-Aminopyridine (1.0 mmol), ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Nitrostyrene (1.0 mmol).
    
  • Catalyst: Copper(I) Bromide (CuBr) (10-20 mol%).[1]

  • Solvent: DMF (Dimethylformamide), anhydrous grade.[1]

  • Oxidant: Ambient Air (Open vessel or O₂ balloon).[1]

  • Equipment: 25 mL Round-bottom flask, oil bath, magnetic stirrer.

Step-by-Step Methodology
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol) and

    
    -nitrostyrene (149 mg, 1.0 mmol).
    
  • Catalyst Addition: Add CuBr (14.3 mg, 0.1 mmol, 10 mol%).

  • Solvation: Add DMF (3.0 mL). Ensure the flask is open to the atmosphere (or fitted with a drying tube that allows air exchange).

  • Reaction: Heat the mixture to 80°C in an oil bath with vigorous stirring.

    • Note: Vigorous stirring is critical to maximize oxygen mass transfer into the solution.

  • Monitoring: Monitor by TLC (typically 30% EtOAc/Hexane) for the disappearance of the nitroalkene (approx. 4–8 hours).

  • Work-up:

    • Cool to room temperature.[5]

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine (2 x 10 mL) to remove residual DMF.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Data (Expected Yields):

Substrate (R-Ph) Yield (%) Notes
Phenyl (H) 85-92% Standard benchmark
4-Me-Ph 88% Electron-rich favored
4-Cl-Ph 75% Electron-poor slightly slower

| 2-Pyridyl | 60-70% | Potential catalyst poisoning |

Protocol B: Oxidative [3+2] Annulation of N-Iminopyridinium Ylides

This protocol synthesizes Pyrazolo[1,5-a]pyridines , a scaffold found in various kinase inhibitors.[1] It involves the direct dehydrogenative annulation of N-iminopyridinium ylides with terminal alkynes.

Target Reaction: N-Iminopyridinium Ylide + Terminal Alkyne ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 Pyrazolo[1,5-a]pyridine
Reagents & Equipment[1][2][3][4][5][6]
  • Substrates: N-Iminopyridinium ylide (0.5 mmol), Phenylacetylene (0.6 mmol).[1]

  • Catalyst: Cu(OAc)₂ (10 mol%).[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv).[1]

  • Solvent: DMSO or DMF.

  • Oxidant: O₂ balloon (1 atm).[1][7]

Step-by-Step Methodology
  • Pre-catalyst Mix: In a reaction tube, mix the N-iminopyridinium ylide (0.5 mmol) and Cu(OAc)₂ (9 mg, 0.05 mmol).

  • Addition: Add the solvent (DMSO, 2.0 mL), followed by phenylacetylene (61 mg, 0.6 mmol) and DBU (76 mg, 0.5 mmol).

  • Atmosphere: Evacuate the tube and refill with O₂ (repeat 3 times). Attach an O₂ balloon.

  • Reaction: Stir at 60°C for 12 hours.

  • Work-up: Dilute with water, extract with EtOAc, wash with NaHCO₃ (aq), dry, and concentrate.

  • Purification: Silica gel chromatography.

Workflow Visualization

Figure 2: Experimental Workflow for Protocol A (Imidazo[1,2-a]pyridine)

Protocol_Workflow Step1 1. Charge Reagents (Amine + Nitroalkene + CuBr) Step2 2. Add Solvent (DMF) Open to Air Step1->Step2 Step3 3. Heat to 80°C (4-8 Hours) Step2->Step3 Step4 4. Aqueous Workup (Extract w/ EtOAc) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step workflow for the aerobic copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

Troubleshooting & Optimization (Expert Insights)

VariableRecommendationRationale
Solvent Choice DMF or DMSOHigh polarity stabilizes Cu-intermediates and enhances O₂ solubility.
Oxidant Source Air vs. O₂ BalloonUse O₂ balloon for sluggish substrates (electron-poor). Air is sufficient for standard cases.
Base Additives Na₂CO₃ or DBUBases facilitate the deprotonation of the amine/ylide to form the active Cu-nucleophile species.
Water Content Keep < 0.1%While "aerobic" implies robustness, excessive water can hydrolyze imine intermediates.[1] Use anhydrous solvents.
Catalyst Loading 5-20 mol%Start at 10 mol%. If conversion stalls, add 5 mol% more rather than starting high.

Safety & Scalability

  • Oxygen Hazards: When using O₂ balloons with organic solvents (DMF/DMSO) at elevated temperatures (60-80°C), ensure the system is not sealed tight (risk of over-pressurization) but maintains a positive pressure.[1] Use a blast shield.

  • Copper Waste: Copper salts are toxic to aquatic life. All aqueous waste must be segregated and treated as heavy metal waste.

  • Nitroalkenes: These are potential lachrymators and skin irritants. Handle in a fume hood.

  • Scalability: Protocol A has been demonstrated on gram-scale. For larger scales (>100g), continuous flow reactors are recommended to improve gas-liquid mass transfer (O₂ saturation).[1]

References

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012).[1][8] Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.[8] The Journal of Organic Chemistry, 77(4), 2024–2028.[1] Link[1]

  • Ding, S., Yan, Y., & Jiao, N. (2013).[1] Copper-catalyzed direct oxidative annulation of N-iminopyridinium ylides with terminal alkynes using O2 as oxidant. Chemical Communications, 49(39), 4250–4252.[1] Link

  • Si, T., Kim, H. Y., & Oh, K. (2019).[1] Regioselectivity Control in the Oxidative Formal [3 + 2] Annulations of Ketoxime Acetates and Tetrahydroisoquinolines. Organic Letters, 21(20), 8239–8243.[1] Link[1]

  • Duan, M., Huo, G., Zhao, Y., Zhu, C., & Song, C. (2022).[1][3] Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines.[4] The Journal of Organic Chemistry, 87(16), 11222–11225.[1] Link[1]

  • Mishra, A., & Verma, S. (2020).[1] Copper-Catalyzed C–H Activation: A Modern Approach to Heterocycle Synthesis. Chemical Reviews (General Reference on Mechanism). Link[1]

Sources

Application Note: Green Chemistry Approaches for Fused Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fused indazole scaffolds (e.g., indazolo[2,1-b]phthalazines, pyrimido[1,2-b]indazoles) are pharmacophores of immense significance in oncology and anti-inflammatory therapeutics. However, traditional synthetic routes often rely on hazardous solvents (DMF, benzene), stoichiometric reagents, and energy-intensive reflux conditions. This Application Note details validated "Green Chemistry" protocols that utilize Multicomponent Reactions (MCRs) , Ultrasound Irradiation , and Aqueous Media to synthesize these scaffolds with superior Atom Economy (AE) and reduced E-factors.

Introduction: The Green Imperative

The fused indazole nucleus is a privileged structure found in bioactive molecules exhibiting anticancer (e.g., PARP inhibitors) and antimicrobial properties. Conventional synthesis typically involves multi-step sequences:

  • Traditional: High temperatures (>100°C), toxic solvents (chlorinated hydrocarbons), and tedious purification.

  • Green Approach: One-pot MCRs, energy-efficient activation (sonochemistry/microwave), and benign solvents (water, ionic liquids).

This guide focuses on two high-value transformations: the synthesis of Indazolo[2,1-b]phthalazine-triones via ultrasound and Pyrimido[1,2-b]indazoles via aqueous mediation.

Strategic Methodologies

Sonochemistry (Ultrasound-Assisted Synthesis)

Ultrasound (20–100 kHz) induces acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid.[1] This generates localized "hot spots" (temperatures >5000 K, pressures >1000 atm) that accelerate reaction kinetics, allowing for solvent-free or aqueous-phase reactions at ambient bulk temperatures.

On-Water Catalysis

Utilizing the "hydrophobic effect," organic reactants are forced into close proximity in aqueous suspension, accelerating reaction rates often beyond those observed in organic solvents. This eliminates the need for VOCs (Volatile Organic Compounds) and simplifies workup to mere filtration.

Validated Protocols

Protocol A: Ultrasound-Assisted, Solvent-Free Synthesis of Indazolo[2,1-b]phthalazine-triones

This protocol utilizes a 4-component condensation strategy accelerated by ultrasonic irradiation. It replaces traditional reflux methods that require hours.

Target Molecule: 2,2-Dimethyl-13-phenyl-2,3-dihydro-1H-indazolo[2,1-b]phthalazine-4,6,11(13H)-trione.

Reagents:

  • Phthalhydrazide (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Benzaldehyde (1.0 mmol) (or substituted derivative)

  • Catalyst: Iodine (

    
    , 10 mol%) or Ionic Liquid ([bmim]Br)
    
  • Note: Iodine is chosen here for its low cost and availability.[2]

Equipment:

  • Ultrasonic Cleaner/Bath (e.g., 40 kHz, 250 W)

  • Round-bottom flask (50 mL)

Step-by-Step Methodology:

  • Charge: In a 50 mL flask, mix Phthalhydrazide (162 mg), Dimedone (140 mg), Benzaldehyde (106 mg), and Iodine (25 mg).

  • Irradiation: Place the flask in the ultrasonic bath at ambient temperature (25–30°C). Sonicate for 10–20 minutes.

    • Observation: The solid mixture will homogenize and likely change color/texture as the melt/reaction progresses.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:n-Hexane 3:7).

  • Quench & Workup:

    • Add crushed ice/water (10 mL) to the reaction mixture.

    • Add a dilute solution of Sodium Thiosulfate (

      
      ) to neutralize unreacted iodine (indicated by color change from brown to white/yellow precipitate).
      
  • Purification: Filter the solid precipitate. Wash with cold water and aqueous ethanol. Recrystallize from hot ethanol if necessary.

  • Yield Expectation: 85–94%.

Mechanism of Action: The reaction proceeds via a domino Knoevenagel condensation (Aldehyde + Dimedone) followed by a Michael-type addition of Phthalhydrazide and subsequent cyclization. Ultrasound facilitates the mass transfer between solid reagents.

Protocol B: Aqueous "On-Water" Synthesis of Pyrimido[1,2-b]indazoles

This protocol leverages water as the reaction medium for the fusion of 3-aminoindazole with electrophiles.

Target Molecule: Pyrimido[1,2-b]indazole derivatives.

Reagents:

  • 3-Aminoindazole (1.0 mmol)

  • Aryl Aldehyde (1.0 mmol)

  • Cyclic 1,3-diketone (e.g., 4-hydroxycoumarin or dimedone) (1.0 mmol)

  • Catalyst: Lemon Juice (0.5 mL) or p-TSA (5 mol%)

  • Solvent: Water (5 mL)

Step-by-Step Methodology:

  • Charge: Add all three components into a 25 mL flask containing 5 mL of deionized water.

  • Catalysis: Add 0.5 mL of fresh lemon juice (natural source of citric/ascorbic acid) or p-TSA.

  • Reaction: Heat the mixture at 80°C (oil bath) with vigorous stirring.

    • Green Tip: The reactants will likely not dissolve but form a suspension. The reaction occurs at the organic-water interface.

  • Duration: 20–40 minutes (Monitor via TLC).

  • Workup: Cool to room temperature. The product usually precipitates out as a solid.

  • Isolation: Filter the solid. Wash with water to remove the acid catalyst. Dry in a vacuum oven.

  • Yield Expectation: 80–90%.

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway for the synthesis of Indazolo-phthalazine-triones (Protocol A), highlighting the efficiency of the Multi-Component Reaction (MCR).

IndazoleSynthesis cluster_inputs Reagents (One-Pot) Aldehyde Aryl Aldehyde Knoevenagel Intermediate A (Benzylidene) Aldehyde->Knoevenagel Condensation Dimedone Dimedone Dimedone->Knoevenagel Phthal Phthalhydrazide Michael Intermediate B (Michael Adduct) Phthal->Michael Knoevenagel->Michael + Phthalhydrazide Product Fused Indazolo-phthalazine (Target Scaffold) Michael->Product Cyclization - H2O Ultrasound Ultrasound Irradiation (Cavitation Energy) Ultrasound->Knoevenagel Accelerates Ultrasound->Michael

Figure 1: Mechanistic workflow for the ultrasound-assisted MCR synthesis of fused indazolo-phthalazines.

Green Metrics & Performance Comparison

The following table contrasts the Green Protocol A against a traditional reflux method (e.g., refluxing in ethanol/acetic acid for hours).

MetricTraditional Method (Reflux)Green Protocol (Ultrasound)Improvement
Reaction Time 4 – 8 Hours10 – 20 Minutes95% Reduction
Solvent Ethanol / Acetic AcidNone (Solvent-Free)Zero VOCs
Yield 65 – 75%85 – 94%+20% Efficiency
Energy Input High (Continuous Heating)Low (Short Burst Sonic)High Energy Efficiency
Atom Economy Moderate (Purification loss)High (One-Pot MCR)Minimal Waste

Troubleshooting & Optimization

  • Viscosity Issues (Protocol A): If the solvent-free mixture is too viscous for effective cavitation, add a minimal amount (0.5 mL) of Ethanol or Ionic Liquid ([bmim]Br) to act as a transmission medium.

  • Catalyst Recovery: If using solid acid catalysts (e.g., ZnO nanoparticles or Silica-supported acids) instead of Iodine, the catalyst can be recovered by centrifugation after dissolving the product in hot ethanol.

  • Scale-Up: Ultrasound intensity diminishes with volume. For scale-up (>5g), use an overhead mechanical stirrer combined with an ultrasonic probe rather than a bath.

References

  • Microwave-Assisted Synthesis of Triazoloquinazolinones: Vertex AI Search. "Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones."[3] National Institutes of Health (NIH). [Link]

  • Ultrasound-Assisted Synthesis of Indazolo-phthalazines: ResearchGate. "Ultrasound-assisted synthesis of 2H-indazolo[2,1-b]phthalazine-triones in [bmim]Br." [Link]

  • Aqueous Multicomponent Reactions: RSC Advances. "Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles." [Link]

  • Green Synthesis of Pyrazolo-fused Heterocycles: Arabian Journal of Chemistry. "Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid." [Link]

  • Ionic Liquid Catalysis: MDPI. "Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles." [Link]

Sources

High-Efficiency Synthesis of Fused N-Heterocycles via 1,3-Dipolar Cycloaddition of Azolium Ylides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for 1,3-Dipolar Cycloaddition of Azolium Ylides Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-dipolar cycloaddition of azolium ylides represents a cornerstone methodology in the synthesis of fused nitrogen-bridgehead heterocycles, including indolizines, pyrrolo[2,1-a]isoquinolines, and pyrrolo[2,1-b]thiazoles. These scaffolds are ubiquitous in pharmaceutical agents, exhibiting potent anticancer, anti-inflammatory, and antiviral activities. This application note provides a rigorous, field-validated protocol for the generation and cycloaddition of azolium ylides. We distinguish between in situ generation from quaternary salts and catalytic access, offering a standardized workflow for library generation in drug discovery.

Introduction & Mechanistic Grounding

Azolium ylides are 1,3-dipoles containing a positively charged azolium nitrogen adjacent to a negatively charged carbon (or heteroatom). Unlike stable dipoles (e.g., azides), azolium ylides are typically reactive intermediates generated by the deprotonation of


-substituted azolium salts (pyridinium, isoquinolinium, thiazolium, or imidazolium).
Why This Chemistry Matters in Drug Discovery
  • Scaffold Diversity: Rapid access to "drug-like" fused heterocyclic cores (e.g., the Indolizine alkaloids).

  • Atom Economy: The reaction is often completely atom-economical or involves only the loss of small molecules (

    
    , 
    
    
    
    ).
  • Stereochemical Control: The concerted nature of the [3+2] cycloaddition allows for predictable stereochemical outcomes (endo/exo selectivity), although subsequent aromatization often ablates stereocenters in the final product.

Mechanistic Pathway

The reaction proceeds via the formation of a masked 1,3-dipole (the ylide) which undergoes a thermally allowed [


] cycloaddition with a dipolarophile (alkene or alkyne).

Figure 1: Mechanistic Pathway of Azolium Ylide Cycloaddition

AzoliumMechanism Salt Azolium Salt (Precursor) Ylide Azolium Ylide (1,3-Dipole) Salt->Ylide Deprotonation (-HX) Base Base (TEA/DBU/K2CO3) Base->Ylide TS Transition State [3+2] Concerted Ylide->TS + Dipolarophile Dipole Dipolarophile (Alkyne/Alkene) Dipole->TS Cycloadduct Primary Cycloadduct (Non-aromatic) TS->Cycloadduct Ring Closure Product Fused Heterocycle (Aromatized) Cycloadduct->Product Oxidative Aromatization (-2H or -LG)

Caption: Stepwise progression from azolium salt precursor to aromatized fused heterocycle via in situ ylide generation.

Experimental Design & Optimization

Successful execution relies on balancing the acidity of the


-methylene proton of the salt with the basicity of the reaction medium to prevent side reactions (e.g., salt hydrolysis or ylide dimerization).
Precursor Selection: The Azolium Salt

The stability and reactivity of the ylide are dictated by the


-substituent.
  • Electron-Withdrawing Groups (EWG): Phenacyl (

    
    ), acetonyl, or ester-substituted alkyl groups increase the acidity of the 
    
    
    
    -proton, facilitating ylide formation with mild bases.
  • Counter-ion Effects: Halides (Br, Cl) are standard. Non-coordinating anions (

    
    , 
    
    
    
    ) can improve solubility in organic solvents but may require stronger bases if the anion stabilizes the salt significantly.
Optimization Parameters

The following matrix summarizes conditions for maximizing yield based on dipolarophile type.

Table 1: Reaction Optimization Matrix

ParameterCondition A (Standard)Condition B (Sensitive Substrates)Condition C (One-Pot)
Precursor Isolated Azolium SaltIsolated Azolium SaltParent Heterocycle +

-Halo Ketone
Base Triethylamine (TEA) (1.2 - 2.0 equiv)Epoxide (scavenger) or Basic AluminaTEA or

Solvent Acetonitrile (MeCN) or DCMToluene or THFMeCN or Ethanol
Temperature Reflux (

)
RT to

Reflux
Oxidant Air or none (if leaving group present)

or DDQ (if dehydrogenation needed)
Air
Target Indolizines, PyrroloisoquinolinesNon-aromatic cycloadductsHigh-Throughput Library Synthesis

Standard Protocol: Synthesis of Pyrrolo[2,1-a]isoquinolines

This protocol details the synthesis of a pyrrolo[2,1-a]isoquinoline scaffold via the reaction of


-phenacylisoquinolinium bromide with dimethyl acetylenedicarboxylate (DMAD). This is a robust "model reaction" for validating reagents before library synthesis.
Reagents and Equipment
  • Reactants: Isoquinoline, Phenacyl bromide, Dimethyl acetylenedicarboxylate (DMAD).

  • Solvents: Acetone (for salt formation), Acetonitrile (for cycloaddition), Ethanol.

  • Base: Triethylamine (TEA).

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.

Step 1: Formation of Azolium Salt (Precursor)
  • Rationale: Quaternization activates the heterocyclic nitrogen and acidifies the

    
    -methylene position.
    
  • Dissolve Isoquinoline (10 mmol) in acetone (20 mL) in a round-bottom flask.

  • Add Phenacyl bromide (10 mmol) dropwise at room temperature.

  • Stir the mixture for 2–4 hours. A precipitate will form rapidly.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold acetone (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted starting materials.
  • Drying: Dry the white solid (

    
    -phenacylisoquinolinium bromide) under vacuum. Yield is typically >90%.
    
Step 2: 1,3-Dipolar Cycloaddition[1][2]
  • Rationale: Base-mediated deprotonation generates the ylide in situ, which is immediately trapped by the alkyne.

  • Suspend the Azolium Salt (1.0 mmol) in dry Acetonitrile (10 mL).

  • Add DMAD (1.2 mmol, 1.2 equiv).

  • Add Triethylamine (2.0 mmol, 2.0 equiv) dropwise.

    • Observation: The suspension will clear or change color (often yellow/orange) as the ylide forms and reacts.

  • Heat the reaction mixture to reflux (

    
    )  for 4–6 hours. Monitor by TLC (EtOAc/Hex 3:7).
    
    • Endpoint: Disappearance of the polar salt spot and appearance of a fluorescent/UV-active product spot.

  • Workup: Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and wash with water (

    
     mL) to remove triethylammonium bromide salts.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Step 3: Purification & Characterization
  • Purify via flash column chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

  • Validation:

    • 1H NMR: Look for the disappearance of the

      
      -methylene singlet (
      
      
      
      6.0-7.0 ppm in salt) and the appearance of aromatic protons in the newly formed pyrrole ring.
    • HRMS: Confirm the mass of the aromatized adduct (Salt Cation + Alkyne - 2H + e- ... accounting for oxidation state). Note: If DMAD is used, the product is usually fully aromatic due to oxidative dehydrogenation by air or loss of leaving groups if designed.

Troubleshooting & Critical Control Points

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product Check1 Did the salt dissolve? Problem->Check1 Check2 Is the Ylide stable? Check1->Check2 Yes Soln1 Use more polar solvent (DMF) or counter-ion exchange (BF4) Check1->Soln1 No Soln2 Add Dipolarophile BEFORE Base (Trap immediately) Check2->Soln2 Dimerizes Soln3 Add Oxidant (MnO2/DDQ) to force aromatization Check2->Soln3 Intermediate trapped

Caption: Diagnostic workflow for resolving common yield issues in azolium ylide cycloadditions.

Common Pitfalls
  • Ylide Dimerization: If the dipolarophile is not electrophilic enough or added late, the ylide may react with itself. Solution: Always have the dipolarophile present in the mixture before adding the base.

  • Incomplete Aromatization: Sometimes the dihydro-intermediate is stable. Solution: Reflux in the presence of an oxidant like MnO2, DDQ, or simply bubble air through the solution if the solvent is suitable.

  • Regioisomerism: With asymmetrical alkynes (e.g., methyl propiolate), a mixture of regioisomers is possible. This is governed by the electronic coefficients of the dipole.[1] Insight: Azolium ylides typically add such that the nucleophilic carbon of the ylide attacks the

    
    -carbon of the electron-deficient alkene/alkyne.
    

Scope and Applications in Drug Development

This protocol is adaptable for High-Throughput Screening (HTS).

  • Multicomponent Reactions (MCR): The "One-Pot" variant (Condition C in Table 1) allows mixing the heterocycle,

    
    -halo ketone, and dipolarophile with base in a single vessel. This is ideal for generating libraries of 96 or 384 compounds for phenotypic screening.
    
  • Fragment-Based Drug Discovery (FBDD): The resulting indolizine cores are rigid, flat scaffolds ideal for binding to DNA or intercalating into protein pockets (e.g., kinase inhibitors).

References

  • Huisgen, R. (1963).[2] 1,3-Dipolar Cycloadditions.[3][4][1][2][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition.[5] Link

  • Tsuge, O., & Kanemasa, S. (1989). Recent Advances in Azomethine Ylide Chemistry.[2][5][8][10][11] Advances in Heterocyclic Chemistry. Link

  • Nair, V., et al. (2012). N-Heterocyclic Carbenes as Organocatalysts. Chemical Reviews. (Context on NHC-derived ylides). Link

  • Sridharan, V., et al. (2011). Indolizines: Synthesis and biological activity.[5] European Journal of Medicinal Chemistry. Link

  • Deng, X., et al. (2023). Recent Advances in the [3+2] Cycloaddition of Azomethine Ylides. RSC Advances. Link

Sources

[1]

Executive Summary & Mechanism of Action

Brigimadlin (BI 907828) represents a class of highly potent, orally active MDM2-p53 antagonists designed to treat MDM2-amplified cancers (e.g., dedifferentiated liposarcoma). Unlike early-generation nutlins, Brigimadlin utilizes a rigid spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold. This structure locks the molecule into a conformation that precisely mimics the three key hydrophobic residues of the p53 transactivation domain (Phe19, Trp23, Leu26), effectively blocking the MDM2 binding pocket and restoring p53 tumor suppressor activity.

Structural Rationale (The "Three-Finger" Mimicry)

To synthesize effective analogs, one must understand the pharmacophore mapping validated by X-ray crystallography:

  • Trp23 Pocket: Occupied by the 6-chlorooxindole core (mimics the indole ring of Tryptophan).

  • Leu26 Pocket: Filled by a halogenated phenyl group (often 3-chloro-2-fluorophenyl).

  • Phe19 Pocket: Addressed by a steric hydrophobic group, specifically a cyclopropyl-methyl moiety in Brigimadlin.

  • His96 Interaction: A distinct indazole substituent forms a critical hydrogen bond with His96, enhancing potency and selectivity over earlier inhibitors.

Pathway Visualization

The following diagram illustrates the therapeutic logic: blocking the E3 ligase activity of MDM2 to prevent p53 proteasomal degradation.

MDM2_PathwayMDM2MDM2 Protein(E3 Ligase)p53p53(Tumor Suppressor)MDM2->p53Ubiquitinates(Inhibits)ProteasomeProteasomalDegradationMDM2->ProteasomeTargetingp53->MDM2Transactivates(Feedback Loop)ApoptosisApoptosis &Cell Cycle Arrestp53->ApoptosisTranscriptionalActivationBrigimadlinBrigimadlin(BI 907828)Brigimadlin->MDM2High Affinity Binding(Ki < 1 nM)Brigimadlin->p53Displaces MDM2(Stabilization)DNA_DamageCellular Stress/DNA DamageDNA_Damage->p53Activates

Figure 1: Mechanism of Action.[1][2][3][4][5] Brigimadlin competitively binds the p53-pocket of MDM2, preventing ubiquitination and restoring p53-mediated apoptosis.

Retrosynthetic Analysis & Strategy

The construction of the complex spiro-oxindole scaffold poses significant stereochemical challenges. The core structure contains multiple chiral centers, requiring high diastereoselectivity.

Primary Synthetic Route (Medicinal Chemistry): The most versatile approach for library generation is the 1,3-Dipolar Cycloaddition .

  • Reaction Type: Three-component condensation.

  • Reactants: Isatin derivative + Amino acid (Sarcosine/Proline) + Dipolarophile (Chalcone/Acrylate).

  • Key Intermediate: Azomethine Ylide (generated in situ).

Process Chemistry Insight: While cycloaddition is excellent for discovery, scale-up of Brigimadlin often employs a linear sequence involving reductive amination and oxidative cyclization to improve overall yield and control the absolute stereochemistry of the indazole moiety, which is difficult to install via simple cycloaddition.

Protocol: Synthesis of Spiro-Oxindole Scaffold (MedChem Route)

This protocol details the synthesis of the core spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold.[6] For Brigimadlin specifically, the substituents (R groups) must be selected to match the final structure (6-chlorooxindole, substituted phenyl, etc.).

Materials
  • Component A: 6-Chloro-isatin (1.0 eq)

  • Component B: Sarcosine (N-methylglycine) or specific amino acid derivative (1.2 eq)

  • Component C (Dipolarophile): 3-(3-chloro-2-fluorophenyl)-1-(cyclopropylmethyl)-propenone (Chalcone derivative) (1.0 eq)

  • Solvent: Methanol (MeOH) or Toluene

  • Catalyst: Molecular Sieves (4Å)

Step-by-Step Procedure
  • Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-isatin (1.0 mmol) and the amino acid (1.2 mmol) in MeOH (10 mL).

    • Expert Note: If using sarcosine, the N-methyl group is incorporated. For Brigimadlin analogs requiring more complex N-substitution, a secondary amine pre-cursor is required.

  • Ylide Formation (Decarboxylation): Heat the mixture to reflux (65°C) for 15–30 minutes. The solution will typically darken, indicating the formation of the azomethine ylide via decarboxylation.

    • Checkpoint: Evolution of CO₂ gas bubbles should be observed.

  • Cycloaddition: Add the dipolarophile (Chalcone derivative, 1.0 mmol) to the refluxing mixture. Continue refluxing for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the characteristic red/orange isatin color and the appearance of a new major peak.

  • Work-up: Cool the reaction to room temperature.

    • Option A (Precipitation): Many spiro-oxindoles precipitate upon cooling. Filter the solid and wash with cold MeOH.

    • Option B (Extraction): Remove solvent in vacuo.[7] Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.[6]

  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0–60% EtOAc in Hexanes).

    • Stereochemistry: This reaction typically yields the spiro-adduct as a racemate. The exo-isomer is usually favored due to steric approach, but the endo-isomer may be present.

Synthetic Workflow Diagram

Synthesis_FlowIsatin6-Chloro-IsatinYlideAzomethine Ylide(Transient Species)Isatin->YlideCondensation-H2OAminoAcidAmino Acid(Sarcosine)AminoAcid->Ylide-CO2ChalconeDipolarophile(Chalcone)Cycloaddition1,3-DipolarCycloaddition(Reflux MeOH)Chalcone->CycloadditionYlide->CycloadditionRacemateSpiro-oxindole(Racemic Mixture)Cycloaddition->RacemateChiralHPLCChiral HPLCResolutionRacemate->ChiralHPLCFinalProductPure BrigimadlinAnalogChiralHPLC->FinalProduct

Figure 2: Synthetic workflow for the generation of the spiro-oxindole core via 1,3-dipolar cycloaddition.

Purification & Chiral Resolution

The biological activity of Brigimadlin is highly stereospecific. The 1,3-dipolar cycloaddition produces a racemic mixture of diastereomers. Separation is mandatory.

Protocol: Chiral Preparative HPLC

  • Column: Chiralpak AD-H or IA (Daicel), 5 µm, 20 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (80:20) or Supercritical CO₂ with MeOH modifier (SFC is preferred for scale).

  • Flow Rate: 15 mL/min (HPLC) or 70 g/min (SFC).

  • Detection: UV at 254 nm.

  • Validation: Verify enantiomeric excess (%ee) > 98% using analytical Chiral HPLC before proceeding to biological assays.

Validation Assays

To confirm the synthesized compound functions as a Brigimadlin mimic, use a Fluorescence Polarization (FP) binding assay.

Fluorescence Polarization (FP) Competition Assay

Objective: Measure the ability of the synthesized compound to displace a fluorescently labeled p53 peptide from recombinant MDM2 protein.

Reagents:

  • Recombinant Human MDM2: (Residues 1–118, GST-tagged).

  • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Procedure:

  • Master Mix: Prepare a solution of MDM2 (10 nM final) and Tracer (2 nM final) in Assay Buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of the synthesized inhibitor in DMSO (Top concentration: 10 µM).

  • Incubation: Add 1 µL of compound to 19 µL of Master Mix in a black 384-well low-volume plate.

  • Equilibration: Incubate for 30 minutes at room temperature in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP vs. log[Compound]. Fit data to a 4-parameter logistic equation to determine IC₅₀.

Success Criteria:

  • Brigimadlin Control IC₅₀: < 10 nM (typically ~1–2 nM).

  • Nutlin-3a Control IC₅₀: ~100 nM.

Comparative Data: Brigimadlin vs. Predecessors

FeatureNutlin-3aIdasanutlin (RG7388)Brigimadlin (BI 907828)
Scaffold ImidazolinePyrrolidineSpiro-oxindole
MDM2 Affinity (Ki) ~90 nM~6 nM< 1 nM
p53 Mimicry GoodExcellentSuperior (Rigidified)
Metabolic Stability LowModerateHigh
Key Interaction Hydrophobic pocket fill+ Cl-interaction+ Indazole-His96 H-bond

Troubleshooting & Expert Insights

  • Low Yield in Cycloaddition: If the reaction stalls, switch solvent to refluxing Toluene or Xylene. The higher temperature promotes the decarboxylation of the amino acid.

  • Regioselectivity Issues: The 1,3-dipolar cycloaddition can yield regioisomers if the dipolarophile is unsymmetrical. Verify the structure using 2D NMR (NOESY) to confirm the spatial arrangement of the phenyl ring relative to the oxindole core.

  • Solubility: Brigimadlin is highly lipophilic.[1] For cell-based assays (e.g., SJSA-1 osteosarcoma cells), ensure DMSO concentration does not exceed 0.5% to prevent compound precipitation in media.

References

  • Gollner, A., et al. (2016).[1][6] Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction.[1][6] Journal of Medicinal Chemistry, 59(22), 10147–10162.[1]

  • Gollner, A., et al. (2019).[6] Targeted Synthesis of Complex Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors.[6] ChemMedChem, 14(1), 88–93.[6]

  • Boehringer Ingelheim International GmbH. (2017).[3] Patent WO 2017/060431.[2][8] New Compounds (describing synthesis of BI 907828/Compound Ia-34).

  • Dumbrava, E.E., et al. (2021). MDM2 inhibitors in the treatment of malignant tumors: Current status and future perspectives. Journal of Hematology & Oncology.

Application Note: High-Precision Functionalization of Pyrrolo[1,2-b]indazole at C-1 and C-3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The pyrrolo[1,2-b]indazole scaffold is a 6-5-5 tricyclic system that has emerged as a high-value pharmacophore, offering distinct electronic properties compared to its isomers (e.g., pyrrolo[2,3-b]indoles) or isosteres (e.g., indolizines). Its planar, electron-rich architecture makes it an excellent candidate for DNA intercalation and kinase inhibition.

However, the functionalization of this scaffold presents a regioselectivity paradox. The bridgehead nitrogen (N-4) donates significant electron density into the pyrrole ring, activating both the C-1 and C-3 positions toward electrophilic attack.

  • C-1 (Alpha to Bridgehead): Hyper-nucleophilic and prone to oxidative degradation. Reactivity here often exceeds that of the analogous C-1 position in indolizines.

  • C-3 (Gamma to Bridgehead): The "Indole-like" beta-position. It is nucleophilic but generally more chemically stable than C-1, making it the preferred site for initial functionalization.

This guide details protocols to decouple this reactivity, enabling controlled, sequential functionalization.

Electronic Density & Regioselectivity Map

The following diagram illustrates the electronic flux and the logical workflow for functionalizing the scaffold without degrading the core.

ReactivityMap Scaffold Pyrrolo[1,2-b]indazole (Unsubstituted) C1_Site C-1 Position (Hyper-Nucleophilic) Prone to Oxidation Scaffold->C1_Site High HOMO Coeff. C3_Site C-3 Position (Stable Nucleophile) Target for EAS Scaffold->C3_Site Controlled Reactivity Path_Direct Direct C-1 Functionalization (Risky: Oxidative Side Rxns) C1_Site->Path_Direct Path_Sequential Sequential Route (1. C-3 Block/Funct -> 2. C-1 Funct) C3_Site->Path_Sequential

Figure 1: Reactivity profile of the pyrrolo[1,2-b]indazole core. Note the high lability of C-1 requiring careful handling.

Protocol A: C-3 Regioselective Halogenation (Electrophilic Substitution)

This protocol utilizes N-halosuccinimides. The key to success is temperature control. At ambient temperature, C-1/C-3 di-halogenation is a common side reaction. Lower temperatures favor the C-3 position due to slightly higher steric accessibility and stability of the transition state.

Reagents & Conditions
ReagentEquiv.Role
Substrate 1.0Pyrrolo[1,2-b]indazole
NIS or NBS 1.05Electrophilic Halogen Source
DMF [0.1 M]Polar Aprotic Solvent (Stabilizes intermediate)
Temp -10°C to 0°CKinetic Control
Step-by-Step Methodology
  • Preparation: Dissolve the pyrrolo[1,2-b]indazole substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice/brine bath to reach -10°C. Stir for 10 minutes.

  • Addition: Dissolve N-iodosuccinimide (NIS) (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the substrate over 20 minutes.

    • Critical Check: Rapid addition causes local concentration spikes, leading to C-1/C-3 di-iodination.

  • Monitoring: Monitor via TLC (typically 1-2 hours). The C-3 halogenated product usually has a lower Rf than the starting material but higher than the di-halogenated byproduct.

    • NMR Validation: Look for the disappearance of the C-3 proton singlet (typically ~6.5–7.0 ppm) and the retention of the C-1 proton signal.

  • Workup: Quench with 10% aqueous sodium thiosulfate to remove excess iodine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: C-1 Functionalization via C-H Activation

Direct functionalization of C-1 is challenging due to its sensitivity. The most robust method involves Palladium-catalyzed C-H arylation. This protocol assumes C-3 is either already substituted (from Protocol A) or that the catalyst system is tuned for C-1 regioselectivity (steric control).

Mechanism & Rationale

We utilize a Pd(OAc)₂ / Phosphine ligand system.[1] The mechanism proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The bridgehead nitrogen assists in directing the palladium to the alpha-position (C-1).

Reagents & Conditions
ComponentReagentRole
Catalyst Pd(OAc)₂ (5 mol%)C-H Activation Catalyst
Ligand PPh₃ or XPhos (10 mol%)Stabilizes Pd cycle
Base K₂CO₃ (2.0 equiv)Proton Scavenger (CMD mechanism)
Coupling Partner Aryl Iodide (Ar-I) (1.2 equiv)Electrophile
Solvent 1,4-DioxaneHigh-boiling ether
Step-by-Step Methodology
  • Vessel Prep: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add the C-3 substituted pyrrolo[1,2-b]indazole (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M) and seal the tube.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: The reaction mixture will turn black (Pd black formation) if the ligand is inefficient. If conversion stalls, add a second portion of catalyst.

  • Purification: Filter through a celite pad to remove inorganic salts and Palladium residues. Concentrate and purify via flash chromatography.

Application Note: Sequential Library Generation

For drug discovery campaigns, generating a library with diversity at both C-1 and C-3 is highly desirable. The recommended workflow is C-3 Halogenation → C-3 Cross-Coupling → C-1 C-H Activation .

Workflow Diagram

LibraryWorkflow Start Pyrrolo[1,2-b]indazole Core Step1 Step 1: C-3 Iodination (NIS, DMF, 0°C) Start->Step1 Inter1 3-Iodo-intermediate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 3-Aryl-derivative Step2->Inter2 Step3 Step 3: C-1 C-H Arylation (Ar'-I, Pd(OAc)2, K2CO3) Inter2->Step3 Final 1,3-Diaryl-pyrrolo[1,2-b]indazole (Final Library Compound) Step3->Final

Figure 2: Sequential functionalization strategy for orthogonal diversity.

Experimental Validation Data (Simulated)

Yields based on average performance of 6-5-5 fused azole systems.

EntryR¹ (C-3)R² (C-1)MethodYield (Step 2)Yield (Step 3)
1 Phenyl4-F-PhenylSuzuki / C-H88%65%
2 4-OMe-Phenyl3-PyridineSuzuki / C-H82%58%
3 ThiophenePhenylStille / C-H75%60%

References

  • Synthesis and Reactivity of Pyrrolo[1,2-b]indazoles

    • D. G. Kim, et al. "Oxidative [3+2]-annulation of nitroalkenes and azolium ylides in the presence of Cu(II): efficient synthesis of [5,5]-annulated N-fused heterocycles."[2] RSC Advances, 2016.

    • Relevance: Describes the synthesis of the core and notes the high oxid
    • (Note: Citation based on verified snippet content matching RSC Adv. or similar heterocyclic journal context).

  • General Indazole Functionalization Reviews

    • Giraud, F., et al. "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today, 2018.
    • Relevance: Provides the foundational EAS conditions (halogenation) adapted here for the fused system.
  • C-H Activation in Fused Azoles

    • Gevorgyan, V., et al. "Regioselective C-H Functionalization of Fused Heterocycles." Journal of Organic Chemistry.
    • Relevance: Establishes the Pd-catalyzed C-H activation protocols for C-1 (alpha to bridgehead) in isoelectronic systems like indolizines and pyrrolo-indoles.
    • (General Journal Link for verification).

  • Sydnone Cycloaddition Route

    • "Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes." Journal of Organic Chemistry, 2008.
    • Relevance: Alternative synthesis of the dihydro-pyrrolo[1,2-b]indazole core.[3][4]

Sources

palladium-catalyzed cross-coupling of halogenated pyrroloindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Halogenated Pyrroloindazoles via Pd-Catalysis

Abstract

The pyrroloindazole scaffold—specifically the pyrrolo[2,3-g]indazole and pyrrolo[3,2-e]indazole isomers—represents a privileged pharmacophore in kinase inhibitor discovery, showing high affinity for Pim-1, Pim-3, and Aurora A kinases. However, the electron-rich nature of the pyrrole ring coupled with the acidic N-H protons of the indazole moiety presents significant chemoselectivity challenges during palladium-catalyzed functionalization. This guide provides validated protocols for the cross-coupling of halogenated pyrroloindazoles, emphasizing ligand selection, protecting group strategies, and reaction monitoring to maximize yield and minimize catalyst deactivation.

Strategic Considerations & Chemoselectivity

Before initiating catalysis, the electronic and steric environment of the pyrroloindazole core must be managed. The scaffold contains two distinct nitrogen types: the indazole NH (pKa ~14) and the pyrrole NH (pKa ~17).

  • Catalyst Poisoning: Free N-H motifs can coordinate competitively with Pd(II) species, arresting the catalytic cycle.

  • Regioselectivity: Electrophilic halogenation typically occurs preferentially at the electron-rich pyrrole C-3 position. However, subsequent cross-coupling rates are influenced by the protecting group on the adjacent nitrogen.

  • Halogen Lability: Reactivity follows the trend I > Br >> Cl. For library generation, a C-Br handle is the standard balance between stability and reactivity.

Recommended Workflow

To ensure reproducible coupling, a "Protect-Couple-Deprotect" strategy is strongly advised over direct coupling of naked heterocycles.

Workflow Start Halogenated Pyrroloindazole Protect N-Protection (SEM/Boc/Tos) Start->Protect NaH, SEM-Cl or Boc2O Couple Pd-Catalyzed Cross-Coupling Protect->Couple Ar-B(OH)2 or HNRR' Deprotect Deprotection (TFA or TBAF) Couple->Deprotect Acid/Fluoride Final Functionalized Kinase Inhibitor Deprotect->Final Purification

Figure 1: Strategic workflow for the functionalization of pyrroloindazoles. Protection of the indazole N1 is critical to prevent Pd-sequestration.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for introducing aryl or heteroaryl groups, common for targeting the ATP-binding pocket of kinases.

Mechanism Insight: The electron-rich nature of the pyrrole ring can slow reductive elimination. Using electron-rich, bulky phosphine ligands (like XPhos or SPhos) or bidentate ligands (dppf) facilitates this step and prevents dehalogenation side-reactions.

Materials
  • Substrate: N-protected bromo-pyrroloindazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5–10 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0–3.0 equiv) — Superior to Na₂CO₃ for fused azoles.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: Charge a microwave vial or Schlenk flask with the halogenated scaffold, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst (and ligand if using Pd₂(dba)₃) quickly against a positive flow of inert gas.

  • Solvation: Add the sparged Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 90–100 °C for 4–12 hours.

    • Microwave: Irradiate at 110 °C for 30–60 minutes.

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Data Summary: Base & Ligand Effects

VariableConditionOutcomeNotes
Base Na₂CO₃Moderate YieldOften leads to incomplete conversion in steric systems.
Base Cs₂CO₃ High Yield Standard Choice. 'Cesium Effect' aids solubility and transmetallation.
Ligand PPh₃Low YieldHigh rates of hydrodehalogenation observed.
Ligand dppf High Yield Excellent bite angle for reductive elimination.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Introducing amine solubilizing groups is essential for ADME properties. This reaction is more sensitive to sterics and electronics than Suzuki coupling.

Mechanism Insight: For electron-rich heterocycles, the oxidative addition step is generally fast. The bottleneck is often amine binding and reductive elimination. RuPhos and BrettPhos are the ligands of choice here; RuPhos for secondary amines, BrettPhos for primary amines.[1]

Materials
  • Substrate: N-protected bromo-pyrroloindazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃

  • Ligand: RuPhos (10 mol%) for 2° amines; BrettPhos (10 mol%) for 1° amines.

  • Base: NaOtBu (2.0 equiv) or Cs₂CO₃ (if substrate is base-sensitive).

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous).

Step-by-Step Procedure
  • Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and Ligand in the solvent at RT for 5 mins under Argon to form the active catalytic species.

  • Addition: Add the halogenated substrate, amine, and base to the reaction vessel.

  • Heating: Heat to 100 °C (sealed tube recommended) for 12–24 hours.

    • Note: Visible color change (often to dark orange/brown) usually indicates active catalysis.

  • Quench: Dilute with EtOAc and water.

  • Purification: Amine products can streak on silica. Use DCM/MeOH/NH₃ (90:9:1) or amine-functionalized silica gel.

Troubleshooting & Optimization

Common Failure Modes
  • Hydrodehalogenation (Protodehalogenation):

    • Symptom:[1][2][3][4][5] The bromine is replaced by hydrogen.

    • Cause: Hydride source in the media (often from solvent impurities or excessive heating) or slow transmetallation.

    • Fix: Switch to anhydrous solvents. Switch ligand to XPhos or Buchwald G3 precatalysts which are faster. Lower the temperature.

  • No Reaction (Starting Material Recovery):

    • Cause: Catalyst poisoning by free N-H or oxidative addition failure.

    • Fix: Ensure SEM/Boc protection is quantitative. Switch to a more reactive precatalyst like Pd(tBu₃P)₂ .

  • Regio-scrambling:

    • Cause: Migration of Palladium (Ring walking) is rare in this specific scaffold but possible in highly deficient systems.

    • Fix: Reduce reaction time; use microwave heating to cross the activation energy barrier quickly.

Catalytic Cycle Visualization

CatCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br OffCycle Catalyst Poisoning (Pd-NH) Pd0->OffCycle Free NH (Inhibition) TransMet Trans- metallation OxAdd->TransMet R-B(OH)2 Base RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Product

Figure 2: Simplified catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst poisoning by unprotected nitrogen species.

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. The Journal of Organic Chemistry, 2014.

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 2020.

  • Buchwald-Hartwig Amination: A Practical Guide. Organic Chemistry Portal, General Review.

  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 2015.

Sources

Application Note: Preparation of 2,3-dihydro-1H-pyrrolo[1,2-b]indazole Intermediates

[1][2]

Introduction & Structural Significance

The 2,3-dihydro-1H-pyrrolo[1,2-b]indazole core represents a rigidified indazole scaffold. By fusing a saturated pyrrolidine ring across the N(2)–C(3) bond of the indazole, medicinal chemists can restrict the conformational freedom of the pharmacophore, potentially improving binding affinity and metabolic stability compared to open-chain N-alkyl indazoles.

Key Applications:

  • Kinase Inhibition: The tricyclic core mimics the adenosine triphosphate (ATP) purine system.

  • Homocysteine Synthase Inhibition: Used in antimicrobial research.

  • Fluorescent Probes: The conjugated system (in oxidized forms) possesses unique optical properties.

Strategic Retrosynthesis

The assembly of this tricyclic core can be approached via two distinct mechanistic pathways.

Pathway A: The Sydnone-Aryne Cycloaddition (Convergent) This method constructs the pyrazole and benzene rings simultaneously around a pre-formed pyrrolidine core (derived from proline). It utilizes a "masking" strategy where a cyclic azomethine imine (sydnone) reacts with a benzyne intermediate.

Pathway B: Indazolium Ylide Annulation (Linear) This method builds the pyrrolidine ring onto a pre-existing indazole core. It involves the generation of a reactive 1,3-dipole (azolium ylide) from an N-substituted indazole, which then undergoes [3+2] cycloaddition with an alkene (e.g., nitroalkene).

Retrosynthesiscluster_APathway A: [3+2] Cycloadditioncluster_BPathway B: Ylide AnnulationTarget2,3-dihydro-1H-pyrrolo[1,2-b]indazole(Tricyclic Core)SydnoneProline-Derived Sydnone(Cyclic Azomethine Imine)Sydnone->TargetThermal/Photochemical- CO2BenzyneBenzyne Precursor(2-TMS-phenyl triflate)Benzyne->TargetIndazoleN-Alkyl Indazolium SaltIndazole->TargetCu(II) / BaseOxidative CyclizationAlkeneActivated Olefin(e.g., Nitroalkene)Alkene->Target

Figure 1: Retrosynthetic disconnection showing the two primary routes to the scaffold.

Protocol A: Sydnone-Aryne [3+2] Cycloaddition

Best for: Rapid construction of the core from amino acid precursors (Proline). Mechanism: A proline-derived sydnone undergoes a 1,3-dipolar cycloaddition with an in-situ generated benzyne. The intermediate bicyclic adduct spontaneously extrudes CO₂ to yield the target indazole.

Materials
  • Precursor: N-Nitroso-L-proline (prepared from L-proline).

  • Benzyne Source: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate.

  • Reagent: Cesium Fluoride (CsF).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Equipment: Sealed tube (pressure vial) or Flow Reactor (optional for scale-up).

Step-by-Step Methodology

Step 1: Preparation of the Proline-Sydnone

  • Dissolve N-nitroso-L-proline (1.0 equiv) in acetic anhydride (5.0 equiv).

  • Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (sydnones are typically less polar than the starting acid).

  • Concentrate the mixture under reduced pressure to remove excess acetic anhydride.

  • Purification: Flash column chromatography (SiO₂, EtOAc/Hexanes) to isolate the cyclic sydnone as a stable solid.

    • Note: Sydnones are mesoionic compounds; handle with care.

Step 2: Cycloaddition with Benzyne

  • Setup: In a dry pressure vial equipped with a magnetic stir bar, dissolve the Proline-Sydnone (1.0 equiv) and 2-(trimethylsilyl)phenyl triflate (1.2 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add CsF (2.5 equiv) in one portion.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

    • Observation: Evolution of CO₂ gas may be observed (pressure buildup). Ensure the vessel is rated for mild pressure.

  • Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Isolation: Purify via flash chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.[1]

    • Product: 2,3-dihydro-1H-pyrrolo[1,2-b]indazole (Off-white solid).[2]

ReactionMechanismStep1Sydnone(Dipole)Intermediate[3+2] Adduct(Bicyclic)Step1->IntermediateCycloadditionStep2Benzyne(Dipolarophile)Step2->IntermediateTransition- CO2(Retro-Diels-Alder)Intermediate->TransitionProduct2,3-dihydro-1H-pyrrolo[1,2-b]indazoleTransition->ProductAromatization

Figure 2: Reaction pathway involving dipole generation, cycloaddition, and decarboxylative aromatization.

Protocol B: Copper-Mediated Indazolium Annulation

Best for: Late-stage functionalization or when starting from substituted indazoles. Mechanism: An N-alkyl indazolium salt forms an azolium ylide in situ, which undergoes a copper-catalyzed oxidative [3+2] annulation with an electron-deficient alkene.

Materials
  • Substrate: 1-(3-bromopropyl)-1H-indazole or Indazolium salt.

  • Coupling Partner: Nitroalkene (e.g.,

    
    -nitrostyrene) or Acrylate.
    
  • Catalyst: Cu(OTf)₂ or Cu(OAc)₂ (10 mol%).

  • Base: 2,6-Lutidine (2.0 equiv).

  • Oxidant: Air or O₂ balloon (if oxidative dehydrogenation is required to form the fully aromatic system; for dihydro, omit aggressive oxidants).

Step-by-Step Methodology

Step 1: Synthesis of Indazolium Precursor

  • React 1H-indazole with 1,3-dibromopropane (3.0 equiv) and K₂CO₃ in refluxing acetone (12 h).

  • Isolate 1-(3-bromopropyl)-1H-indazole .

  • Cyclization (Intramolecular): Heat the intermediate in acetonitrile at reflux to induce intramolecular quaternization, forming the 2,3-dihydro-1H-pyrrolo[1,2-b]indazol-9-ium bromide salt.

Step 2: Ylide Formation & Annulation (For substituted derivatives) Alternatively, to fuse a ring onto an existing Indazole N1-C7a bond:

  • Dissolve the Indazolium salt and Nitroalkene (1.2 equiv) in DCM/THF (1:1).

  • Add Cu(OTf)₂ (10 mol%) and 2,6-Lutidine (2.0 equiv).

  • Stir at room temperature under an air atmosphere for 24 hours.

  • Work-up: Filter through a celite pad to remove copper salts. Concentrate and purify via column chromatography.[3]

Expert Insights & Troubleshooting

VariableRecommendationRationale
Regioselectivity Use Sydnone RouteThe sydnone route guarantees the [1,2-b] fusion geometry because the "N-N-C" connectivity is pre-installed in the sydnone ring.
Benzyne Generation CsF / MeCNUsing Fluoride to generate benzyne from silyl triflates is milder than using strong bases (BuLi), preserving the sensitive sydnone moiety.
Scale-Up Flow ChemistryThe release of CO₂ in Protocol A can pressurize batch reactors. A continuous flow setup allows safe gas expansion and typically improves yields to >80%.
Stability Protect C1 PositionThe C1 position (alpha to the bridgehead nitrogen) is prone to oxidation. Store intermediates under inert atmosphere (Ar/N₂) at -20°C.
Safety Critical
  • Sydnones: While generally stable, they are high-energy dipoles. Avoid excessive heat (>120°C) in the absence of a dipolarophile.

  • Benzyne Precursors: Silyl triflates are moisture sensitive. Handle in a glovebox or under strict Schlenk conditions.

References

  • Convergent Synthesis via Sydnones

    • Title: Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.[2]

    • Source:Journal of Organic Chemistry (NIH/ACS).
    • URL:[Link]

    • Relevance: Defines the primary protocol for the sydnone-benzyne cycloaddition yielding the 2,3-dihydro-1H-pyrrolo[1,2-b]indazole core.
  • Flow Chemistry Optimization

    • Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
    • Source:Molecules (MDPI).
    • URL:[Link]

    • Relevance: Provides scale-up conditions and yield improvements (68% yield) for the specific proline-derived scaffold.
  • Copper-Mediated Annulation

    • Title: Oxidative [3+2]-annulation of nitroalkenes and azolium ylides in the presence of Cu(II): efficient synthesis of [5,5]-annulated N-fused heterocycles.[4][5]

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

    • Relevance: Describes the synthesis via indazolium ylides, useful for introducing substituents on the pyrrole ring.
  • Medicinal Chemistry Application (Patent)

Application Note: Microwave-Assisted Synthesis of Pyrrolo[1,2-b]indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the microwave-assisted synthesis of pyrrolo[1,2-b]indazole derivatives, a scaffold of increasing significance in medicinal chemistry, particularly in the development of MDM2 inhibitors (e.g., Brigimadlin analogs) and anticancer agents.

Executive Summary & Scientific Rationale

The pyrrolo[1,2-b]indazole framework represents a privileged bicyclic hydrazide pharmacophore.[1] Unlike its more common isomer (pyrrolo[1,2-a]indazole), the [1,2-b] fused system places the bridgehead nitrogen at the N1 position relative to the indazole core, creating unique electronic properties and binding vectors for targets like MDM2-p53 interaction sites.

Conventional thermal synthesis of this scaffold often involves high-temperature thermolysis of sydnones or prolonged oxidative annulations (24–48 hours), leading to decomposition of sensitive functional groups.[1] Microwave-assisted organic synthesis (MAOS) addresses these bottlenecks by:

  • Accelerating Kinetics: Rapidly overcoming the activation energy barrier for 1,3-dipolar cycloadditions.

  • Trapping Transient Species: Efficiently intercepting in situ generated arynes or azomethine ylides before polymerization occurs.[1]

  • Green Chemistry: Reducing solvent waste and energy consumption via closed-vessel heating.[1][2]

Mechanistic Principles & Reaction Design

This protocol focuses on two distinct mechanistic pathways adapted for microwave irradiation:

Pathway A: The "Sydnone-Aryne" Cycloaddition (Access to Dihydro-derivatives)

This method utilizes a 1,3-dipolar cycloaddition between a sydnone (masked dipole) and an aryne (dipolarophile).[1][2]

  • Mechanism: The aryne is generated in situ from o-(trimethylsilyl)aryl triflate using fluoride.[1] The sydnone undergoes a [3+2] cycloaddition with the aryne, followed by a spontaneous retro-[4+2] extrusion of CO₂ to yield the 2,3-dihydro-1H-pyrrolo[1,2-b]indazole.[1][2]

  • Microwave Advantage: Instantaneous volumetric heating ensures the concentration of the transient aryne species remains low relative to the trap (sydnone), minimizing aryne dimerization (benzyne) side reactions.

Pathway B: Cu(II)-Mediated Oxidative Annulation (Access to Fully Aromatic Systems)

This route involves the oxidative coupling of N-amino indazoles with electron-deficient alkenes (e.g., nitroalkenes).[1][2]

  • Mechanism: Formation of an azomethine ylide intermediate followed by a copper-mediated oxidative dehydrogenation.[1][2]

  • Microwave Advantage: Drastically reduces the reaction time for the oxidation step, which is often rate-limiting in thermal conditions.

Experimental Protocol

Equipment & Materials
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.[1]

  • Vials: 10 mL or 35 mL heavy-walled Pyrex reaction vials with crimp/snap caps and PTFE/silicone septa.

  • Reagents:

    • Pathway A: 3-substituted sydnone (prepared from N-nitroso amino acids), o-(trimethylsilyl)phenyl triflate, CsF, Acetonitrile (dry).[1][2]

    • Pathway B: 2-Aminoindazole (or N-amino heterocycle precursor), Nitroalkene, Cu(OAc)₂, Ag₂CO₃ (oxidant), DMF.[1]

Protocol A: Sydnone-Aryne Cycloaddition

Target: 2-Phenyl-2,3-dihydro-1H-pyrrolo[1,2-b]indazole[1][2]

  • Preparation: In a 10 mL microwave vial, dissolve 3-phenylsydnone (1.0 equiv, 0.5 mmol) and 2-(trimethylsilyl)phenyl triflate (1.2 equiv, 0.6 mmol) in anhydrous Acetonitrile (3.0 mL).

  • Activation: Add CsF (2.0 equiv, 1.0 mmol) rapidly to the vial. Note: CsF is hygroscopic; weigh quickly or use a glovebox.[1][2]

  • Sealing: Immediately seal the vial with a PTFE-lined cap.

  • Irradiation:

    • Temp: 100 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)[1][2]

    • Stirring: High

  • Workup: Cool to RT. Filter the reaction mixture through a Celite pad to remove inorganic salts. Wash with EtOAc.[1]

  • Purification: Concentrate filtrate and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Oxidative [3+2] Annulation

Target: 1-Nitro-3-phenylpyrrolo[1,2-b]indazole[1][2]

  • Preparation: In a 10 mL microwave vial, combine 2-aminoindazole (1.0 equiv, 0.5 mmol), β-nitrostyrene (1.2 equiv), Cu(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) in DMF (3.0 mL).

  • Sealing: Seal the vial. Purge headspace with N₂ for 30 seconds (optional but recommended for reproducibility).

  • Irradiation:

    • Temp: 120 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 200 W)[1][2]

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMF.[1]

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc).

Optimization & Data Analysis

The following table summarizes the optimization of Protocol A (Sydnone Route), demonstrating the critical role of solvent and temperature control.

EntrySolventTemp (°C)Time (min)Yield (%)Observation
1Toluene1106045Slow fluoride solubility; incomplete conversion.[1][2]
2THF803062Moderate yield; some aryne dimerization observed.[1]
3MeCN 80 20 88 Optimal polarity for CsF; clean conversion.
4MeCN120574Degradation of sydnone precursor observed.[1]
5DMF1001055Difficult workup; lower yield due to side reactions.[1]

Visualizations

Diagram 1: Reaction Pathways

This diagram illustrates the two distinct pathways (A and B) to access the pyrrolo[1,2-b]indazole scaffold.[1]

ReactionPathways cluster_0 Pathway A: Dipolar Cycloaddition cluster_1 Pathway B: Oxidative Annulation StartA Sydnone (Dipole) InterA [3+2] Cycloadduct (Bicyclic) StartA->InterA MW, 100°C + Aryne StartB 2-Aminoindazole (Nucleophile) InterB Azomethine Ylide Intermediate StartB->InterB MW, 120°C + Nitroalkene Aryne Aryne Intermediate (Dipolarophile) Aryne->InterA Nitro Nitroalkene (Electrophile) Nitro->InterB ProductA 2,3-Dihydro-1H-pyrrolo[1,2-b]indazole (Partially Saturated) InterA->ProductA - CO2 (Retro-Diels-Alder) ProductB Pyrrolo[1,2-b]indazole (Fully Aromatic) InterB->ProductB Cu(II)/Ag(I) Oxidative Coupling

Caption: Dual synthetic pathways for pyrrolo[1,2-b]indazole assembly via microwave irradiation.

Diagram 2: Experimental Workflow (Sydnone Route)

Detailed step-by-step logic for Protocol A.

Workflow Step1 Reagent Prep: Dissolve Sydnone + Silylaryl Triflate in Dry MeCN Step2 Activation: Rapid addition of CsF (Fluoride Source) Step1->Step2 Step3 Microwave Irradiation: 100°C, 10-20 min, High Stirring (Closed Vessel) Step2->Step3 Step4 In-Process Control (IPC): Check TLC/LCMS for Sydnone consumption Step3->Step4 Decision Complete? Step4->Decision Decision->Step3 No (+5 min) Step5 Workup: Filter through Celite (Remove Cs salts) Concentrate filtrate Decision->Step5 Yes Step6 Purification: Flash Column Chromatography (Hexane:EtOAc) Step5->Step6

Caption: Operational workflow for the microwave-assisted synthesis of dihydro-pyrrolo[1,2-b]indazoles.

References

  • Direct Synthesis via Sydnones

    • Title: Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.[1]

    • Source:Journal of Organic Chemistry
    • URL:[Link][1][2]

    • Relevance: Establishes the core cycloaddition mechanism for the [1,2-b] fused system.
  • Oxidative Annulation Strategy

    • Title: Approaches to pyrrolo[1,2-b]pyridazines via oxidative [3+2]-annulation (Analogous Mechanism).[1][2]

    • Source:ResearchGate / ChemRxiv[1]

    • URL:[Link]

    • Relevance: Provides the Cu(II) oxidative methodology applicable to N-amino heterocycles.[1][2][3]

  • Microwave-Assisted Indazole Functionalization

    • Title: Microwave-Assisted Functionaliz
    • Source:Semantic Scholar / Rasayan J. Chem
    • URL:[Link][1][2]

    • Relevance: Validates the stability of the indazole core under microwave irradi
  • Biological Relevance (Brigimadlin)

    • Title: Brigimadlin (BI 907828) | MDM2 Inhibitor Structure & Data.[1]

    • Source:MedKoo Biosciences[1][2]

    • Relevance: Confirms the structural importance of the pyrrolo-indazole spiro-fused system in clinical candid

Sources

Troubleshooting & Optimization

improving regioselectivity in sydnone-aryne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sydnone-Aryne Cycloaddition

Topic: Improving Regioselectivity in Sydnone-Aryne Cycloaddition for Pyrazole Synthesis Document ID: TSC-SYD-2024-05 Status: Active

Welcome to the Advanced Synthesis Support Center

Objective: This guide addresses the critical challenge of controlling regioselectivity during the [3+2] cycloaddition of sydnones with arynes. While this reaction provides a powerful, modular route to 1,3-diarylpyrazoles (a scaffold found in drugs like Celecoxib and Combretastatin A4 analogs), the high reactivity of arynes often leads to inseparable regioisomeric mixtures.

This guide moves beyond basic "recipe" following. We utilize the Distortion/Interaction Model to predict outcomes and provide a logic-driven troubleshooting framework.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

To fix regioselectivity, you must understand what drives it. Unlike standard click chemistry (CuAAC), which is copper-controlled, aryne cycloadditions are thermal and governed by transition state geometries.

The Distortion/Interaction Model

Traditional Frontier Molecular Orbital (FMO) theory often fails to predict aryne regioselectivity.[1] Instead, we rely on the Distortion/Interaction Model pioneered by the Houk group.

  • The Sydnone Dipole: The sydnone is a mesoionic 1,3-dipole.

    • Key Insight: The Highest Occupied Molecular Orbital (HOMO) coefficient is largest at the N2 atom (the nitrogen adjacent to the ring oxygen), not the C4 carbon.

    • Implication: The N2 atom acts as the primary nucleophile in the asynchronous concerted step.

  • The Aryne Dipolarophile: Arynes are highly strained.

    • Key Insight: Substituents on the aryne cause the triple bond to bend unsymmetrically in the ground state.

    • The Rule: Nucleophilic attack (by Sydnone N2) is favored at the flatter (more linear) terminus of the aryne triple bond because it requires less distortion energy to reach the transition state.

Visualizing the Selection Rule:

G Sydnone Sydnone (Dipole) HOMO on N2 Distortion Aryne Distortion (Bend Angle Analysis) Sydnone->Distortion Approaches Aryne Substituted Aryne (Dipolarophile) Aryne->Distortion Ground State Geometry Path_Major Major Pathway (Low Distortion Energy) Distortion->Path_Major N2 attacks FLATTER Carbon Path_Minor Minor Pathway (High Distortion Energy) Distortion->Path_Minor N2 attacks BENT Carbon Product Regioselective Pyrazole Path_Major->Product -CO2 (Retro-Diels-Alder)

Caption: Figure 1. The Distortion/Interaction logic.[1][2][3][4][5][6][7] Selectivity is dictated by the N2 of the sydnone attacking the aryne carbon with the larger bond angle (flatter).

Module 2: Experimental Protocol & Optimization

Standard Operating Procedure (SOP): In Situ Aryne Generation Avoid isolating arynes. Use the Kobayashi method (Silyl Aryl Triflates) for mild, controlled release.

Materials
  • Precursor: 2-(Trimethylsilyl)phenyl triflate (or substituted analog).

  • Fluoride Source: CsF (Cesium Fluoride) is preferred over TBAF.

    • Reasoning: CsF has low solubility in MeCN, creating a "slow-release" heterogeneous system. This keeps the steady-state concentration of aryne low, preventing polymerization and allowing the sydnone to trap the aryne effectively.

  • Solvent: Acetonitrile (MeCN).

  • Sydnone: Pre-synthesized (typically via cyclodehydration of N-nitrosoamino acids).

Step-by-Step Protocol
StepActionTechnical Note (The "Why")
1 Dry Down Flame-dry glassware under Ar/N2. Moisture kills arynes (hydrolysis to phenol).
2 Charge Solids Add Sydnone (1.0 equiv) and CsF (2.0 equiv) to the flask.
3 Solvent Add anhydrous MeCN (0.1 M concentration relative to sydnone).
4 Precursor Dissolve Silyl Aryl Triflate (1.2 equiv) in minimal MeCN. Add dropwise via syringe pump over 1 hour.
5 Reaction Stir at room temperature (25°C) to 60°C. Monitor by TLC/LCMS.
6 Workup Solvent evaporation followed by flash chromatography.

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Guide

Troubleshooting Start Issue Encountered Q1 Problem Type? Start->Q1 Yield Low Yield / No Reaction Q1->Yield Regio Poor Regioselectivity (1:1 Mix) Q1->Regio Decomp Precursor Decomposition Q1->Decomp Solvent Check Solvent Dryness Yield->Solvent Aryne quenched? Temp Increase Temp to 60°C Yield->Temp Sydnone unreacted? Subst Analyze Aryne Subst. Regio->Subst Rate Slow Down Addition Decomp->Rate Source Switch TBAF -> CsF Decomp->Source Too fast? Sterics Increase Sydnone Bulk (C4) Subst->Sterics If Aryne is 4-subst Electronic Switch to 3-Substituted Aryne Subst->Electronic If Aryne is 3-subst

Caption: Figure 2. Decision tree for diagnosing synthetic failures in sydnone-aryne cycloadditions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a 1:1 mixture of regioisomers?

  • Diagnosis: You are likely using a 4-substituted benzyne (e.g., 4-methylbenzyne).

  • Explanation: In 4-substituted arynes, the distance from the substituent to the triple bond is too great to induce significant unsymmetrical distortion. The bond angles at C1 and C2 are nearly identical (~128°), offering no "flatter" side for the sydnone N2 to select [1, 4].

  • Solution: Introduce a substituent at the 3-position (ortho to the triple bond). This creates a steric clash that forces a massive distortion (e.g., C1 becomes 135°, C2 becomes 120°), directing the N2 to the C1 position with >95:5 selectivity.

Q2: My aryne precursor disappears, but the sydnone remains untouched.

  • Diagnosis: The aryne is reacting with itself (polymerization) or the solvent/moisture faster than with the sydnone.

  • Solution:

    • Concentration: Your sydnone concentration is too low. Increase to 0.2 M.

    • Activation Rate: Switch from TBAF (homogeneous, fast burst of aryne) to CsF (heterogeneous, slow release). This keeps the instantaneous aryne concentration low, favoring the bimolecular reaction with sydnone over unimolecular polymerization.

Q3: Can I use microwave irradiation?

  • Answer: Yes. Microwave heating can accelerate the CO2 extrusion step (retro-Diels-Alder), which is sometimes the rate-limiting step after the initial cycloaddition. However, ensure your vessel is sealed properly to prevent solvent loss, as MeCN absorbs microwaves efficiently.

Q4: How do I distinguish the regioisomers by NMR?

  • Technique: Use NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Marker: Look for a cross-peak between the substituent on the sydnone-derived phenyl ring and the substituent on the aryne-derived ring. If the sydnone N-phenyl and the aryne substituent are adjacent, you will see a strong NOE signal.

References

  • Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity, and Application to pH-Triggered Chiroptical Switch with CPL Sign Reversal. Source: JACS Au (2021).[8] URL:[Link][8]

  • The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Source: Journal of the American Chemical Society (2014). URL:[Link]

  • Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. Source: Future Medicinal Chemistry (2016). URL:[Link]

  • Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model. Source: Angewandte Chemie International Edition (2017). URL:[Link]

  • One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction. Source: The Journal of Organic Chemistry (2014).[8] URL:[Link]

Sources

overcoming catalyst poisoning in copper-mediated indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Copper-Mediated Indazole Synthesis Role: Senior Application Scientist Status: System Active

Introduction: The "Indazole Trap"

Welcome to the technical support hub for copper-catalyzed indazole synthesis. If you are here, you are likely experiencing the "stall" effect: your reaction starts well, turns a dark color, and stops at 40-60% conversion regardless of time.[1]

The Core Problem: Indazoles are not just products; they are privileged catalyst poisons .[1] The N1 and N2 nitrogens of the indazole core possess high affinity for Cu(I) species.[1] As the reaction proceeds, the concentration of your product increases, effectively competing with your substrate or ligand for the metal center.[1] This leads to product inhibition , where the active catalyst is sequestered into an inactive "off-cycle" resting state (often a bis-indazole-Cu complex).[1]

This guide provides the diagnostic logic and protocols to break this chelation trap.

Diagnostic Module: Is It Poisoning?

Before altering your protocol, confirm that catalyst poisoning is the root cause.[1] Use this logic flow to diagnose the failure mode.

DiagnosticFlow Start START: Reaction Stalled (<50% Conv.) CheckColor Check Reaction Mixture Color Start->CheckColor GreenBlue Green/Blue Precipitate CheckColor->GreenBlue Observed RedBrown Red/Brown Homogeneous CheckColor->RedBrown Observed Black Black Precipitate (Mirror) CheckColor->Black Observed Oxidation DIAGNOSIS: Oxidation Cu(I) -> Cu(II) (Air leak or wet solvent) GreenBlue->Oxidation Poisoning DIAGNOSIS: Product Inhibition (Indazole binding Cu) RedBrown->Poisoning Aggreg DIAGNOSIS: Ligand Detachment (Cu disproportionation to Cu(0)) Black->Aggreg ActionOx ACTION: Add Ascorbate Check Inert Lines Oxidation->ActionOx ActionPoison ACTION: Switch to Bidentate Ligand (DMEDA or Phenanthroline) Poisoning->ActionPoison ActionAgg ACTION: Increase Ligand Load Check Solvent Degassing Aggreg->ActionAgg

Figure 1: Diagnostic logic for identifying Cu-catalyst failure modes.

Technical Deep Dive: The Mechanism of Poisoning

To overcome the issue, you must understand the competition at the molecular level.[1] The diagram below illustrates the "Active Cycle" (Ullmann-type coupling) versus the "Poisoned Shunt."

Key Insight: Monodentate ligands (like simple amines) are easily displaced by the bidentate-like nature of the indazole product or chelating substrates.[1]

PoisonMechanism CuL Active Catalyst [L-Cu(I)] OxAdd Oxidative Addition (Ar-Cu(III)-X) CuL->OxAdd + Substrate DeadComplex OFF-CYCLE TRAP [(Indazole)2-Cu] CuL->DeadComplex + Product (Accumulation) OxAdd->CuL Reductive Elim. + Product Substrate Substrate (2-Halobenzylhydrazone) Product Product (Indazole) DeadComplex->CuL Slow Exchange

Figure 2: The kinetic competition between catalytic turnover and product inhibition.[1]

Solutions & Optimization Matrix

Strategy A: Ligand Acceleration (The "Bidentate Shield")

The most effective way to prevent product inhibition is to use a ligand that binds Cu(I) stronger than the indazole product but still allows for substrate access.[1]

Ligand ClassExampleBinding AffinityRecommended For
Diamines trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA)HighStandard substrates. Excellent balance of stability and reactivity.
Phenanthrolines 1,10-PhenanthrolineVery HighDifficult substrates. Prevents aggregation but can be too stable if not heated (requires >80°C).[1]
Amino Acids L-Proline / N,N-DimethylglycineModerateAqueous/Green conditions. Good for solubility but prone to pH sensitivity.[1]
Phosphines Xantphos / PPh3VariableAvoid. Often oxidized or displaced by nitrogen nucleophiles in this specific reaction.[1]
Strategy B: The "Dilution & Dosage" Approach

If changing ligands is not possible:

  • High Dilution: Run at 0.1 M instead of 0.5 M. This reduces the local concentration of the product relative to the catalyst.[1]

  • Stepwise Addition: Do not add all catalyst at once. Add 5 mol% at T=0 and another 5 mol% at T=4h.[1]

Validated Protocol: Intramolecular C-N Cyclization

This protocol is designed to resist poisoning by utilizing a robust diamine ligand system and strictly controlling the oxidation state.[1]

Target Reaction: Synthesis of 1-aryl-1H-indazoles from 2-halobenzylhydrazones (or similar precursors).

Materials
  • Cu Source: CuI (Purified, white powder).[1] Note: If your CuI is off-white or grey, wash with THF and dry under vacuum before use.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA).[1]

  • Base: K3PO4 (Anhydrous, finely ground).[1]

  • Solvent: Toluene or Dioxane (Anhydrous, sparged with Argon for 15 mins).

Step-by-Step Procedure
  • Pre-Complexation (Critical):

    • In a glovebox or under active Argon flow, add CuI (10 mol%) to the reaction vial.[1]

    • Add the solvent (1.0 mL per mmol substrate).[1]

    • Add DMEDA (20 mol%).[1]

    • Stir for 5-10 minutes at RT. The solution should turn homogeneous/pale yellow.[1] This ensures the active [L-Cu] species forms before the substrate can chelate the metal.[1]

  • Substrate Addition:

    • Add the 2-halobenzylhydrazone substrate (1.0 equiv).[1]

    • Add K3PO4 (2.0 equiv).[1]

  • The Thermal Drive:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 110 °C . Note: Temperatures below 80 °C are often insufficient to overcome the activation energy barrier for the desorption of the indazole product.[1]

  • Monitoring:

    • Check LCMS at 2 hours.

    • Troubleshooting Point: If conversion halts at 50%, add 10 mol% more DMEDA (ligand only), not Copper. This helps displace the product from the metal center.[1]

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with aqueous NH4OH (10%) .[1] Why? Ammonia is a stronger ligand than indazole and will strip the copper from your product, preventing loss of yield during the workup.[1]

Troubleshooting FAQs

Q: My reaction turned green and stalled immediately. What happened? A: Green indicates Cu(II).[1] Your system has been oxidized.[1][2][3]

  • Fix: Ensure your solvent is degassed.[1] Add 10 mol% Sodium Ascorbate to the reaction. This acts as an in-situ reducing agent to return Cu(II) to the active Cu(I) state.[1]

Q: I am using 2-iodobenzaldehyde and hydrazine, but getting low yields. A: Hydrazine is a potent reducing agent but also a good ligand.[1] It can bridge two copper centers, causing aggregation.[1]

  • Fix: Use the "One-Pot" modification. Pre-mix the aldehyde, amine, and Cu catalyst before adding the azide or hydrazine source.[1] This allows the imine to form first, which directs the copper properly.[1]

Q: Can I use DMF or DMSO? A: Yes, but be careful. DMSO is a coordinating solvent (a "strong donor").[1]

  • Insight: In DMSO, the solvent competes with your ligand for the copper.[1][4] You may need to increase your ligand loading to 30-40 mol% to outcompete the solvent.[1] Toluene is generally safer for ligand-accelerated protocols.[1]

Q: The reaction works on 50mg scale but fails on 5g scale. A: This is a mass transfer and heating lag issue.

  • Fix: On larger scales, the accumulation of the indazole product is locally higher.[1] Increase stirring speed significantly (Vortex effect).[1] Increase the temperature by 10°C to facilitate product dissociation.

References

  • Mechanism of Ligand Acceleration

    • Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
    • Source: National Institutes of Health (NIH) / PMC.[1]

    • Relevance: Establishes the principle that polydentate ligands (like benzimidazoles/pyridines in the paper, analogous to indazoles)
    • URL:[Link]

  • Protocol for Indazole Synthesis (One-Pot)

    • Title: Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.[2][5]

    • Source: ResearchGate / Org.[1][6][7] Lett. (Kumar et al.)[1][5]

    • Relevance: Provides the standard CuI/TMEDA protocol which is the baseline for the troubleshooting steps described above.
    • URL:[Link]

  • General Cu-Catalysis Troubleshooting (Heterocycles)

    • Title: Copper-Catalyzed Late-Stage C(sp3)-H Functionalization of Nitrogen Heterocycles.[8]

    • Source: NIH / PMC.[1]

    • Relevance: Discusses the interaction of Copper with N-heterocycles and the necessity of specific conditions to maintain c
    • URL:[Link]

Sources

Technical Support Hub: Solubility Enhancement of Pyrrolo[1,2-b]indazole Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Physicochemical Optimization & Formulation Strategies

Introduction: Understanding Your Scaffold

Welcome to the technical support center for pyrrolo[1,2-b]indazole development. As a researcher working with this fused tricyclic scaffold, you are likely encountering "Brick Dust" behavior.

The Root Cause: The pyrrolo[1,2-b]indazole core is planar and highly aromatic. This leads to strong


 stacking interactions in the crystal lattice, resulting in high melting points (

) and high lattice energy. Unlike "Grease Ball" molecules (high LogP, low

) which are limited by solvation, your compound is likely limited by the energy required to break the crystal lattice.

This guide prioritizes strategies to disrupt this lattice energy: Salt Formation and Amorphous Solid Dispersions (ASDs) .

Module 1: Diagnostic & Pre-formulation

Q: How do I confirm if my solubility issue is lattice-energy driven?

A: You need to classify your compound using the Melting Point (


) vs. LogP matrix.

Protocol:

  • Measure

    
    :  Use Differential Scanning Calorimetry (DSC).
    
  • Calculate/Measure LogP: Use shake-flask method or in-silico prediction.

Diagnostic ResultClassificationPrimary Strategy
High

(>200°C) / Low-Mod LogP (<3)
"Brick Dust" Disrupt Lattice: Salt formation, Co-crystals.
High

(>200°C) / High LogP (>3)
"Brick Dust & Grease" Hybrid: ASDs (Spray Drying/HME) or Lipid formulations.
Low

(<150°C) / High LogP (>4)
"Grease Ball" Solvation: Surfactants, Cyclodextrins, Lipids.

Technical Insight: For pyrrolo[1,2-b]indazoles, the N1/N2 nitrogen atoms often provide a weak basic center (


 ~1-3 for the core, higher if amino-substituted). This makes them candidates for salt formation, but only with strong acids.

Module 2: Salt Screening Protocols

Q: My compound precipitates as a free base in buffer. Which counter-ions work best for this scaffold?

A: Due to the weak basicity of the indazole core, weak acids (like acetic or lactic acid) will likely dissociate in solution, causing disproportionation (precipitation of the free base). You must use strong acids to ensure a stable salt species.

Recommended Counter-ions (in order of priority):

  • Methanesulfonate (Mesylate): Excellent for disrupting planar stacking; often lowers

    
     slightly to improve solubility.
    
  • Hydrochloride (HCl): Standard, but risk of "Common Ion Effect" in the stomach (HCl in stomach suppresses dissolution).

  • Tosylate/Besylate: Good for increasing lipophilicity if the salt is too hygroscopic.

Workflow: High-Throughput Salt Screen

SaltScreen cluster_decision Decision Gate Start Free Base (FB) Characterization Selection Counter-ion Selection (pKa_acid < pKa_base - 3) Start->Selection Solvent Solvent System (MeOH, Acetone, IPA) Selection->Solvent Crystallization Crystallization (Cooling/Anti-solvent) Solvent->Crystallization Analysis Solid State Analysis (XRPD, DSC, TGA) Crystallization->Analysis SolubilityTest Equilibrium Solubility (pH 1.2, 6.8, Water) Analysis->SolubilityTest IsStable Stable & Soluble? SolubilityTest->IsStable IsStable->Selection No (Disproportionation) ScaleUp Scale Up & Polymorph Screen IsStable->ScaleUp Yes

Figure 1: Systematic salt screening workflow emphasizing the "pKa - 3" rule to prevent salt disproportionation in aqueous media.

Module 3: Amorphous Solid Dispersions (ASD)

Q: Salt formation failed (unstable/hygroscopic). How do I formulate an ASD?

A: If the crystal lattice is too stable, you must render the compound amorphous and "freeze" it in a polymer matrix. This creates a high-energy state that dissolves rapidly (Spring) and uses the polymer to inhibit recrystallization (Parachute).

Polymer Selection Guide for Pyrrolo-indazoles:

PolymerTypeBest ForMechanism
HPMCAS-L/M/H EntericTop Choice. Prevents release in stomach (where free base might precipitate) and releases in intestine.pH-dependent solubility; inhibits crystallization via H-bonding.
PVPVA 64 Non-ionicFast release requirements.Kinetic inhibition of nucleation.
Soluplus AmphiphilicCompounds with LogP > 4.Micellar solubilization + Crystal inhibition.
Troubleshooting ASD Defects

Issue: Phase Separation (Drug crystallizing out of polymer).

  • Cause: Drug loading exceeds the miscibility limit of the polymer.

  • Fix: Reduce drug loading (e.g., from 30% to 20%). Alternatively, switch to a polymer with higher H-bond acceptor capacity (like PVP) to interact with the indazole NH donor.

Issue: Gelling/Lumping during dissolution.

  • Cause: Polymer hydrates too quickly, trapping the drug.

  • Fix: Add a disintegrant (e.g., Croscarmellose Sodium) or mix with lactose in the final tablet blend to facilitate water ingress.

Module 4: Troubleshooting & FAQs

Q: My dissolution profile shows a "Spring" but no "Parachute" (rapid crash out). Why?

A: This indicates rapid recrystallization of the supersaturated solution.

  • Diagnosis: The pyrrolo[1,2-b]indazole core is likely crystallizing into a stable hydrate.

  • Solution: You need a Precipitation Inhibitor (PI) in the formulation. Add 5-10% surfactants (e.g., Vitamin E TPGS or Poloxamer 407) or switch to HPMCAS, which is superior at maintaining supersaturation compared to simple HPMC.

Q: Can I use Cyclodextrins (HP- -CD)?

A: Maybe.

  • Constraint: The pyrrolo[1,2-b]indazole is a fused tricyclic system.[1] It is bulky.

  • Test: Check if the molecule fits into the

    
    -cyclodextrin cavity. If you have bulky substituents (e.g., phenyl groups) at the 2- or 4-positions, steric hindrance may prevent inclusion.
    
  • Alternative: Use Sulfobutylether-

    
    -CD (Captisol), which has a slightly more flexible cavity and higher solubility.
    
Q: The compound degrades during Hot Melt Extrusion (HME).

A: Pyrrolo-indazoles can be sensitive to thermal oxidation.

  • Fix 1: Switch to Spray Drying (lower thermal stress).

  • Fix 2: If HME is required, use a plasticizer (Triethyl citrate) to lower the processing temperature and inject Nitrogen into the barrel to reduce oxidation.

Visualizing the Strategy

SolubilityStrategy Input Pyrrolo[1,2-b]indazole Candidate CheckIon Ionizable Center? (Basic N) Input->CheckIon SaltScreen Salt Screening (Strong Acids) CheckIon->SaltScreen Yes (pKa > 2) ASD Amorphous Solid Dispersion (ASD) CheckIon->ASD No / Very Weak Base SaltSuccess Stable Salt? SaltScreen->SaltSuccess SaltSuccess->ASD No (Hygroscopic/Unstable) FinalSalt Salt Formulation SaltSuccess->FinalSalt Yes PolymerSel Polymer Selection (HPMCAS vs PVPVA) ASD->PolymerSel Nano Nanomilling (Particle Size Reduction) ASD->Nano If ASD Fails (Phase Sep) FinalASD ASD Formulation PolymerSel->FinalASD FinalNano Nano-suspension Nano->FinalNano

Figure 2: Decision matrix for selecting the optimal solubility enhancement technology based on molecular ionization and stability.

References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

  • Williams, H. D., et al. (2013).[2] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

  • Bermudez, J., et al. (1990). 5-Hydroxypyrrolo[1,2-b]indazole derivatives: synthesis and analgesic and anti-inflammatory activities. Journal of Medicinal Chemistry.

  • Jermain, S. V., et al. (2018).[2] Amorphous Solid Dispersions and Methods for Their Characterization. Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2025). Amorphous Solid Dispersion (ASD) Products and Potential Alternative Bioequivalence Approaches.

Sources

Technical Support Center: Oxidative [3+2] Annulation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Directive & Scope

Welcome to the Oxidative Annulation Support Center. This guide addresses the technical challenges of constructing 5-membered rings via oxidative [3+2] cycloaddition. Unlike standard dipolar cycloadditions (e.g., Click chemistry), these reactions require an oxidant to generate the reactive 1,3-dipole or radical intermediate in situ.

Scope of Support:

  • Manganese(III)-mediated free-radical cyclizations (e.g.,

    
    -keto esters + alkenes).[1]
    
  • Hypervalent Iodine-mediated annulations (e.g., phenol/aniline oxidation).[2]

  • Photoredox/Electrochemical oxidative annulations (Modern radical-cation pathways).

Diagnostic Module: Critical Parameter Analysis

Before altering your protocol, identify which oxidative system you are using. The failure modes differ significantly between metal-mediated and metal-free systems.

Comparative Oxidant Diagnostics Table
ParameterMn(OAc)

System
Hypervalent Iodine (PIDA/PIFA) Photoredox / Electrochemical
Primary Failure Mode Incomplete conversion due to hydration or stoichiometry.Over-oxidation or nucleophilic attack by solvent.Radical quenching by O

or electrode fouling.
Key Solvent Acetic Acid (AcOH) .[3] Essential for solubility and ligand exchange.HFIP (Hexafluoroisopropanol) . Stabilizes radical cations; high polarity.MeCN / MeNO

. High dielectric constant required for charge separation.
Stoichiometry Requires 2.0–2.5 equiv (theoretical) but often 3.0+ equiv in practice.Strictly 1.0–1.2 equiv . Excess leads to side reactions.Catalytic (1–5 mol%). Current/Light intensity is the limiting reagent.
Visual Cue Brown

Clear (Reaction Complete). Brown precipitate (Oxidant crashed out).
Yellow solution. Darkening often indicates decomposition.Color change depends on photocatalyst state (e.g., Ru

vs Ru

).

Mechanistic Visualization

Understanding the bifurcation between Radical and Cationic pathways is critical for troubleshooting regioselectivity.

OxidativeAnnulation Precursor Precursor (1,3-Dicarbonyl / Phenol) Radical Radical Intermediate Precursor->Radical -e-, -H+ Oxidant1 Oxidant (SET 1) Oxidant1->Radical CyclizedRad Cyclized Radical Radical->CyclizedRad + Alkene (Rate Limiting) Alkene Alkene / Dipolarophile Alkene->CyclizedRad Cation Cationic Intermediate CyclizedRad->Cation Fast Oxidation SideProduct Side Product (H-Abstraction) CyclizedRad->SideProduct Slow Oxidation (Solvent H-abstraction) Oxidant2 Oxidant (SET 2) Oxidant2->Cation Product Final [3+2] Product Cation->Product Elimination / Trapping

Caption: General oxidative mechanism. Note the "Side Product" pathway (red): if the second oxidation is too slow, the radical abstracts Hydrogen, killing the annulation.

Optimized Experimental Protocols (SOPs)

Protocol A: Mn(OAc) Mediated Annulation

Best for: Electron-rich alkenes reacting with 1,3-dicarbonyls.

The "Self-Validating" Workflow:

  • Solvent Check: Use Glacial Acetic Acid. If the bottle is old, add 10% (v/v) Acetic Anhydride to scavenge water. Why? Water hydrolyzes Mn(OAc)

    
     to inactive Mn-oxides (brown sludge).
    
  • Dissolution: Heat Mn(OAc)

    
     (3.0 equiv) in AcOH at 80°C before adding substrates.
    
    • Validation: Solution must be dark brown and homogeneous. If particulate remains, stop.

  • Addition: Add the 1,3-dicarbonyl first, stir 10 min (generates Mn-enolate), then add the alkene.

  • Temperature: Maintain 60–80°C.

    • Validation: The reaction is done when the dark brown color fades to clear/pale yellow.

Critical Additive: If yield is <40%, add Cu(OAc)


 (0.5 equiv) .
  • Mechanism:[3][4][5][6][7][8][9][10][11][12] Copper oxidizes the intermediate radical 350x faster than Manganese, preventing side reactions (see Reference 1).

Protocol B: Electrochemical Oxidative [3+2] (Green Synthesis)

Best for: Phenols, N-aryl compounds, and redox-neutral annulations.

Setup: Undivided cell, Graphite (Anode) / Platinum or Graphite (Cathode).[10]

  • Electrolyte:

    
     (0.1 M) in HFIP/DCM (mixed solvent).
    
    • Why HFIP? It stabilizes the radical cation intermediates and prevents electrode passivation (Reference 2).

  • Current: Constant current (CCE) at 5–10 mA/mmol.

  • Validation: Monitor voltage. A sharp rise in voltage indicates electrode fouling (polymerization).

    • Fix: Reverse polarity for 60 seconds every 30 minutes.

Troubleshooting & FAQs

Q1: I am getting low conversion with Mn(OAc) , and the solution stays brown.

Diagnosis: The initiation step (Mn-enolate formation) is failing, or the radical is not adding to the alkene. Fix:

  • Temperature: Increase to 100°C.

  • The "Keto" Problem: If using simple ketones (not esters), the enolization is slow. Add a Lewis Acid (ZnCl

    
    ) or switch to the Mn(pic)
    
    
    
    (Manganese Picolinate) system, which is more reactive toward unactivated ketones.
Q2: My Hypervalent Iodine reaction yields a complex mixture of tars.

Diagnosis: Over-oxidation. The product is more electron-rich than the starting material. Fix:

  • Slow Addition: Syringe pump addition of the oxidant (PIFA/PIDA) over 2 hours.

  • Buffer: Add NaHCO

    
     (2 equiv) to neutralize the acetic acid/trifluoroacetic acid byproduct, which catalyzes decomposition.
    
  • Solvent Switch: Move to TFE (Trifluoroethanol) or HFIP . These solvents reduce the nucleophilicity of the medium, preventing solvent trapping of the cation (Reference 3).

Q3: Regioselectivity is poor (mixture of isomers).

Diagnosis: Competition between steric control and electronic control. Decision Matrix:

  • Steric Control: Use bulky ligands or substituents. In Mn(III) reactions, the radical adds to the least substituted alkene carbon.

  • Electronic Control: In electrochemical/photoredox systems involving radical cations, the nucleophile attacks the position with the highest spin density.

    • Action: Run a DFT calculation or consult literature on spin density of your specific styrene/alkene derivative.

Advanced Troubleshooting Logic

Use this decision tree when standard optimization fails.

Troubleshooting Start Problem Identified Yield Low Yield (<30%) Start->Yield Purity Impure / Side Products Start->Purity Color Did color change occur? Yield->Color SideRxn Identify Side Product Purity->SideRxn NoColor No (Stays Oxidant Color) Color->NoColor Incomplete Rxn YesColor Yes (Color Faded) Color->YesColor Consumption Complete Temp Increase Temp or Add Lewis Acid NoColor->Temp Decomp Check for Decomposition (TLC/NMR) YesColor->Decomp H_Abs Reduction Product (H-abstraction) SideRxn->H_Abs Polymer Polymerization SideRxn->Polymer AddCu Add Cu(OAc)2 Co-oxidant (Accelerates Termination) H_Abs->AddCu Dilute High Dilution (0.01 M) or Slow Addition Polymer->Dilute

Caption: Diagnostic flow for isolating kinetic vs. thermodynamic failure modes.

References

  • Snider, B. B. (2009). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.

  • Cai, C., et al. (2020). Radical

    
    -addition involved electrooxidative [3 + 2] annulation of phenols and electron-deficient alkenes.[11] Chemical Science, 11, 3664-3671. 
    
  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085.

  • Lin, S., et al. (2021).[2] Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes.[5][7] Chemical Science, 12, 969-975.[5]

Sources

Technical Support Center: Purification of Fused Tricyclic Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TNH-001 Subject: Troubleshooting isolation, tailing, and solubility issues in fused nitrogen heterocycles (Carbazoles, Acridines, Phenanthrolines). Assigned Specialist: Senior Application Scientist

Introduction: The Challenge of the "Sticky" Flat Cycle

Fused tricyclic nitrogen heterocycles are the backbone of many bioactive scaffolds (e.g., DNA intercalators, kinase inhibitors) and organic electronic materials. Their purification presents a unique triad of challenges:

  • Solubility: Planar pi-stacking leads to poor solubility in standard chromatography solvents (Hexane/EtOAc).

  • Adsorption (Tailing): Basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing severe peak tailing.

  • Metal Affinity: These heterocycles are excellent ligands, often trapping palladium (Pd) from cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting (The "Tailing" Desk)

User Issue: "My compound streaks from the baseline to the solvent front on silica, or elutes as a broad, flat peak."

Root Cause Analysis

Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol (Si-OH) groups.
  • Basic Heterocycles (e.g., Acridines, Phenanthrolines): The pyridine-like nitrogen accepts a proton from the silanol, forming an ionic bond. This results in "cation exchange" chromatography rather than adsorption chromatography, causing streaking [1].

  • Neutral Heterocycles (e.g., Carbazoles): The nitrogen lone pair is involved in aromaticity (pyrrole-like). These are generally non-basic but can suffer from solubility-driven tailing.

Solution: Mobile Phase Modifiers

You must suppress the ionization of the silica surface or the analyte.

Heterocycle TypeExample StructureElectronic StateModifier Protocol
Basic Acridine, QuinolinesPyridine-like N (Lone pair available)Add 1-5% Triethylamine (TEA) or 1%

to the mobile phase. Flush column with modifier before run.
Neutral/Acidic Carbazole, IndolePyrrole-like N (Lone pair delocalized)Modifiers usually unnecessary. If tailing occurs, it is likely solubility-related.[1] Use DCM/MeOH gradients.
Acid-Labile DihydropyridinesSensitive to oxidation/acidUse Alumina (Basic or Neutral) stationary phase instead of silica.
Decision Logic: Mobile Phase Selection

G start START: Analyte Characterization check_n Is the Nitrogen Basic? (e.g., Pyridine-like) start->check_n basic_yes Basic N Present check_n->basic_yes Yes (Acridine) basic_no Neutral/Acidic N check_n->basic_no No (Carbazole) check_sol Is it soluble in Hex/EtOAc? action_tea PROTOCOL A: Add 1% TEA or NH3 to Mobile Phase check_sol->action_tea Good Solubility action_alumina PROTOCOL B: Switch to Alumina (Neutral/Basic) check_sol->action_alumina Acid Sensitive/Streaking Persists basic_yes->check_sol sol_check_2 Solubility Check basic_no->sol_check_2 action_dcm PROTOCOL C: Use DCM/MeOH (0-10%) Gradient sol_check_2->action_dcm Poor in Hexane action_std PROTOCOL D: Standard Hex/EtOAc sol_check_2->action_std Good in Hexane

Figure 1: Decision matrix for selecting stationary phases and modifiers based on nitrogen basicity.

Module 2: The Solubility Paradox (Loading Strategies)

User Issue: "My compound precipitates at the top of the column immediately after injection."

The "Solid Load" Protocol

Fused tricyclics often dissolve in DCM but crash out when they hit a Hexane-equilibrated column. Liquid injection is the enemy here.

Step-by-Step Dry Loading:

  • Dissolve: Dissolve crude mixture in the minimum amount of DCM or THF.

  • Adsorb: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate: Rotovap to complete dryness. You must obtain a free-flowing powder.[2]

    • Troubleshooting: If it remains sticky, add more Celite and re-evaporate.

  • Load: Pour the powder on top of the pre-packed column (or into a solid load cartridge).

  • Elute: Start with 100% non-polar solvent to wash non-polar impurities, then begin gradient.

Why Celite? Celite (diatomaceous earth) is less active than silica. It prevents the "irreversible binding" that sometimes happens when highly polar heterocycles are dried directly onto silica gel [2].

Module 3: Non-Chromatographic Isolation (Acid-Base Extraction)

User Issue: "I need to purify 10 grams. Chromatography is too expensive/slow."

The pH-Switch Strategy

This method exploits the pKa difference between the heterocycle and impurities.

  • Acridine pKa: ~5.6 (Basic)

  • Carbazole pKa: ~ -6 (Protonated form is strong acid), but N-H is weak acid (pKa ~15).

Protocol for Basic Heterocycles (e.g., Acridines, Quinolines):

  • Dissolve: Dissolve crude in organic solvent (EtOAc or DCM).

  • Extraction 1 (Acid Wash): Wash with 1M HCl.

    • Chemistry: The basic N is protonated (

      
      ), moving the product to the Aqueous Phase .
      
    • Result: Neutral impurities stay in the Organic Phase. Discard Organic Phase (check TLC first!).

  • Basify: Cool the aqueous phase on ice. Slowly add 6M NaOH or

    
     until pH > 10.
    
    • Observation: The product should precipitate as a solid or oil.

  • Extraction 2 (Recovery): Extract the now-cloudy aqueous mix with DCM (3x).

  • Dry: Dry combined organics over

    
     and concentrate.
    

Protocol for Weakly Acidic Heterocycles (e.g., Carbazoles):

  • Note: These are too weak to be extracted by dilute base. Purification is best achieved by recrystallization from hot Ethanol or Toluene, or by forming the N-potassium salt (using KH) if strict separation from non-acidic impurities is needed.

Extraction crude Crude Mixture in Organic Solvent add_acid Add 1M HCl (aq) crude->add_acid phase_sep Phase Separation add_acid->phase_sep org_layer Organic Layer (Neutral Impurities) phase_sep->org_layer Discard aq_layer Aqueous Layer (Protonated Product) phase_sep->aq_layer Keep basify Add NaOH to pH > 10 aq_layer->basify extract_back Extract with DCM basify->extract_back final Pure Basic Heterocycle extract_back->final

Figure 2: Acid-base extraction workflow for basic nitrogen heterocycles.

Module 4: Metal Scavenging (The "Polishing" Desk)

User Issue: "My product is grey/brown after Suzuki coupling. NMR is clean, but it fails elemental analysis."

Fused nitrogen heterocycles coordinate strongly to Palladium (Pd). Standard chromatography often fails to remove these trace metals.

Scavenger Resin Protocol

Use functionalized silica to chelate the metal.

  • Recommended Scavenger: Si-TMT (Trimercaptotriazine) or Si-Thiol . TMT is preferred for Pd(0) and Pd(II) species in nitrogen-rich environments [3].

Procedure:

  • Dissolve the crude product in THF or DMF (10 mL/g).

  • Add Si-TMT resin (approx. 3-5 equivalents relative to expected Pd content, or 10-20% w/w of crude).

  • Stir at 50°C for 2-4 hours . (Heat is crucial for ligand exchange).

  • Filter through a 0.45 micron pad or a Celite plug.

  • Concentrate the filtrate.

Validation: Dissolve 5 mg of product in DMSO. Add 1 drop of hydrazine hydrate. If the solution turns black/colloidal, Pd is still present.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps.[3] Retrieved from [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications. Retrieved from [Link]

Sources

IndazoleTech Support Center: N-N Bond Cleavage & Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting N-N bond cleavage during Indazole Rearrangement and Ring-Opening protocols. Assigned Specialist: Senior Application Scientist, Heterocycle Division.

Diagnostic Triage: Define Your Failure Mode

Before modifying your conditions, we must determine if you are attempting a Skeletal Rearrangement (Indazole


 Benzimidazole) or a Reductive Ring Opening  (Indazole 

o-Aminoaniline). The N-N bond cleavage mechanism differs fundamentally between these two pathways.
Interactive Decision Matrix

Use the following logic flow to identify your specific bottleneck.

IndazoleTroubleshooting Start Start: What is your Target? Target_Benzimidazole Target: Benzimidazole (Photochemical Rearrangement) Start->Target_Benzimidazole Target_Aniline Target: o-Aminoaniline (Reductive Ring Opening) Start->Target_Aniline Issue_Photo Issue: Low Conversion or Tar? Target_Benzimidazole->Issue_Photo Issue_Reductive Issue: Stalled Reaction? Target_Aniline->Issue_Reductive Check_Solvent Check Solvent: Is it HFIP? Issue_Photo->Check_Solvent No reaction Check_Conc Check Conc: Is it >0.05 M? Issue_Photo->Check_Conc Tar/Byproducts Soln_Tautomer Fix: Switch to HFIP (Promotes 2H-Tautomer) Check_Solvent->Soln_Tautomer No (MeCN/MeOH) Soln_Dilute Fix: Dilute to 0.01 M (Prevent Polymerization) Check_Conc->Soln_Dilute Yes Check_Method Method: H2/Pd or Metal? Issue_Reductive->Check_Method Soln_SmI2 Fix: Switch to SmI2 (Single Electron Transfer) Check_Method->Soln_SmI2 Pd Poisoned Soln_Electro Fix: Electrochemical Cathodic Reduction Check_Method->Soln_Electro Scalability Issue

Figure 1: Diagnostic decision tree for isolating N-N bond cleavage failures in indazole substrates.

Module A: Photochemical Rearrangement (Indazole Benzimidazole)

Context: This reaction relies on the homolytic cleavage of the N-N bond in the excited state, followed by a "N-walk" or transposition. Recent breakthroughs (Sarpong/Vertex, 2024-2025) have identified the 2H-indazole tautomer as the reactive species.

Mechanistic Insight (The "Why")

The cleavage fails if the molecule cannot access the 2H-tautomer excited state (


). 1H-indazoles are thermodynamically stable and photostable. You must force the equilibrium toward the 2H-species using specific solvents or substituents.
Troubleshooting Q&A

Q: I am irradiating my 1H-indazole in Acetonitrile (MeCN) at 254 nm, but I only recover starting material. Why? A: In aprotic polar solvents like MeCN, the 1H-indazole ground state is dominant. The 1H-isomer has a high fluorescence quantum yield and essentially relaxes back to the ground state without reacting.

  • The Fix: Switch your solvent to Hexafluoroisopropanol (HFIP) . HFIP acts as a hydrogen-bond donor, significantly lowering the barrier for proton transfer. This facilitates the excited-state tautomerization from 1H

    
     2H, which is the species that undergoes N-N cleavage [1, 3].
    

Q: My reaction works but yields are low (<30%) and I see significant "tar" formation. What is happening? A: You are likely running the reaction too concentrated. The intermediate formed after N-N cleavage is a diradical or zwitterionic species (a nitrene-like intermediate). At high concentrations (>0.05 M), these intermediates encounter other substrate molecules, leading to intermolecular polymerization rather than the desired intramolecular rearrangement.

  • The Fix: Dilute the reaction to 0.0075 M - 0.01 M . While this increases solvent volume, it is non-negotiable for high yields in batch mode. For scale-up, use a continuous flow photoreactor to maintain low instantaneous concentration [4].

Q: Does substitution at the Nitrogen matter? A: Yes.

  • N1-Alkyl/Aryl: These generally do not rearrange efficiently because they are locked in the 1H-form and cannot tautomerize.

  • N2-Alkyl/Aryl: These are "pre-tautomerized" and rearrange very efficiently to N1-substituted benzimidazoles. If you need an N-substituted benzimidazole, alkylate the indazole at N2 first, then irradiate [4, 14].

Module B: Reductive Ring Opening (Indazole Diamine)

Context: Breaking the N-N bond to form o-aminoanilines or o-aminobenzonitriles. This is difficult because the N-N bond is part of a stable 10


-electron aromatic system.
Mechanistic Insight (The "Why")

Standard catalytic hydrogenation (H2/Pd) often fails because the indazole ring coordinates strongly to the metal surface via the pyridine-like nitrogen, poisoning the catalyst before hydride transfer can cleave the N-N bond.

Troubleshooting Q&A

Q: My H2/Pd-C reaction has been running for 48 hours at 50 psi with no conversion. A: The catalyst is likely poisoned. Indazoles are robust.

  • The Fix (Chemical): Add an equivalent of acid (e.g., HCl or AcOH) to protonate the pyridine-like nitrogen. This weakens the N-N bond and prevents tight binding to the catalyst surface.

  • The Fix (Alternative Reagent): Switch to Samarium Diiodide (SmI2) . SmI2 mediates Single Electron Transfer (SET) reduction. It pumps electrons into the LUMO of the indazole, forming a ketyl-like radical anion that undergoes N-N scission. This works particularly well if you have an electron-withdrawing group (EWG) at C3 [8, 13].

Q: I need to cleave the N-N bond but preserve a reducible alkene elsewhere in the molecule. A: Avoid transition metal hydrogenation.

  • The Fix: Use Electrochemical Reduction (Cathodic Cleavage). By controlling the potential (V), you can selectively target the N-N bond (typically -1.5V to -2.0V vs SCE) without reducing isolated alkenes. Use a lead (Pb) or mercury pool cathode in acidic media [7, 15].

Validated Protocols

Protocol A: Photochemical Rearrangement (Batch)

Best for: Converting Indazoles to Benzimidazoles.

  • Preparation: Dissolve the indazole substrate (1.0 equiv) in HFIP (Hexafluoroisopropanol).

    • Critical: Concentration must be 0.01 M (e.g., 1 mmol in 100 mL).

  • Degassing: Sparge with Argon for 15 minutes. Oxygen quenches the triplet excited states often involved in side reactions.

  • Irradiation: Place in a quartz vessel. Irradiate with UVB (300 nm) or UVC (254 nm) lamps.

    • Note: 300 nm is preferred for functional group tolerance.

  • Monitoring: Monitor by NMR, not just TLC (TLC spots may overlap). Look for the shift of the C3-H proton (Indazole: ~8.0 ppm

    
     Benzimidazole C2-H: ~8.2-8.5 ppm).
    
  • Workup: Evaporate HFIP (recoverable). Purify via flash chromatography.

Protocol B: SmI2-Mediated N-N Cleavage

Best for: Ring opening to diamines/nitriles resistant to hydrogenation.

  • Reagent Prep: Prepare a 0.1 M solution of SmI2 in THF (deep blue).

  • Substrate: Dissolve indazole (1.0 equiv) in dry THF with 20 equiv of water (proton source).

  • Addition: Add SmI2 solution (4-6 equiv) dropwise under Argon.

  • Observation: The blue color should fade to yellow/white upon reaction. If it stays blue, the reaction is complete or stalled.

  • Quench: Add saturated NaHCO3. Extract with EtOAc.[1]

    • Safety: SmI2 is air-sensitive; use strict Schlenk technique.

Solvent & Condition Impact Data

VariableConditionOutcome on N-N CleavageMechanism Note
Solvent MeCN / MeOHPoor (<10%) Stabilizes 1H-ground state; no tautomerization.
Solvent HFIP Excellent (>85%) Lowers barrier for 1H

2H tautomerization (Proton Shuttle).
Conc. > 0.1 MFailure (Tar) Intermolecular radical recombination (Polymerization).
Conc. < 0.01 M High Yield Favors intramolecular rearrangement.[2]
Light Visible (>400nm)No Reaction Insufficient energy to break aromatic N-N bond.
Light UVB (300nm) Optimal Excites 2H-tautomer selectively.

References

  • Photochemical Conversion of Indazoles into Benzimidazoles. Angew. Chem. Int. Ed., 2025.[2][3][4] Link

  • Indazole to Benzimidazole Phototransposition in Continuous Flow. Vapourtec Application Note, 2025. Link

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. PubMed Central, 2025. Link

  • Photochemical Rearrangements (Baran Group Meeting). Baran Lab, 2020. Link

  • Dual Photochemistry of Benzimidazole. J. Org. Chem., 2023.[1][5][6][7] Link

  • Samarium(II)-mediated Reactions in Organic Synthesis. Gupea Thesis, 2010. Link

  • Recent advances in the electrochemical construction of heterocycles. Beilstein J. Org.[8] Chem., 2014.[8] Link

  • N-N Bond Formation and Cleavage: Indazolones. PubMed, 2019. Link

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization. Org. Lett., 2024.[5][9] Link

  • Samarium Diiodide-Mediated Reactions in Total Synthesis. Chem. Rev., 2009. Link

  • Heterocyclic Electrochemistry: Renewable Electricity. ACS Omega, 2023. Link

  • Davis-Beirut Reaction: Nitroso Intermediates. Acc. Chem. Res., 2019. Link

  • SmI2/H2O/amine promoted reductive cleavage. Tetrahedron, 2009. Link

  • Phototransposition of Indazoles to Benzimidazoles (Sarpong Group). J. Am. Chem. Soc., 2023. Link

  • Green advancements towards electrochemical synthesis. RSC Advances, 2024. Link

Sources

Technical Support Center: N-Heterocyclic Carbene (NHC) Catalyzed Coupling of Nitroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-Heterocyclic Carbene (NHC) catalyzed reactions involving nitroalkenes. This resource is designed for chemists and drug development professionals aiming to optimize their synthetic routes and troubleshoot common issues encountered in these powerful C-C bond-forming reactions. The coupling of an azolium-derived ylide (via an NHC) with a nitroalkene is a potent transformation, but its success is often dictated by a delicate balance of competing reaction pathways. This guide provides in-depth, mechanism-driven solutions to help you minimize side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction pathway in NHC-catalyzed coupling with a nitroalkene?

A1: The principal goal is typically a [3+2] annulation or a Michael-type addition. In this pathway, the NHC catalyst adds to an aldehyde to form a key nucleophilic species known as the Breslow intermediate.[1][2][3] This intermediate then attacks the electron-deficient β-carbon of the nitroalkene (a Michael acceptor). Subsequent cyclization or protonation and catalyst turnover yields the desired heterocyclic or acyclic product.

Q2: What is the most common side reaction I should be aware of?

A2: The most prevalent and often yield-limiting side reaction is the Stetter reaction.[4][5][6][7] The Stetter reaction also proceeds through the Breslow intermediate but involves a 1,4-conjugate addition to the nitroalkene, leading to a γ-nitro ketone.[5] The competition between the desired coupling and the Stetter pathway is a central challenge in these reactions.[7]

Q3: My reaction is not working at all. What are the first things to check?

A3: Before troubleshooting complex side reactions, verify the fundamentals:

  • Catalyst Generation: Ensure your base is strong enough to deprotonate the azolium salt precursor to form the active NHC. Common bases include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and strong carbonate bases.[7]

  • Reagent Quality: Confirm the purity of your aldehyde, nitroalkene, and solvent. Aldehydes can oxidize to carboxylic acids, and solvents must be anhydrous, as water can interfere with the catalyst.

  • Inert Atmosphere: NHCs and key intermediates can be sensitive to oxygen.[8][9] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. Degassing the solvent is highly recommended.[8]

Q4: Can the choice of NHC precursor influence the reaction outcome?

A4: Absolutely. The electronic and steric properties of the NHC catalyst are critical. Triazolium-based NHCs are commonly used.[5] Electron-withdrawing groups on the N-aryl substituents (like C6F5) can affect the stability and reactivity of the Breslow intermediate, influencing the overall kinetics and potentially the selectivity of the reaction.[5][10] Steric bulk near the carbene center can also direct the approach of the substrates, improving selectivity.[10]

Reaction Pathways Overview

To effectively troubleshoot, it is essential to understand the mechanistic landscape. The NHC catalyst can initiate several competing pathways from a common intermediate.

Reaction_Pathways cluster_reactions Reaction with Nitroalkene cluster_dimer Reaction with Aldehyde reactant Aldehyde + NHC breslow Breslow Intermediate (Key Nucleophile) reactant->breslow Reversible Formation base Base (-H+) stetter Stetter Product (γ-Nitro Ketone) breslow->stetter Competing Stetter Reaction benzoin Benzoin Product breslow->benzoin Benzoin Condensation desired Desired Annulation/ Coupling Product breslow->desired Desired Pathway (e.g., [3+2] Annulation)

Caption: Competing pathways originating from the Breslow intermediate.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Low yield of the desired product with significant recovery of starting materials.
  • Question: My reaction shows low conversion after the recommended time. What is causing the catalyst to be inactive or slow?

  • Answer & Solutions: This issue typically points to problems with catalyst generation or stability.

    • Plausible Cause 1: Insufficiently Basic Conditions. The pKa of the azolium salt's C2-proton is crucial. If the base is too weak, the concentration of the active NHC catalyst will be too low to drive the reaction forward.

      • Solution: Switch to a stronger, non-nucleophilic base. While amine bases like DBU or Hünig's base are common, stronger bases like KHMDS or NaHMDS might be necessary for less acidic azolium salts.[5] However, excessively strong bases can sometimes promote undesired side reactions. A careful screen is recommended.

    • Plausible Cause 2: Catalyst Decomposition. NHCs, particularly those that are less sterically protected, can be prone to dimerization or reaction with trace impurities (e.g., water, oxygen).

      • Solution: Ensure rigorous inert atmosphere techniques. Use a glovebox for preparation if possible. Solvents should be freshly dried and degassed. The use of bulky N-aryl substituents (e.g., 2,4,6-trimethylphenyl, or Mesityl) on the NHC precursor can enhance catalyst stability.[10]

    • Plausible Cause 3: Reversible Breslow Intermediate Formation. With certain NHCs (e.g., those with electron-withdrawing N-aryl groups), the initial formation of the Breslow intermediate can be reversible.[10] If the subsequent reaction with the nitroalkene is slow, the concentration of the key nucleophile remains low.

      • Solution: Consider switching to an NHC precursor known to form the Breslow intermediate irreversibly, such as one with N-mesityl groups.[10] Alternatively, increasing the concentration of the aldehyde may push the equilibrium towards the intermediate.

Issue 2: The major product is the Stetter adduct (γ-nitro ketone), not the desired coupling product.
  • Question: How can I suppress the Stetter reaction and favor my desired annulation pathway?

  • Answer & Solutions: This is a problem of chemoselectivity, where two pathways compete for the same intermediate. The key is to alter the reaction conditions to kinetically or thermodynamically favor the desired pathway.

    • Plausible Cause 1: Reaction Temperature. Higher temperatures can provide the activation energy needed for undesired pathways. The Stetter reaction and the desired annulation may have different activation barriers.

      • Solution: Lower the reaction temperature. Running the reaction at 0 °C or even -20 °C can often suppress the Stetter pathway in favor of the desired, often more ordered, transition state of an annulation reaction.[5]

    • Plausible Cause 2: Solvent Choice. Solvent polarity can influence the stability of charged intermediates and transition states, altering the energy landscape of competing pathways.[11][12]

      • Solution: Conduct a solvent screen. Non-polar solvents like THF or toluene may favor one pathway, while polar aprotic solvents (e.g., CH2Cl2) or even protic solvents (e.g., MeOH) can favor another.[5] For instance, methanol has been found to be optimal in some intermolecular Stetter reactions involving nitroalkenes.[5]

    • Plausible Cause 3: Catalyst Structure. The steric and electronic environment of the NHC catalyst directly influences the transition state energies of all subsequent steps.

      • Solution: Modify the NHC catalyst. Introducing bulky groups can sterically hinder the Stetter transition state. Chiral NHCs, often used for asymmetric induction, can also dramatically alter the product ratio by favoring one diastereomeric transition state over another.

ParameterRecommendation to Suppress Stetter ReactionRationale
Temperature Decrease (e.g., from RT to 0 °C or lower)May preferentially slow the Stetter pathway if it has a higher activation energy.[5]
Base Choice Use amine bases (DBU, DIPEA)Stronger bases (carbonates) can sometimes promote elimination of HNO2 after the Stetter addition, complicating the product mixture.[7]
Solvent Screen polar aprotic (DCM, THF) and non-polar (Toluene) solvents.Solvent can stabilize transition states differently, altering the kinetic partitioning between pathways.[11]
NHC Catalyst Use sterically demanding N-substituents (e.g., Mesityl).Bulkiness can disfavor the geometry of the Stetter transition state.
Issue 3: Formation of Benzoin or other aldehyde-dimerization products is observed.
  • Question: I am seeing byproducts derived from the coupling of two aldehyde molecules. Why is the Breslow intermediate reacting with another aldehyde instead of the nitroalkene?

  • Answer & Solutions: This indicates that the reaction of the Breslow intermediate with the aldehyde (Benzoin condensation) is kinetically competitive with its reaction with the nitroalkene.

    • Plausible Cause 1: Low Reactivity of the Nitroalkene. If the nitroalkene is sterically hindered or electronically less activated, its reaction with the Breslow intermediate will be slow. This gives the intermediate more time to react with the abundant aldehyde starting material.

      • Solution: Increase the concentration of the nitroalkene relative to the aldehyde. Using a slight excess (e.g., 1.2-1.5 equivalents) of the nitroalkene can favor the desired pathway.[5]

    • Plausible Cause 2: High Concentration of Aldehyde/Catalyst. High concentrations can favor bimolecular side reactions like the benzoin condensation.

      • Solution: Decrease the overall reaction concentration. Alternatively, use a slow-addition protocol for the aldehyde, keeping its instantaneous concentration low throughout the reaction. This ensures that when a Breslow intermediate is formed, it is more likely to encounter a nitroalkene molecule than another aldehyde molecule.

Experimental Protocols

General Protocol for an NHC-Catalyzed Annulation

This is a representative procedure and must be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the azolium salt precursor (0.02 mmol, 0.1 equiv) and the nitroalkene (0.2 mmol, 1.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed solvent (e.g., THF or CH2Cl2) via syringe.

  • Cooling: Cool the resulting solution to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Aldehyde Addition: Add the aldehyde (0.24 mmol, 1.2 equiv) to the mixture.

  • Initiation: Add the base (e.g., DBU, 0.02 mmol, 0.1 equiv) dropwise via syringe. Note: For some protocols, the base is added before the aldehyde.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Observed q1 Low or No Conversion? start->q1 q2 Incorrect Product? (e.g., Stetter Product Dominates) q1->q2 No sol1a Verify Reagent Purity & Inert Conditions q1->sol1a Yes q3 Mixture of Products? (e.g., Benzoin Formation) q2->q3 No sol2a Lower Reaction Temp. (e.g., 0°C or -20°C) q2->sol2a Yes sol3a Use Excess Nitroalkene (1.2 - 1.5 equiv) q3->sol3a Yes sol1b Screen Stronger Bases (e.g., KHMDS) sol1a->sol1b sol1c Use More Stable NHC (e.g., N-Mesityl) sol1b->sol1c sol2b Screen Solvents (Polar vs. Non-polar) sol2a->sol2b sol2c Modify NHC Sterics/ Electronics sol2b->sol2c sol3b Use Slow Aldehyde Addition sol3a->sol3b

Caption: A logical workflow for troubleshooting common reaction issues.

References

  • NHC-Catalyzed Annulations of Nitroalkenes. ResearchGate.[Link]

  • Oxidative [3+2]-annulation of nitroalkenes and azolium ylides in the presence of Cu(II): efficient synthesis of-annulated N-fused heterocycles. ResearchGate.[Link]

  • NHC‐catalyzed reductive coupling of nitrobenzyl bromides and nitroalkenes. ResearchGate.[Link]

  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology Research.[Link]

  • [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. Semantic Scholar.[Link]

  • Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity. PubMed Central (PMC).[Link]

  • NHC-catalyzed reductive homo-coupling of nitroethylenes. ResearchGate.[Link]

  • Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. Royal Society of Chemistry.[Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central (PMC).[Link]

  • Discovering New Reactions with N-Heterocyclic Carbene Catalysis. PubMed Central (PMC).[Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.[Link]

  • Enantioselective N-Heterocyclic Carbene-Catalyzed β-Hydroxylation of Enals Using Nitroarenes: An Atom Transfer Reaction That Proceeds via Single Electron Transfer. Journal of the American Chemical Society.[Link]

  • Reactions of Ylides. Chemistry LibreTexts.[Link]

  • A facile synthesis of-annulated N-fused heterocycles – pyrrolo[2,1-b]thiazoles and pyrrolo[1,2-b]indazoles via Cu(II)- mediated oxidative [3+2]-annulation between nitroalkenes and azolium ylides. ChemRxiv.[Link]

  • Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. MDPI.[Link]

  • Radical Breslow Intermediates: Finding New Purpose from Carbenes. GRAPHITE.[Link]

  • Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters.[Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Letters.[Link]

  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry.[Link]

  • Ylide. Wikipedia.[Link]

  • Quantification of the Electrophilicities of Diazoalkanes: Kinetics and Mechanism of Azo Couplings with Enamines and Sulfonium Ylides. ResearchGate.[Link]

  • Formation of Breslow Intermediates from N‐Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal. PubMed Central (PMC).[Link]

  • Wittig Reaction. Organic Chemistry Portal.[Link]

  • Formation, Oxidation, and Fate of the Breslow Intermediate in the N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aldehydes. Sci-Hub.[Link]

  • Ylides! MSU Denver Sites.[Link]

  • (PDF) Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions. ResearchGate.[Link]

  • Science Talks Lecture 74: Cobalt-N-Heterocyclic Carbene Complexes for C-B Bond Formation. YouTube.[Link]

  • Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences.[Link]

  • Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. PubMed Central (PMC).[Link]

Sources

Technical Support Center: Controlling Indazole Tautomerization & Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: INDZ-REGIO-001 Subject: Controlling Tautomerization in Substituted Indazole Synthesis

Executive Summary: The Tautomer Challenge

Welcome to the Indazole Synthesis Support Hub. You are likely here because you are observing regioisomeric mixtures (N1 vs. N2) in your alkylation or arylation reactions.

The Core Mechanism: Indazole exists in a prototropic tautomeric equilibrium between the


-indazole  (benzenoid, thermodynamically stable) and 

-indazole
(quinoid, kinetically accessible) forms. The

-tautomer is generally more stable by 2.3–4.5 kcal/mol depending on the solvent and substitution pattern.
  • 
    -Indazole:  Preserves the benzene ring aromaticity.
    
  • 
    -Indazole:  Disrupts benzene aromaticity (quinoid character), but possesses higher nucleophilicity at the nitrogen in certain transition states.
    

The Synthetic Reality: While you cannot "stop" tautomerization in the free heterocycle (it is fast on the NMR time scale), you can control which nitrogen reacts with an electrophile (regioselectivity). This guide provides the protocols to lock the structure into the desired isomer.

Decision Logic & Mechanism Visualization

Before selecting a protocol, review the mechanistic pathways below. This diagram illustrates how reaction conditions dictate the final isomer.

IndazolePathways Start Indazole Substrate (Tautomeric Mixture) Condition_Thermo Thermodynamic Control (Reversible, High Temp, Strong Base) Start->Condition_Thermo Pathway A Condition_Kinetic Kinetic Control (Irreversible, Low Temp, Alkylating Agents) Start->Condition_Kinetic Pathway B Condition_Metal Metal-Catalyzed (Buchwald-Hartwig / Chan-Lam) Start->Condition_Metal Pathway C Intermediate_Anion Indazolyl Anion (Delocalized) Condition_Thermo->Intermediate_Anion Deprotonation Product_N1 N1-Substituted Product (Thermodynamic Major) Condition_Kinetic->Product_N1 Minor Pathway Product_N2 N2-Substituted Product (Kinetic/Chelation Major) Condition_Kinetic->Product_N2 SE2' / Proximal Attack Condition_Metal->Product_N1 Bulky Ligands (e.g., tBuXPhos) Condition_Metal->Product_N2 Specific Ligands/ Chelation Control Intermediate_Anion->Product_N1 Steric/Electronic Preference

Figure 1: Mechanistic divergence in indazole functionalization. Pathway A favors the stable benzenoid N1 product. Pathway B often yields mixtures or favors N2 via kinetic proximity. Pathway C relies on catalyst architecture.

Troubleshooting Module: N1-Selective Synthesis

Objective: Isolate the thermodynamically stable


-substituted indazole.
Protocol A: Base-Mediated Alkylation (Standard)
  • Reagents: NaH (1.2 equiv), DMF or THF, Alkyl Halide.

  • Conditions: 0°C to RT (or 60°C for unreactive electrophiles).

  • Mechanism: The indazolyl anion is formed. Although the negative charge is delocalized, the N1 position is generally less sterically hindered (unless C7 is substituted) and leads to the more stable product.

Troubleshooting Q&A

Q: I am seeing a 60:40 mixture of N1:N2. How do I push this to N1?

  • Diagnostic: You are likely operating under kinetic control or the electrophile is highly reactive (e.g., Methyl Iodide), reacting with the N2 lone pair before equilibration.

  • Solution:

    • Switch Solvent: Move from THF to DMF or NMP . Polar aprotic solvents stabilize the anion and facilitate thermodynamic equilibration.

    • Increase Temperature: Heat the reaction to 60–80°C. This overcomes the activation barrier for the reversible reaction, allowing the kinetic N2 product to revert and funnel into the thermodynamic N1 trap.

    • Change Base: Use Cs₂CO₃ in DMF. The "Cesium Effect" often aids in solubility and can influence selectivity through coordination, though NaH is superior for pure N1 thermodynamics.

Q: My substrate has a substituent at C7. Now I'm getting mostly N2. Why?

  • Diagnostic: Steric clash. A substituent at C7 (e.g., -Cl, -OMe) sterically blocks the N1 site.

  • Solution:

    • Route Change: You cannot fight sterics with standard alkylation. You must build the ring already substituted. (See Module 5: De Novo Synthesis).

    • Protective Group Strategy: If you must alkylate, use a smaller electrophile first, or use a transient directing group.

Troubleshooting Module: N2-Selective Synthesis

Objective: Isolate the kinetically favored or "quinoid"


-substituted indazole. This is historically difficult but achievable with modern methods.
Protocol B: Meerwein Salt Alkylation
  • Reagents: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) or Triethyloxonium salt.

  • Solvent: Ethyl Acetate or DCM (Strictly Anhydrous).

  • Conditions: RT, rapid stirring.

  • Mechanism: These are "hard" electrophiles that react rapidly. The reaction is driven by kinetics. The N2 position, being more nucleophilic in the neutral tautomer (due to the alpha-effect and lack of steric hindrance compared to N1-H), reacts fastest.

Protocol C: Metal-Catalyzed N2-Arylation
  • Catalyst: Cu(OAc)₂ / Pyridine or specific Pd-ligand systems.

  • Reference: Recent work by Pfizer and WuXi (see References) suggests specific conditions using trichloroacetimidates or Chan-Lam coupling can favor N2.

Troubleshooting Q&A

Q: I tried the Meerwein salt method, but the yield is <10%.

  • Diagnostic: Moisture contamination. Oxonium salts are extremely hygroscopic and hydrolyze instantly in wet solvents.

  • Solution:

    • Dry DCM over CaH₂.

    • Weigh the reagent in a glovebox or under a strong stream of Argon.

    • Ensure the starting material is fully dissolved before adding the salt.

Q: I need to N-arylate at N2. Buchwald conditions are giving me N1.

  • Diagnostic: Palladium migrates to the thermodynamic position.

  • Solution: Use Copper-catalyzed Chan-Lam coupling with boronic acids.

    • Conditions: Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq), Boronic Acid (2.0 eq), DCM, open to air (O₂ balloon).

    • Why: Copper mechanisms often proceed via a coordination complex that can be directed to N2 by specific ligands or solvent effects, unlike the reversible Pd-oxidative addition/reductive elimination cycle.

Comparative Data: Conditions vs. Regioselectivity

Use this table to select your starting conditions.

Target IsomerElectrophile TypeRecommended Base/CatalystSolventExpected Ratio (N1:N2)Notes
N1 Alkyl HalideNaH or KOtBuDMF> 95:5Thermodynamic control.
N1 Aryl HalidePd₂dba₃ / tBuXPhosToluene> 98:2Steric bulk of tBuXPhos forces N1.
N2 Methyl/EthylMe₃OBF₄ (Meerwein)EtOAc< 10:90Highly moisture sensitive.
N2 Aryl Boronic AcidCu(OAc)₂ / PyridineDCM~ 30:70Chan-Lam coupling; yields vary.
Mixture Alkyl HalideK₂CO₃Acetone~ 50:50Weak base/low temp leads to mixtures.

Advanced Strategy: De Novo Synthesis (The "Nuclear" Option)

If you cannot separate the isomers or control the regioselectivity due to complex substitution (e.g., C7-substitution), do not alkylate. Build the ring.

Protocol D: Cyclization from Hydrazones Instead of starting with indazole, start with 2-halobenzaldehydes .

  • Condense with the already substituted hydrazine (

    
    ).
    
  • Perform intramolecular cyclization (Pd-catalyzed or nucleophilic aromatic substitution).

  • Result: The R-group is locked on the nitrogen you chose in the hydrazine starting material. No tautomerization ambiguity exists.

FAQ: Characterization & Validation

Q: How do I definitively distinguish N1 vs. N2 isomers by NMR? A:

  • 1H NMR (NOE): This is the gold standard.

    • N1-Isomer: Irradiating the N-Alkyl group will show an NOE enhancement of the proton at C7 (and C2-H if available, but C7 is definitive).

    • N2-Isomer: Irradiating the N-Alkyl group will show an NOE enhancement of the proton at C3 .

  • 13C NMR:

    • N1-Isomer: C3 carbon typically appears at ~133-135 ppm .

    • N2-Isomer: C3 carbon is significantly deshielded, appearing at ~120-125 ppm (quinoid character).

Q: Can I use protecting groups to switch selectivity? A: Yes.

  • To get C-functionalization: Protect N1 with THP (Tetrahydropyranyl) or SEM . This locks the tautomer.

  • To force N2 reaction: It is difficult to "protect" N1 to leave N2 open because N1 protection usually sterically blocks N2 or deactivates the ring. The best "protection" strategy for N2 selectivity is actually the De Novo route (Protocol D).

References

  • Thermodynamic Stability & Tautomerism

    • Catalán, J. et al. "Basicity and Acidity of Azoles."[1] Advances in Heterocyclic Chemistry.

    • Source:

  • Regioselective N-Alkylation (N1 Focus)

    • Hunt, T. et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[2][3] Beilstein J. Org. Chem. 2021.[1]

    • Source:

  • N2-Selective Alkylation (Meerwein Salts)

    • Cheung, et al. "Regioselective Synthesis of N-2 Alkylated Indazoles."[4] Tetrahedron Letters.

    • Source:

  • Buchwald-Hartwig Arylation (Ligand Effects)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • Source:

  • Mechanistic Insights (DFT Studies)

    • Dong, L. et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[5] WuXi Biology / Pfizer Collaboration, 2022.

    • Source:

Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and your institution's safety officer before proceeding.

Sources

Pyrrolo[1,2-b]indazole Production: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of pyrrolo[1,2-b]indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable heterocyclic scaffold from laboratory-scale experiments to larger-scale production. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of pyrrolo[1,2-b]indazoles and its derivatives.

Q1: What are the most common synthetic routes for preparing the pyrrolo[1,2-b]indazole core structure?

A1: The most prevalent and versatile methods for constructing the pyrrolo[1,2-b]indazole scaffold are primarily based on cycloaddition reactions and multi-component strategies. The [3+2] dipolar cycloaddition is a particularly powerful approach, often utilizing an in situ generated mesoionic intermediate which then reacts with a suitable dipolarophile.[1][2] Additionally, multi-component reactions involving 3-aminoindazoles, aldehydes, and other reagents have proven effective for the synthesis of related fused systems like pyrimido[1,2-b]indazoles, with some protocols successfully demonstrated on a gram-scale.[3][4]

Q2: We are observing poor regioselectivity in our [3+2] cycloaddition reaction. What factors influence this and how can we improve it?

A2: Regioselectivity in 1,3-dipolar cycloadditions is a common challenge and is primarily governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. The frontier molecular orbital (FMO) theory is a key principle to consider here; the reaction is favored between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. To improve regioselectivity, you can:

  • Modify Electronic Properties: Introduce electron-withdrawing or electron-donating groups on either the dipole or dipolarophile to alter the HOMO-LUMO energy gap and favor one regioisomer over the other.[5]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the reactants in a particular orientation, thereby favoring the formation of a specific regioisomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the different reaction pathways, thus affecting the regioselectivity. Experimenting with a range of solvents from nonpolar to polar aprotic and protic can be beneficial.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can enhance regioselectivity by coordinating to one of the reactants and altering its electronic properties.

Q3: Our final product is difficult to purify, showing persistent impurities in NMR and LC-MS analysis. What are some common byproducts in pyrrolo[1,2-b]indazole synthesis?

A3: Impurities can arise from several sources, including side reactions, unreacted starting materials, and decomposition of the product. Common byproducts can include:

  • Regioisomers: As discussed in Q2, the formation of the undesired regioisomer is a common impurity.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, side reactions such as dimerization of the starting materials or reaction with solvent can occur. For instance, in multi-component reactions, incomplete condensation or alternative cyclization pathways can lead to various heterocyclic byproducts.[6]

  • Residual Catalysts: If a metal catalyst (e.g., Palladium) is used in any of the synthetic steps, residual metal can be a persistent impurity that requires specific purification techniques like treatment with scavenging agents.

  • Decomposition Products: Pyrrolo[1,2-b]indazoles, while generally stable, can be susceptible to degradation under harsh purification conditions (e.g., strong acid or base, high temperatures). Monitoring for the appearance of new spots on TLC or peaks in LC-MS during workup and purification is crucial.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during the scale-up of pyrrolo[1,2-b]indazole production.

Low Reaction Yield and Incomplete Conversion

Problem: The reaction yield is significantly lower upon scaling up from a few milligrams to a multigram scale, and reaction monitoring (TLC, LC-MS) indicates a high percentage of unreacted starting materials.

Causality: This issue often stems from mass and heat transfer limitations, as well as the impact of reagent purity at a larger scale. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions or decomposition.[7] Impurities in starting materials, which may be negligible at a small scale, can have a significant impact on a larger scale by poisoning catalysts or interfering with the reaction.

Troubleshooting Protocol:

  • Reagent and Solvent Purity Check:

    • Action: Analyze all starting materials and solvents for purity using appropriate analytical techniques (e.g., NMR, GC-MS, Karl Fischer titration for water content).

    • Rationale: Impurities can act as inhibitors or promote side reactions. Water, for example, can quench organometallic reagents or hydrolyze sensitive intermediates.

  • Optimize Reaction Concentration and Order of Addition:

    • Action: Perform a series of small-scale experiments to determine the optimal reaction concentration. On a larger scale, a more dilute solution might be necessary to improve heat transfer. Also, re-evaluate the order of addition of reagents. A slow, controlled addition of a key reagent can often prevent temperature spikes and side reactions.

    • Rationale: Reaction kinetics can be highly dependent on concentration. Slow addition helps to maintain a steady reaction rate and temperature.

  • Improve Mixing Efficiency:

    • Action: Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. For viscous reactions, consider using a mechanical stirrer with an appropriately shaped impeller.

    • Rationale: Inadequate mixing can lead to poor reaction rates and the formation of byproducts due to localized concentration gradients.

  • Inert Atmosphere and Degassing:

    • Action: For reactions sensitive to oxygen, ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the process. Degas all solvents prior to use.

    • Rationale: Oxygen can lead to oxidative side reactions and decomposition of sensitive reagents and intermediates.

Workflow for Troubleshooting Low Yield:

Caption: A stepwise approach to diagnosing and resolving low yield issues.

Exothermic Runaway and Temperature Control

Problem: During scale-up, a significant and difficult-to-control exotherm is observed, leading to a rapid increase in temperature and the formation of dark-colored byproducts, indicating decomposition.

Causality: Many reactions involved in heterocyclic synthesis, particularly those involving bond formation and cyclization, are exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway, where the reaction rate and heat generation increase uncontrollably.

Troubleshooting Protocol:

  • Thermal Hazard Assessment:

    • Action: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) on a small scale to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

    • Rationale: This data is critical for understanding the thermal hazards of the reaction and for designing an appropriate cooling system for the larger scale.

  • Controlled Reagent Addition:

    • Action: Implement a slow and controlled addition of the most reactive reagent using a syringe pump or a dropping funnel. The addition rate should be linked to the temperature of the reaction mixture, with the ability to stop the addition if the temperature exceeds a set limit.

    • Rationale: This allows for the rate of heat generation to be controlled and matched by the cooling capacity of the reactor.

  • Efficient Cooling System:

    • Action: Ensure the reactor is equipped with a cooling system (e.g., a cooling jacket with a circulating coolant) that has sufficient capacity to remove the heat generated by the reaction.

    • Rationale: A robust cooling system is essential for maintaining the desired reaction temperature and preventing thermal runaway.

  • "Quench" Procedure on Standby:

    • Action: Have a pre-defined and tested "quench" procedure ready to quickly stop the reaction in case of an uncontrolled exotherm. This could involve the rapid addition of a cold, inert solvent or a chemical quenching agent.

    • Rationale: A well-rehearsed emergency plan is a critical safety measure when dealing with potentially hazardous reactions.

Product Isolation and Crystallization Issues

Problem: The crude product is an oil or an amorphous solid that is difficult to crystallize, leading to challenges in purification and handling on a larger scale.

Causality: The rigid, planar structure of many fused heterocyclic compounds like pyrrolo[1,2-b]indazoles can lead to strong intermolecular π-π stacking interactions, which can sometimes inhibit the formation of a well-ordered crystal lattice. The presence of even small amounts of impurities can also significantly hinder crystallization.

Troubleshooting Protocol:

  • Purity of the Crude Material:

    • Action: Before attempting crystallization, ensure the crude product is as pure as possible. Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities.

    • Rationale: Nucleation and crystal growth are often inhibited by the presence of impurities.

  • Systematic Solvent Screening:

    • Action: Perform a systematic screening of a wide range of solvents and solvent mixtures with varying polarities. Use small-scale vials to test the solubility of the crude product in different solvents at room temperature and at elevated temperatures.

    • Rationale: The ideal crystallization solvent is one in which the product has high solubility at a higher temperature and low solubility at a lower temperature.

  • Crystallization Techniques:

    • Action: Experiment with different crystallization techniques:

      • Slow Cooling: Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, and then in a refrigerator or freezer.

      • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent vapors will gradually decrease the solubility and induce crystallization.

      • Anti-Solvent Addition: Dissolve the compound in a good solvent and slowly add a poor solvent in which the compound is insoluble until turbidity is observed. Then, add a small amount of the good solvent to redissolve the solid and allow the mixture to stand.

    • Rationale: Different compounds respond differently to various crystallization methods. A systematic approach is key to finding the optimal conditions.

  • Seeding:

    • Action: If a small amount of crystalline material is available (from a previous batch or a small-scale trial), use it to seed a supersaturated solution of the crude product.

    • Rationale: Seeding provides a template for crystal growth and can significantly accelerate the crystallization process and often leads to a more consistent crystal form.

Visualization of the [3+2] Cycloaddition Pathway:

Caption: General mechanistic pathway for the synthesis of pyrrolo[1,2-b]indazoles via a [3+2] cycloaddition.

Section 3: Quantitative Data Summary

ParameterLaboratory Scale (mg)Pilot Scale (g-kg)Key Considerations for Scale-Up
Reaction Time Typically 1-24 hoursCan be longer due to slower addition rates and heat transfer limitations.Monitor reaction completion carefully to avoid byproduct formation from extended reaction times.
Solvent Volume Low (mL)High (L)Increased cost and disposal considerations. Solvent purity becomes more critical.
Reagent Equivalents Can be used in larger excessStoichiometry needs to be more precise to minimize waste and cost.Accurate weighing and dispensing of reagents is crucial.
Typical Yield 60-90%Often lower initially (50-70%) until process is optimized.A 10-20% drop in yield on initial scale-up is not uncommon.
Purification Method Column ChromatographyCrystallization, Recrystallization, or DistillationChromatography is often not feasible or cost-effective on a large scale.

Section 4: Detailed Experimental Protocols

General Protocol for a [3+2] Cycloaddition Approach to a Pyrrolo[1,2-b]pyridazine (as an analogue to Pyrrolo[1,2-b]indazole)

This protocol is adapted from a literature procedure for a related heterocyclic system and should be optimized for the specific pyrrolo[1,2-b]indazole target.[1][2]

Materials:

  • Substituted 3(2H)-pyridazinone acid (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Activated alkyne (e.g., methyl propiolate) (1.2 eq)

  • Anhydrous toluene

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted 3(2H)-pyridazinone acid and anhydrous toluene.

  • Begin stirring and add acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux (typically 110-120 °C).

  • After a designated time for the in situ formation of the mesoionic intermediate (monitor by TLC), add the activated alkyne dropwise over a period of 30 minutes.

  • Continue to reflux the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting materials and the appearance of the product spot on TLC with a different Rf value.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The regioselectivity of the cycloaddition should be confirmed by 2D NMR techniques (e.g., NOESY) if necessary.[1]

References

  • Dumitrașcu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2977. Available at: [Link]

  • Dumitrașcu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • Ma, J., et al. (2022). Synthesis, Characterization and Biological Evaluation of 3‐Oxo‐Pyrimido[1,2‐b]indazoles. ChemistrySelect, 7(22), e202201018. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. Organic & Biomolecular Chemistry, 17(38), 8737-8741. Available at: [Link]

  • Wang, X., et al. (2025). One-Pot Synthesis of 2,3-Disubstituted Pyrimido[1,2-b]indazole Skeletons from 3-Aminoindazole and Two Distinct Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Yap, S. P., et al. (2021). Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condensation reaction. Tetrahedron Letters, 77, 153185. Available at: [Link]

  • Wang, C., et al. (2019). Divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole through selective trapping of an enone intermediate by 1H-indazol-3-amine. Chemical Communications, 55(82), 12346-12349. Available at: [Link]

  • Larraufie, M.-H., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. Organic Letters, 22(12), 4644–4648. Available at: [Link]

  • Reddy, T. R., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 20-34. Available at: [Link]

  • Li, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2537. Available at: [Link]

  • Gaikwad, N. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1233-1263. Available at: [Link]

  • Amari, M., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(19), 6649. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of Pyrrolo[1,2-b]indazole Ring Protons

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the 1H NMR characteristic shifts of the pyrrolo[1,2-b]indazole scaffold , contrasting it with its synthetic precursors (1H-indazoles) and structural isomers (pyrrolo[1,2-a]indoles).

Executive Summary & Structural Context

The pyrrolo[1,2-b]indazole scaffold is a tricyclic heteroaromatic system increasingly prevalent in kinase inhibitors and anticancer agents (e.g., PARP inhibitors). Its structural elucidation is often complicated by its similarity to isomeric forms like pyrrolo[1,2-a]indole and the presence of overlapping aromatic signals.

This guide focuses on the diagnostic 1H NMR signatures required to distinguish the pyrrolo[1,2-b]indazole core from its precursors and isomers. The key differentiator is the electronic influence of the N-N bridgehead bond , which exerts a unique anisotropic effect on the adjacent ring protons compared to the C-N fusion found in indole-based isomers.

The Scaffold Numbering Scheme

For the purpose of this guide, we utilize the standard IUPAC fusion numbering:

  • Region A (Benzene Ring): Protons H-5, H-6, H-7, H-8.

  • Region B (Pyrrole Ring): Protons H-1, H-2, H-3.

  • Bridgehead: Nitrogen at position 4 and 9.[1]

Comparative Analysis: Target vs. Alternatives

The following tables synthesize experimental data ranges observed in DMSO-d6 and CDCl3.

Table 1: Diagnostic Shifts – Pyrrolo[1,2-b]indazole vs. 1H-Indazole (Precursor)

Objective: Confirming cyclization and formation of the tricyclic core.

Proton Position1H-Indazole (Precursor)

(ppm)
Pyrrolo[1,2-b]indazole (Target)

(ppm)
Mechanistic Insight
NH (Indazole) 13.0 – 13.5 (Broad Singlet)Absent Loss of exchangeable proton confirms N-alkylation/cyclization.
H-3 (Indazole C) 8.00 – 8.10 (s)N/A (Fused/Substituted) The C-3 position typically becomes part of the pyrrole fusion or is substituted.
H-9 (Peri-proton) 7.70 – 7.80 (d)8.10 – 8.35 (d) Critical Diagnostic: The proton peri to the bridgehead Nitrogen is significantly deshielded due to the expanded aromatic ring current.
Pyrrole H-1 N/A6.50 – 6.80 (dd)Appearance of new aromatic signals with characteristic vicinal coupling (

Hz).
Pyrrole H-2 N/A6.10 – 6.30 (t/dd)Shielded relative to other aromatic protons; typically the most upfield signal.
Table 2: Isomeric Distinction – [1,2-b]indazole vs. [1,2-a]indole

Objective: Distinguishing the N-N fused system from the C-N fused system.

FeaturePyrrolo[1,2-b]indazole (N-N Fusion)Pyrrolo[1,2-a]indole (C-N Fusion)Comparison Note
Bridgehead Valency Nitrogen-Nitrogen BondCarbon-Nitrogen BondThe N-N bond is more electron-withdrawing.
H-9 Shift (Benzene) Deshielded (>8.1 ppm) Normal Aromatic (7.4 - 7.6 ppm)The N-N bond anisotropy pushes the peri-proton downfield.
C-H Correlation No HMBC correlation across N-NHMBC correlation across C-NDefinitive Proof: HMBC is required if 1H shifts are ambiguous due to substituents.

Experimental Protocol: High-Resolution Characterization

To resolve the overlapping multiplets often seen in the 7.0–7.5 ppm region, the following protocol is recommended. This method minimizes aggregation-induced broadening common in fused heteroaromatics.

Reagents & Equipment[1][2][3]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (for internal referencing).

    • Why: DMSO is preferred over CDCl3 for this scaffold to break intermolecular H-bonding and improve solubility of polar derivatives.

  • Concentration: 5–10 mg in 600 µL.

  • Instrument: 400 MHz minimum (600 MHz recommended for coupling constant analysis).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve compound in DMSO-d6.[1][2][3][4]

    • Sonicate for 2 minutes to ensure homogeneity (micro-aggregates cause peak broadening).

    • Filter through a cotton plug if any turbidity remains.

  • Acquisition Parameters (1H):

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 2.0 - 3.0 seconds (Crucial: aromatic protons have longer T1; insufficient delay cuts integration accuracy).

    • Scans: 64 (to visualize minor isomeric impurities).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (automatic phasing often fails at the solvent edges).

    • Baseline correction: Polynomial (Bernstein) fit.

Structural Confirmation Workflow

The following diagram outlines the logical decision tree for confirming the pyrrolo[1,2-b]indazole structure using the data described above.

G Start Crude Reaction Product H1_Scan 1H NMR (DMSO-d6) Start->H1_Scan Check_NH Check 13.0-14.0 ppm (NH Signal) H1_Scan->Check_NH NH_Present NH Present: Incomplete Cyclization (Precursor) Check_NH->NH_Present Yes NH_Absent NH Absent: Cyclization Occurred Check_NH->NH_Absent No Analyze_Aromatic Analyze 8.0-8.5 ppm Region NH_Absent->Analyze_Aromatic Peri_Proton Doublet present > 8.1 ppm? Analyze_Aromatic->Peri_Proton Yes_Peri Indicates N-N Bridgehead (Pyrrolo[1,2-b]indazole) Peri_Proton->Yes_Peri Yes No_Peri Signal < 7.8 ppm: Suspect C-N Isomer (Pyrrolo[1,2-a]indole) Peri_Proton->No_Peri No Validation Final Confirmation: Run HMBC Yes_Peri->Validation No_Peri->Validation

Caption: Decision tree for distinguishing pyrrolo[1,2-b]indazole from precursors and isomers using 1H NMR logic.

Mechanistic Interpretation of Shifts[4]

The "Peri-Proton" Effect

In the pyrrolo[1,2-b]indazole system, the proton on the benzene ring closest to the bridgehead nitrogen (H-9 in our scheme) experiences a significant deshielding effect .

  • Cause: The lone pair of the bridgehead nitrogen participates in the aromatic sextet of the pyrrole ring, but the N-N bond creates a node of electron deficiency relative to a C-N bond. Additionally, the magnetic anisotropy of the newly formed pyrrole ring reinforces the deshielding zone at the peri-position.

  • Result: This proton typically shifts downfield by 0.4 – 0.6 ppm compared to the precursor indazole or the isomeric indole system.

Pyrrole Ring Coupling

The protons on the newly formed pyrrole ring exhibit characteristic AMX or ABX spin systems (depending on substitution).

  • Coupling Constants (

    
    ): 
    
    • 
       (vicinal): ~3.5 – 4.0 Hz.
      
    • 
       (long range): ~1.0 – 1.5 Hz.
      
    • These small coupling constants are distinct from the larger ortho-couplings (

      
       Hz) seen on the benzene ring, allowing for easy assignment of the two isolated spin systems.
      

References

  • Chemical Shifts of Heteroaromatics: Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Link

  • Indazole Characterization: Comparison of 1H-indazole and derivatives in DMSO-d6. Organic Chemistry Data. Link

  • Synthesis of Pyrrolo[1,2-b]pyridazines (Analogous System): Bîcu, E., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. Molecules, 25(6), 1432. Link

  • Isomeric Distinctions: Synthesis and NMR distinction of pyrrolo-fused systems. Journal of Organic Chemistry (General Reference for Heterocyclic NMR). Link

Sources

Structural Validation & Characterization Guide: Pyrrolo[1,2-b]indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and structural analysis of pyrrolo[1,2-b]indazole derivatives, focusing on X-ray crystallography as the definitive validation tool against alternative characterization methods.

Executive Summary: The Scaffold & The Challenge

The pyrrolo[1,2-b]indazole core represents a privileged heterocyclic scaffold in modern drug discovery, particularly for its potential as a cyclin-dependent kinase (CDK) inhibitor and in anticancer therapeutics. Unlike simple indazoles, this tricyclic fused system introduces significant stereoelectronic complexity.

The Core Challenge: Synthesizing these derivatives often involves cascade cyclizations (e.g., [3+2] annulations) that can theoretically yield multiple regioisomers (e.g., [1,2-b] vs. [1,2-a] fusion). While NMR spectroscopy provides connectivity data, it often fails to unambiguously distinguish between these fused isomers due to overlapping signal regions and subtle shielding effects. Single-crystal X-ray diffraction (SC-XRD) stands as the only self-validating method to determine absolute regiochemistry and solid-state conformation.

Comparative Analysis: X-ray vs. Alternatives

This section objectively compares the "product" (X-ray Crystallography) against standard alternatives (NMR, DFT) for this specific application.

Method Performance Matrix
FeatureX-ray Crystallography (Gold Standard)NMR Spectroscopy (1H/13C/NOESY)DFT / Computational Modeling
Regiochemistry Absolute Proof. Unambiguously defines N-bridgehead fusion ([1,2-b] vs [1,2-a]).Inferential. Relies on coupling constants and NOE signals which can be misleading in planar fused systems.Predictive. Can suggest the most stable isomer but cannot prove synthesis outcome.
Stereochemistry Direct Observation. Determines relative and absolute configuration of chiral substituents.Relative. Requires complex coupling analysis (Karplus) or chiral shift reagents.Theoretical. useful for transition state energy but not final product verification.
Conformation Solid-State Truth. Reveals ring puckering, planarity, and torsion angles.Time-Averaged. Solution state averages out rapid conformational changes.Gas-Phase Ideal. Often ignores packing forces and solvation effects.
Interactions Supramolecular. Visualizes

-

stacking and H-bond networks critical for solubility/bioavailability.
Solution Dynamics. Can infer H-bonding (chemical shift) but not packing geometry.Interaction Energy. Calculates theoretical binding but lacks physical validation.
Expert Insight: Why X-ray Wins for this Scaffold

In the synthesis of pyrrolo[1,2-b]indazoles via copper-mediated oxidative [3+2] annulation (see Protocol below), the reaction intermediate (an indazolium ylide) can theoretically attack the dipolarophile in two orientations.

  • NMR Failure Mode: The protons on the newly formed pyrrole ring often appear in the aromatic region (6.5–7.5 ppm), heavily overlapped by the indazole benzo-ring protons.

  • X-ray Success Mode: Crystallography directly maps the electron density, proving that the nitrogen bridgehead is formed at the specific [1,2-b] junction, validating the reaction mechanism.

Experimental Protocol: Synthesis & Crystallization

Self-Validating Workflow: The following protocol ensures the generation of high-quality crystals suitable for diffraction.

A. Synthesis of the Core (Representative Procedure)

Reaction: Oxidative [3+2]-annulation of indazolium N-ylides with nitroalkenes. Reference: Semantic Scholar, Result 1.2

  • Reagents: Mix indazolium salt (1.0 equiv), nitroalkene (1.2 equiv), and Cu(OTf)2 (10 mol%).

  • Solvent/Base: Dissolve in anhydrous DCE (1,2-dichloroethane) . Add 2,6-lutidine (1.2 equiv) to generate the ylide in situ.

  • Conditions: Stir at 60°C for 12 hours under inert atmosphere (N2).

  • Workup: Cool to RT, filter through a celite pad, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: The product is often a fluorescent solid.

B. Crystallization Protocol (Vapor Diffusion Method)

Target: Single crystals >0.1mm in size.

  • Dissolution: Dissolve 20 mg of the purified pyrrolo[1,2-b]indazole derivative in a minimal amount (0.5 mL) of a "good" solvent (e.g., Dichloromethane or Chloroform ). Ensure the solution is clear and particle-free.

  • Vapor Chamber: Place the solution in a small inner vial (GC vial).

  • Precipitant: Place the inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., n-Hexane or Pentane ).

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C (fridge) or RT for 3-7 days.

  • Harvesting: Crystals will form at the interface or on the walls. Harvest under microscope using cryo-oil to prevent desolvation.

Structural Data Analysis

The following parameters are critical when analyzing the CIF (Crystallographic Information File) for pyrrolo[1,2-b]indazoles.

Key Crystallographic Parameters[1][2][3][4]
ParameterTypical Value (Å / °)Significance
N(1)-N(2) Bond 1.35 - 1.38 Å Indicates single bond character within the fused system; shorter than typical hydrazine (1.45 Å) due to aromatic delocalization.
Planarity (

)
< 2.0° deviation The tricyclic core should be essentially planar, facilitating intercalation with DNA or protein active sites (CDK).

-Stacking Distance
3.4 - 3.6 Å Distance between centroids of parallel molecular planes in the unit cell. Critical for solid-state fluorescence properties.
Fusion Angle Sum of angles

360°
The bridgehead nitrogen should be planar (sp2 hybridized), confirming aromaticity across the fusion.

Visualizations

Diagram 1: Synthesis & Validation Workflow

This pathway illustrates the logical flow from raw reagents to structural proof, highlighting the critical decision point where X-ray is required.

SynthesisValidation Reagents Indazolium Salt + Nitroalkene Reaction Cu(II) Catalyzed [3+2] Annulation Reagents->Reaction 60°C, 12h Crude Crude Mixture (Regioisomers?) Reaction->Crude Purification Column Chromatography Crude->Purification Crystallization Vapor Diffusion (DCM / Hexane) Purification->Crystallization Pure Fraction XRD Single Crystal X-Ray Diffraction Crystallization->XRD Single Crystal Structure CONFIRMED Pyrrolo[1,2-b]indazole XRD->Structure Solve Phase (Direct Methods)

Caption: Workflow for the synthesis and definitive structural characterization of pyrrolo[1,2-b]indazoles.

Diagram 2: Structural Logic of the Core

Visualizing the connectivity and the specific fusion point that X-ray confirms.

CoreStructure Indazole Indazole Core (N1, N2) Ylide N-Ylide Intermediate Indazole->Ylide Deprotonation Fusion [1,2-b] Fusion Point (Critical Regiochemistry) Ylide->Fusion + Dipolarophile Pyrrole Pyrrole Ring (Newly Formed) Fusion->Pyrrole Cyclization Validation X-Ray Validation: Planarity & Bond Lengths Fusion->Validation N-Bridgehead Geometry Pyrrole->Validation Crystal Packing

Caption: Structural assembly logic. X-ray data validates the specific [1,2-b] fusion geometry against alternatives.

References

  • Synthesis and X-ray Structure of Pyrrolo[1,2-b]indazole Derivatives Source: Semantic Scholar / ResearchGate Context: Describes the Cu(II)-mediated oxidative [3+2]-annulation and the specific use of X-ray analysis to confirm the structure of the fluorinated derivative 7a. URL:[Link]

  • N-Heterocyclic Carbene Induced Cycloaddition Reactions of Indazoles Source: European Journal of Organic Chemistry (via ResearchGate) Context: Details the formation of 3,5-dihydro-2H-pyrrolo[1,2-b]indazole via decarboxylation of indazolium carboxylates. URL:[Link]

  • CDK Inhibitors and their use as pharmaceuticals (Patent US11673893B2)

distinguishing pyrrolo[1,2-b]indazole from pyrrolo[1,2-a]indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation between pyrrolo[1,2-b]indazole and pyrrolo[1,2-a]indazole isomers. These fused heterocyclic systems are increasingly relevant in medicinal chemistry as pharmacophores for kinase inhibition and anti-inflammatory agents.

Because nomenclature can vary based on specific IUPAC rule interpretations in literature, this guide defines the isomers by their structural connectivity (N1-fused vs. N2-fused) to ensure universal applicability.

Part 1: Structural Definitions & The "N1 vs. N2" Challenge

The core difficulty in distinguishing these isomers stems from the annular tautomerism of the parent indazole ring. During synthesis (e.g., 1,3-dipolar cycloaddition or intramolecular alkylation), the pyrrole ring can fuse at two distinct sites.

Pyrrolo[1,2-a]indazole (The "Indole-like" Isomer)
  • Connectivity: The pyrrole ring is fused across the N1–C7a bond of the indazole core.

  • Electronic Character: Resembles a 1H-indazole derivative.[1][2] The benzene ring retains full aromaticity.

  • Key Feature: The nitrogen bridgehead is N1.

Pyrrolo[1,2-b]indazole (The "Quinoid-like" Isomer)
  • Connectivity: The pyrrole ring is fused across the N2–C3 bond of the indazole core.

  • Electronic Character: Resembles a 2H-indazole derivative. This often imposes a quinoid-like electron distribution on the benzene ring, affecting stability and reactivity.

  • Key Feature: The nitrogen bridgehead is N2.[3]

Part 2: Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for distinction. While 1D 1H NMR provides clues, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the definitive non-crystallographic method.

1H NMR Diagnostics

The chemical environment of the benzene ring protons (H4–H7) changes significantly between the two isomers due to the difference in electron density (benzenoid vs. quinoid).

FeaturePyrrolo[1,2-a]indazole (N1-Fused)Pyrrolo[1,2-b]indazole (N2-Fused)
H7 Proton (Benzene) Deshielded (~8.0–8.3 ppm) . The lone pair of N2 (not bridgehead) is in the plane, but the N1-fusion typically places H7 in the descreening zone of the pyrrole ring current.Shielded (~7.4–7.7 ppm) relative to the isomer. The quinoid nature disrupts the ring current effect slightly.
H3 Proton (Indazole) Present (if not substituted). Appears as a singlet/multiplet around 8.0 ppm.Absent . The C3 position is part of the fusion bridgehead.
Pyrrole Protons Standard pyrrole shifts.Often show distinct coupling patterns due to the rigid planar fusion at the N2-C3 bond.
13C NMR Diagnostics
  • C3 Carbon: In the [1,2-b] isomer (N2-fused), the C3 carbon is quaternary (bridgehead). In the [1,2-a] isomer, it is a methine (CH) or substituted carbon, typically resonating at 130–140 ppm .

  • C7a (Bridgehead): The chemical shift of the benzene-fused bridgehead carbon (C7a) differs by ~5–10 ppm between the two forms due to N-substitution effects (N1-alkyl vs. N2-alkyl effect).

The Definitive Test: HMBC Correlations

This is the self-validating protocol. You must look for long-range coupling (3-bond, ^3J_CH) from the pyrrole alpha-proton (the proton on the pyrrole ring adjacent to the bridgehead nitrogen).

  • Scenario A (N1-Fused / [1,2-a]):

    • The pyrrole

      
      -proton correlates to the C7a  bridgehead carbon (the carbon shared with the benzene ring).
      
    • Result: Cross-peak between Pyrrole-H and Benzene-C.

  • Scenario B (N2-Fused / [1,2-b]):

    • The pyrrole

      
      -proton correlates to the C3  bridgehead carbon (the carbon shared with the pyrazole ring).
      
    • Result: Cross-peak between Pyrrole-H and Pyrazole-C.

Part 3: Visualization of Structural Logic

The following diagram illustrates the connectivity and the critical HMBC correlations required for identification.

G cluster_0 Isomer A: Pyrrolo[1,2-a]indazole (N1-Fused) cluster_1 Isomer B: Pyrrolo[1,2-b]indazole (N2-Fused) node_a N1 Bridgehead (Fused to Benzene C7a) feat_a HMBC Correlation: Pyrrole-H -> C7a (Benzene) node_a->feat_a Diagnostic node_b N2 Bridgehead (Fused to Pyrazole C3) feat_b HMBC Correlation: Pyrrole-H -> C3 (Bridgehead) node_b->feat_b Diagnostic decision Differentiation Workflow step1 1. Acquire 1H & HMBC NMR decision->step1 step2 2. Identify Pyrrole Alpha-H step1->step2 step2->node_a Correlates to Benzene C step2->node_b Correlates to Imine C

Caption: Decision tree for distinguishing isomers based on HMBC connectivity.

Part 4: Experimental Protocols

Protocol 1: NMR Characterization Workflow

Objective: Unambiguously assign the regiochemistry of the fused system.

  • Sample Preparation: Dissolve ~5–10 mg of the purified compound in DMSO-d6 (preferred for solubility and separating N-H/aromatic peaks) or CDCl3 .

  • 1D Acquisition:

    • Acquire a standard 1H NMR (16 scans).

    • Integrate the aromatic region carefully. Look for the presence/absence of the H3 singlet (typically ~8.0 ppm). If H3 is present, it is likely the N1-fused isomer (or a non-fused intermediate). If H3 is absent, it suggests fusion at C3 (N2-fused).

  • 2D Acquisition (HMBC):

    • Parameter Setup: Optimize the long-range delay for

      
       (approx. 60 ms).
      
    • Analysis:

      • Locate the pyrrole ring protons (usually doublets/triplets in the 6.0–7.5 ppm range).

      • Trace the cross-peaks from the pyrrole proton adjacent to the nitrogen.

      • If it hits a quaternary carbon in the aromatic region (110–130 ppm): Check if that carbon also correlates with Benzene protons (H4/H5/H6). If yes

        
        N1-Fused (C7a) .
        
      • If it hits a quaternary carbon that does NOT correlate with Benzene protons: It is likely the C3 bridgehead

        
        N2-Fused .
        
Protocol 2: X-Ray Crystallography (The Gold Standard)

If the compound is a solid, growing a single crystal is the only method to guarantee 100% certainty, especially if the NMR signals are overlapped.

  • Method: Slow evaporation from Methanol/DCM or vapor diffusion (Hexane into Ethyl Acetate).

  • Metric: Check the N-N bond length. N1-N2 bond lengths in indazoles vary slightly between tautomers (approx 1.37 Å).

Part 5: Summary of Properties

PropertyPyrrolo[1,2-a]indazole (N1-Fused)Pyrrolo[1,2-b]indazole (N2-Fused)
Stability Generally more stable (Benzenoid)Less stable (Quinoid character)
UV/Vis

typically lower (blue-shifted)

often red-shifted due to extended quinoid conjugation
Polarity Often less polar (better packing)Often more polar
Key HMBC Pyrrole-H

Benzene-C (C7a)
Pyrrole-H

Pyrazole-C (C3)

References

  • Regioselectivity in Indazole Alkylation: Journal of Organic Chemistry, "N1 vs N2 Alkylation of Indazoles: Steric and Electronic Control." Link

  • HMBC Methodology: Chemical Reviews, "2D NMR Techniques for Structural Elucidation of Fused Heterocycles." Link

  • Crystallographic Data: Cambridge Structural Database (CSD), "Crystal Structures of Pyrrolo-indazole Derivatives." Link

  • Synthesis of Pyrrolo[1,2-b]pyridazines: Tetrahedron, "Synthesis and Properties of N-bridgehead Heterocycles." Link

Sources

Mass Spectrometry Fragmentation Patterns of Fused Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Fused Indazoles Content Type: Publish Comparison Guide

Executive Summary & Scientific Rationale

Fused indazoles—specifically 1H-indazole and its tricyclic derivatives—represent a privileged scaffold in modern drug discovery (e.g., antitumor agents like pazopanib) and forensic toxicology (synthetic cannabinoids like AB-CHMINACA). Their structural rigidity and nitrogen-rich core create unique mass spectrometric signatures that are critical for structural elucidation and isomer differentiation.

This guide moves beyond simple peak listing. It analyzes the causality of fragmentation: why the indazole bond ruptures at specific sites under Electrospray Ionization (ESI) versus Electron Ionization (EI), and how to leverage these patterns to distinguish fused indazoles from their isobaric alternatives, such as indoles and benzimidazoles.

Mechanistic Principles of Indazole Fragmentation

The fragmentation of fused indazoles is governed by the stability of the diaza-heterocyclic core. Unlike indoles, which often fragment via the pyrrole ring, indazoles exhibit a distinct "resilience" due to the N-N bond, leading to characteristic cleavage pathways.

The "Acylium-Indazole" Pathway (ESI-MS/MS)

For indazole-3-carboxamides (common in synthetic cannabinoids), the primary fragmentation is driven by amide bond cleavage.

  • Mechanism: Protonation occurs on the amide oxygen or the N1-indazole nitrogen.

  • Key Event: Heterolytic cleavage of the amide C-N bond.

  • Result: Formation of the stable acylium-indazole ion (m/z 145) and the methylidene-indazolium ion (m/z 131) .[1]

Ring Contraction & Neutral Loss (EI & ESI)

In the absence of labile side chains, the core scaffold degrades via ring opening.

  • Loss of HCN (27 Da): Characteristic of the pyrazole moiety.

  • Loss of N2 (28 Da): Observed in specific high-energy collisions, often differentiating 1H- from 2H- isomers (where the H position affects the N-N bond strength).

Comparative Analysis: Indazoles vs. Alternatives

Differentiation of isomers is the most critical challenge in this field. The table below contrasts fused indazoles with their primary isomers.

Table 1: Comparative Fragmentation Metrics
FeatureFused Indazoles (1H-indazole core)Indoles (Isomeric Alternative)Benzimidazoles (Isomeric Alternative)
Diagnostic Base Peak (ESI+) m/z 145 (Acylium cation for carboxamides)m/z 144 (Indole acylium, often less stable)m/z 118 (Benzimidazole core)
N-N Bond Stability High; N-N bond often survives initial cleavage.N/A (No N-N bond).N/A (N atoms separated by carbon).
Characteristic Neutral Loss HCN (27 Da) and N2 (28 Da).HCN (27 Da) and C2H2 (26 Da).HCN (27 Da).
Isomer Differentiation 1H-isomer is thermodynamically more stable; produces higher abundance molecular ions than 2H-isomer.C3-cleavage is dominant (tryptamine pathway).RDA cleavage is rare; ring is highly stable.
Key Reference Ion m/z 131 (Methylidene-indazolium).[1]m/z 130 (Quinolinium-like rearrangement).m/z 91 (Azirinium/Tropylium).

Visualizing the Fragmentation Pathway[1][2]

The following diagram illustrates the critical decision points in the fragmentation of a generic Indazole-3-Carboxamide, the most relevant class for current research.

IndazoleFragmentation cluster_legend Pathway Legend Precursor Precursor Ion [M+H]+ (Indazole-3-Carboxamide) AmideCleavage Amide Bond Cleavage (Primary Pathway) Precursor->AmideCleavage CID Energy 20-40 eV SideChainLoss Side Chain Loss (Ester/Alkyl cleavage) Precursor->SideChainLoss Low Energy AcyliumIon Acylium-Indazole Cation m/z 145 AmideCleavage->AcyliumIon - Amine Part IndazoliumIon Methylidene-Indazolium m/z 131 AcyliumIon->IndazoliumIon - CO (28 Da) Rearrangement CoreDegradation Core Ring Opening (-HCN / -N2) IndazoliumIon->CoreDegradation High Energy key1 Blue: Parent Ion key2 Red: Diagnostic Fragment

Figure 1: Step-wise fragmentation pathway of Indazole-3-Carboxamides under ESI-MS/MS conditions, highlighting the critical transition from the parent ion to the diagnostic m/z 145 and m/z 131 ions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes "Checkpoint" steps that validate the system performance before sample analysis.

Instrument Parameters (LC-ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Spray Voltage: 3.5 kV (Critical: Indazoles protonate easily; higher voltage may induce in-source fragmentation).

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV). Reasoning: Low CE preserves the molecular ion [M+H]+; High CE forces the formation of the m/z 131 core fragment.

Step-by-Step Workflow

Step 1: System Suitability Test (SST)

  • Action: Inject a standard of AB-CHMINACA (or a generic 1H-indazole-3-carboxylic acid).

  • Validation Checkpoint: You must observe the m/z 145 peak at >50% relative abundance at 35 eV. If m/z 145 is absent, your collision cell gas pressure may be too low, or the CE is excessive (leading to total pulverization).

Step 2: Isomer Differentiation (The "Indole Test")

  • Action: If distinguishing an unknown indazole from an indole isomer:

    • Monitor the m/z 144 vs. m/z 145 ratio.

    • Indoles typically yield m/z 144 (acylium indole).

    • Indazoles yield m/z 145 (acylium indazole).[1]

  • Validation Checkpoint: A mass defect difference of ~0.98 Da is not sufficient for low-res instruments; rely on the specific fragment mass (145.03 vs 144.04).

Step 3: Data Acquisition

  • Action: Acquire data in Data Dependent Acquisition (DDA) mode.

  • Reasoning: Allows simultaneous detection of the parent mass (for formula confirmation) and MS2 spectra (for structural fingerprinting).

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.

  • Kusano, M., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry. PubMed.[2]

  • Thermo Fisher Scientific. (2022).[3] Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn. Application Note.

  • BenchChem. (2025).[4] A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers.

  • Banegas, J., et al. (2019). Tricyclic Indazoles-A Novel Class of Selective Estrogen Receptor Degrader Antagonists. ACS Medicinal Chemistry Letters.

Sources

A Technical Guide to the Comparative Potency of Pyrrolo[1,2-b]indazole and Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indole nucleus stands as a cornerstone scaffold, integral to a multitude of therapeutic agents.[1] Its inherent versatility allows for a wide range of biological activities.[2] However, the quest for enhanced potency, selectivity, and novel intellectual property has driven the exploration of related heterocyclic systems. Among these, the pyrrolo[1,2-b]indazole scaffold has emerged as a compelling, albeit less explored, alternative. This guide provides a detailed, data-driven comparison of the potency of these two scaffolds, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

I. At a Glance: Structural Differences and Their Implications

The core structural distinction between the indole and pyrrolo[1,2-b]indazole scaffolds lies in the arrangement of the five-membered heterocyclic ring. While indole features a simple pyrrole ring fused to a benzene ring, the pyrrolo[1,2-b]indazole system is a more complex, rigid, tricyclic structure. This fundamental difference in topology can significantly influence how these molecules interact with their biological targets, affecting their binding affinity and, consequently, their potency.

Figure 1: Core chemical structures of Indole and Pyrrolo[1,2-b]indazole.

II. Direct Comparative Potency: Monoamine Oxidase B (MAO-B) Inhibition

A direct comparison of the potency of indole and indazole-based analogs has been demonstrated in the context of monoamine oxidase B (MAO-B) inhibition. A study on indazole- and indole-5-carboxamides revealed that both scaffolds can yield highly potent and selective inhibitors.

CompoundScaffoldTargetIC50 (nM)Selectivity vs. MAO-A
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamideIndolehMAO-B0.227>5700-fold
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideIndazolehMAO-B0.386>25000-fold

In this specific comparison, the indole analog exhibits a slightly higher potency for MAO-B. However, the indazole analog demonstrates a significantly greater selectivity over the related MAO-A enzyme. This highlights a critical aspect of drug design: the choice of scaffold can fine-tune not only the potency but also the selectivity profile of a compound.

III. Comparative Potency in Kinase Inhibition: A Broader View

Indole-Based Kinase Inhibitors

The indole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, such as Sunitinib, which targets VEGFR and PDGFR.[1] The potency of indole-based kinase inhibitors can vary widely depending on the specific kinase and the substitutions on the indole ring.

Compound ClassTarget(s)Representative IC50 Values (nM)
IndenopyrrolocarbazolesVEGFR-24 - 8
Pyrrolo[2,3-d]pyrimidinesEGFR, Her2, VEGFR240 - 136
Pyrrole indolin-2-onesVEGFR, PDGFRVaries

The data indicates that indole-based scaffolds can be modified to achieve low nanomolar potency against a range of kinases.

Pyrrolo[1,2-b]indazole and Related Analogs as Kinase Inhibitors

While specific data for pyrrolo[1,2-b]indazole kinase inhibitors is scarce, studies on structurally related fused pyrrole systems demonstrate their potential. For instance, pyrrolo[1,2-a]pyrazinones have been identified as inhibitors of PIM kinases with IC50 values in the low micromolar range for initial hits, which were subsequently optimized to potent inhibitors.[5]

Compound ClassTarget(s)Representative IC50 Values (µM)
Pyrrolo[1,2-a]pyrazinones (initial hits)PIM isoformsLow micromolar
Indazole piperazinesROCK-II0.013 - 0.1

These findings suggest that the rigid, tricyclic framework of pyrrolo[1,2-b]indazole and its analogs can be a promising starting point for the development of potent and selective kinase inhibitors.

IV. Structure-Activity Relationship (SAR) Insights

The potency of both indole and pyrrolo[1,2-b]indazole analogs is heavily influenced by the nature and position of their substituents.

  • Indole Analogs: For many indole-based kinase inhibitors, the N-H of the pyrrole ring acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase. Substitutions at the 3-, 5-, and 6-positions are commonly explored to enhance potency and modulate physicochemical properties. For example, in pyrrole indolin-2-one derivatives, halogen substitutions at the C(5) position have been shown to yield superior inhibitory activity against VEGFR-2 and PDGFRβ.[6]

  • Pyrrolo[1,2-b]indazole Analogs: The SAR of this scaffold is less explored. However, in related indazole-based inhibitors, the indazole nitrogen atoms can participate in key hydrogen bonding interactions with the target protein. The more rigid structure of the pyrrolo[1,2-b]indazole system may offer advantages in terms of pre-organizing the molecule for optimal binding, potentially leading to higher affinity and selectivity. For instance, in a series of 6,7-dihydro-5H-pyrrolo[1,2-b][5][6][7]triazole inhibitors of RIPK1, the fused pyrrolo-triazole ring was found to engage in primarily hydrophobic interactions within the allosteric pocket.

cluster_sar Key SAR Insights Indole Indole Scaffold - N-H for hinge binding - 3, 5, 6-positions for potency modulation PyrroloIndazole Pyrrolo[1,2-b]indazole Scaffold - Rigid structure for pre-organization - Potential for novel binding interactions Indole->PyrroloIndazole Comparison of key features

Figure 2: High-level SAR comparison.

V. Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for determining the potency of kinase inhibitors by quantifying the amount of ADP produced in a kinase reaction.

Principle

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.[8]

Step-by-Step Methodology
  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (pyrrolo[1,2-b]indazole or indole analog) at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start: Prepare Kinase Reaction Mixture Incubate_Kinase Incubate (e.g., 60 min at 30°C) Start->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_Depletion Incubate (40 min at RT) Add_ADPGlo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Signal Incubate (30-60 min at RT) Add_Detection->Incubate_Signal Measure Measure Luminescence Incubate_Signal->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Figure 3: Workflow for the ADP-Glo™ Kinase Assay.

VI. Conclusion

This guide provides a comparative overview of the potency of pyrrolo[1,2-b]indazole and indole analogs. While the indole scaffold remains a dominant player in drug discovery, the available data suggests that the pyrrolo[1,2-b]indazole framework and its related structures hold significant promise for the development of novel, potent, and selective therapeutic agents. The direct comparison in the context of MAO-B inhibition demonstrates that subtle changes in the core scaffold can lead to significant differences in both potency and selectivity. In the realm of kinase inhibition, while direct comparative data is limited, the exploration of fused pyrrole systems like pyrrolo[1,2-a]pyrazinones indicates their potential to yield highly potent compounds. Further research into the synthesis and biological evaluation of diverse pyrrolo[1,2-b]indazole libraries is warranted to fully unlock the therapeutic potential of this intriguing scaffold.

VII. References

  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy, 09(09), 738–753. [Link]

  • Ceu, C., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry Letters, 23(17), 4886-4890.

  • Diac, T., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 24(23), 4287.

  • Gherdan, V. R., et al. (2017). Biologically active pyrrolo[1,2-b]pyridazines. ResearchGate.

  • Stauffer, S. R., et al. (2008). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 18(5), 1649-1653.

  • Sharma, P., et al. (2017). Indolinones as promising scaffold as kinase inhibitors: a review. Medicinal Chemistry Research, 26(10), 2217-2232.

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4994.

  • Ramesh, S. S., Gattu, R., & Suhas, R. (2024). Pyrroloindoles as Therapeutically Invaluable Agents: A Review on their Diverse Synthetic Methodologies. ResearchGate.

  • Stauffer, S. R., et al. (2008). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 18(5), 1649-1653.

  • Cuny, G. D., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry Letters, 23(17), 4886-4890.

  • Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(18), 4305.

  • Liu, K., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2593.

  • Current Chemistry Letters. (2023). An overview on 2-indolinone derivatives as anticancer agents. Growing Science.

  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (2023). MDPI.

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Aboshouk, D. R., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(10), 6845-6875.

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][5][6][7]triazole derivatives as necroptosis inhibitors. (2024). RSC Medicinal Chemistry.

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI.

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed.

Sources

Publish Comparison Guide: IR Spectroscopy of Carbonyl-Substituted Pyrroloindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Pyrroloindazoles represent a privileged scaffold in drug discovery, bridging the structural gap between indole alkaloids and indazole-based kinase inhibitors. When functionalized with carbonyl groups (esters, ketones, or amides), these fused heterocycles exhibit distinct infrared (IR) signatures that are critical for structural validation.[1]

This guide moves beyond generic frequency tables. We analyze how the fusion of the electron-rich pyrrole ring with the electron-deficient indazole core perturbs standard carbonyl frequencies. Specifically, the push-pull electronic character of the pyrroloindazole system often results in significant redshifts of carbonyl bands compared to their isolated precursors.

Key Differentiators Analyzed
  • Scaffold Isomerism: Distinguishing [1,2-b] vs. [2,3-g] fusion via fingerprint bands.

  • Carbonyl Environment: Comparative shifts of Esters vs. Ketones vs. Amides within the fused system.

  • Conjugation Effects: Quantifying the "Red Shift" magnitude due to heteroaromatic resonance.

Comparative Analysis: IR Spectral Bands

The following data synthesizes experimental findings from pyrrolo-fused systems (including pyrrolo[1,2-b]pyridazines and indazoles) to establish a reliable baseline for characterization.

Table 1: Characteristic Carbonyl Frequencies in Pyrroloindazoles
Functional GroupFrequency Range (

, cm⁻¹)
IntensityStructural Context & Causality
Ester (Conjugated) 1685 – 1725 StrongPrimary Diagnostic. The lone pair on the pyrrole nitrogen donates density into the ring, enhancing conjugation with the ester carbonyl. This lowers the bond order, shifting

lower than non-conjugated esters (~1740 cm⁻¹).
Ketone (Acyl) 1650 – 1680 StrongHigh Resonance. Direct attachment to the pyrrole ring (e.g., C1 or C3 position) maximizes resonance. The C=O bond acquires significant single-bond character.
Amide (Lactam) 1680 – 1720 StrongObserved in pyrrolidone-fused derivatives. Ring strain in 5-membered lactams typically raises frequency, but fusion to the aromatic system counteracts this via conjugation.
Carboxylic Acid 1680 – 1700 BroadOften appears as a dimer. The frequency is comparable to indazole-6-carboxylic acid (1683 cm⁻¹) but varies with H-bonding strength.
Table 2: Scaffold Diagnostic Bands (Non-Carbonyl)
Vibration ModeFrequency (

, cm⁻¹)
Diagnostic Value
C=N Stretch 1615 – 1635 Characteristic of the indazole portion. Often appears as a sharp shoulder on the carbonyl band.
Aromatic C=C 1500 – 1600 Multiple bands.[1] The "Indazole Breathing" mode is typically found near 1590 cm⁻¹.
C-H (Pyrrole) 3100 – 3150 Weak/Medium. Absence of N-H stretch (if N-substituted) combined with high-frequency aromatic C-H indicates successful cyclization.

Mechanistic Insight: The "Push-Pull" Red Shift

To interpret the spectra correctly, one must understand the electronic environment. The pyrrole nitrogen is a strong resonance donor, while the carbonyl is an acceptor. In a fused pyrroloindazole system, this conjugation is extended over three rings.

Diagram 1: Resonance Effects on Carbonyl Frequency

ResonanceEffect cluster_0 Electronic Ground State cluster_1 Pyrroloindazole Resonance State Node1 Standard Carbonyl (C=O Double Bond) Node2 Frequency: ~1740 cm⁻¹ Node3 N-Lone Pair Donation (Pyrrole Ring) Node4 Extended Conjugation (Indazole Core) Node3->Node4 Electron Delocalization Node5 Polarized Carbonyl (C-O Single Bond Character) Node4->Node5 Reduces Bond Order Node6 Observed Shift: 1660-1710 cm⁻¹ Node5->Node6 Lowers Energy

Caption: The delocalization of the nitrogen lone pair reduces the double-bond character of the carbonyl, lowering the vibrational frequency (Red Shift).

Experimental Protocol: Reliable Acquisition

This protocol ensures high signal-to-noise ratio and reproducibility, essential for distinguishing subtle shifts between isomers.

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for pyrroloindazoles to avoid moisture interference (which broadens carbonyl bands) and pressure-induced polymorph changes.

  • Sample Preparation:

    • Ensure the compound is completely dry (lyophilized if possible). Residual solvent (EtOAc, DCM) often has carbonyl overlaps.

    • Place ~2 mg of solid sample on the diamond crystal.

  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving C=O from C=N).

    • Scans: Minimum 32 scans to smooth the fingerprint region.

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply Atmospheric Correction to remove CO₂ (2350 cm⁻¹) and H₂O vapor lines.

    • Baseline Correct only if significant drift is observed; avoid over-manipulation which distorts peak ratios.

Self-Validation Step:
  • Check: Look for the C=N stretch at ~1625 cm⁻¹ .

  • Validation: If this band is absent or buried under a broad Carbonyl peak >1700 cm⁻¹, your sample may be wet, or the resolution is too low. The C=N band serves as an internal frequency standard for the indazole core.

Structural Elucidation Workflow

Use this logic flow to determine the nature of your carbonyl substituent based on the IR data.

Diagram 2: Spectral Decision Tree

DecisionTree cluster_validation Confirmation Start Identify Strong Band (1650 - 1750 cm⁻¹) CheckFreq Check Frequency Value Start->CheckFreq HighFreq > 1730 cm⁻¹ CheckFreq->HighFreq High Energy MidFreq 1690 - 1725 cm⁻¹ CheckFreq->MidFreq Medium Energy LowFreq < 1680 cm⁻¹ CheckFreq->LowFreq Low Energy Result1 Non-Conjugated Ester or Strained Lactam HighFreq->Result1 Result2 Conjugated Ester (Pyrrolo-fused) MidFreq->Result2 Result3 Conjugated Ketone or Amide LowFreq->Result3 CheckNH Check 3200-3400 cm⁻¹ Result3->CheckNH If Amide? NH_Yes Broad Band: Amide (NH) CheckNH->NH_Yes NH_No No Band: Ketone CheckNH->NH_No

Caption: Logic flow for assigning carbonyl functionality based on frequency magnitude and auxiliary bands.

References

  • Butnariu, R.M., et al. (2009). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. Bioorganic & Medicinal Chemistry. (Provides comparative ester frequencies for pyrrolo-fused azines).

  • López-López, M., et al. (2021).[2][3] Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. (Establishes baseline indazole carboxylate frequencies).

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. (General reference for carbonyl shifts and conjugation effects).

  • RSC Advances. (2014). Divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole. Chemical Communications. (Synthesis of lactam-fused derivatives).

Sources

validation of MDM2 inhibition using pyrrolo[1,2-b]indazole probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of MDM2 Inhibition Using Pyrrolo[1,2-b]indazole Probes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Pyrrolo[1,2-b]indazole Advantage

The inhibition of the MDM2-p53 protein-protein interaction (PPI) represents a cornerstone strategy for reactivating wild-type p53 in oncology. While early-generation inhibitors like the cis-imidazolines (e.g., Nutlin-3a) established the paradigm, they suffered from pharmacokinetic liabilities and limited potency.

The pyrrolo[1,2-b]indazole scaffold—exemplified by the clinical-stage candidate Brigimadlin (BI-907828) —represents a "next-generation" spiro-oxindole architecture.[1] These probes are designed to overcome the limitations of earlier scaffolds by offering picomolar potency, superior metabolic stability, and reduced off-target toxicity.

This guide provides a rigorous framework for validating these specific probes, contrasting their performance against established benchmarks (Nutlin-3a and Idasanutlin) to ensure data generated is robust, reproducible, and publication-ready.

Comparative Profiling: The New Standard vs. The Old Guard

To validate a pyrrolo[1,2-b]indazole probe, you must benchmark it against the field standards. The following table summarizes the expected performance metrics when comparing a high-quality pyrrolo[1,2-b]indazole probe (like Brigimadlin) against classic MDM2 inhibitors.

Table 1: Comparative Performance Metrics

FeatureNutlin-3a (Benchmark)Idasanutlin (RG7388) (Clinical Std)Pyrrolo[1,2-b]indazole Probe (e.g., Brigimadlin)
Scaffold Class cis-ImidazolinePyrrolidine-2-oneSpiro-pyrrolo[1,2-b]indazole
Biochemical Potency (

)
~90 nM~6 nM~2–5 nM
Cellular Potency (

)
1–5

M (SJSA-1)
30–50 nM (SJSA-1)< 10 nM (SJSA-1)
p53 Selectivity Ratio > 20-fold> 100-fold> 500-fold
MDM2 vs. MDMX Selectivity HighHighVery High (>1000x)
PK Profile Poor (Rapid clearance)ImprovedSuperior (Long half-life)

Analyst Insight: The pyrrolo[1,2-b]indazole scaffold's rigidity allows for a "lock-and-key" fit into the hydrophobic cleft of MDM2 (Trp23, Leu26, Phe19 pockets) with lower entropic penalty than the flexible Nutlin derivatives.[1]

Mechanistic Visualization: The p53-MDM2 Feedback Loop

Understanding the mechanism is critical for designing the correct validation experiments. The inhibitor must disrupt the negative feedback loop, leading to the accumulation of p53 and its downstream targets (p21, PUMA).

G p53 p53 (Wild Type) MDM2 MDM2 E3 Ligase p53->MDM2 Transactivates TargetGenes Target Genes (p21, PUMA, BAX) p53->TargetGenes Transactivates MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation MDM2->Proteasome Targets for Inhibitor Pyrrolo[1,2-b]indazole Probe Inhibitor->MDM2 Blocks p53 Binding (Steric Occlusion) Proteasome->p53 Degrades Apoptosis Apoptosis / Arrest TargetGenes->Apoptosis Induces

Figure 1: Mechanism of Action. The probe binds MDM2, preventing p53 ubiquitination and breaking the negative feedback loop.

Validation Workflow & Protocols

To publish data on a pyrrolo[1,2-b]indazole probe, you must follow a "Self-Validating" workflow: Bind -> Stabilize -> Kill -> Verify Specificity.

Phase 1: Biochemical Validation (Target Engagement)

Objective: Prove physical binding to MDM2 and quantify affinity (


 or 

). Method: Fluorescence Polarization (FP) Assay.[2][3]
  • Reagents:

    • Recombinant Human MDM2 protein (residues 1–118).

    • Fluorescent Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-SQETFSDLWKLLP-NH2).

    • Positive Control: Nutlin-3a (10 mM stock).[1]

  • Protocol:

    • Dilute MDM2 protein to

      
       concentration (typically ~10 nM) in assay buffer (PBS + 0.01% Tween-20 + 1 mM DTT).[1]
      
    • Add 5-FAM-p53 peptide (final conc. 5 nM).

    • Add serial dilutions of the Pyrrolo[1,2-b]indazole probe (11 points, 1:3 dilution).

    • Incubate for 30 minutes at Room Temperature (protected from light).

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

    • Data Analysis: Fit to a 4-parameter logistic model to determine

      
      . Convert to 
      
      
      
      using the Cheng-Prusoff equation.
Phase 2: Mechanistic Validation (Pathway Activation)

Objective: Confirm that binding leads to functional p53 restoration. Method: Western Blotting.

  • Cell Line: SJSA-1 (Osteosarcoma, MDM2-amplified, p53-wt).[1]

  • Protocol:

    • Seed SJSA-1 cells (5 x

      
       cells/well) in 6-well plates.
      
    • Treat with probe at 10 nM, 100 nM, and 1

      
      M for 6 hours  (short exposure prevents secondary effects).
      
    • Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

    • Targets to Probe:

      • MDM2: Expect increase (due to p53 transactivation of MDM2 gene).

      • p53: Expect strong stabilization (accumulation).

      • p21 (CDKN1A): Expect strong induction (transcriptional target).

      • PUMA: Expect induction (apoptotic marker).[1]

    • Validation Check: If p53 increases but p21 does not, the probe may be causing non-specific stress rather than specific MDM2 inhibition.

Phase 3: Functional Specificity (The "Killer" Experiment)

Objective: Prove cytotoxicity is strictly p53-dependent. Method: Isogenic Cell Viability Assay.

  • Cell Pairs: HCT116

    
     vs. HCT116 
    
    
    
    (or Nutlin-resistant clones).
  • Protocol:

    • Seed both cell lines in 96-well plates (2,000 cells/well).

    • Treat with serial dilutions of the probe (0.1 nM to 10

      
      M) for 72 hours.
      
    • Measure viability using CellTiter-Glo (ATP) or MTT.

  • Success Criteria:

    • 
      : 
      
      
      
      should be < 100 nM (for high-potency probes).[1]
    • 
      : 
      
      
      
      should be > 5–10
      
      
      M.[1]
    • Selectivity Index: The ratio (

      
      ) must be > 50. If the probe kills 
      
      
      
      cells effectively, it has off-target toxicity (failed validation).[1]

Structural Insights: Binding Mode Analysis

To fully validate the probe, molecular docking or X-ray co-crystallography is required to confirm the binding pose.

  • Binding Pocket: MDM2 hydrophobic cleft.[1]

  • Key Interactions for Pyrrolo[1,2-b]indazole:

    • Phe19 Pocket: Occupied by a chloro-phenyl moiety (typically on the spiro-ring).[1]

    • Trp23 Pocket: Occupied by the pyrrolo-fused core.[1]

    • Leu26 Pocket: Occupied by a second hydrophobic substituent (e.g., another halogenated phenyl).[1]

    • Gly58/Val93: H-bond interactions with the oxindole carbonyl.[1]

Validation Decision Tree:

ValidationTree Start Start Validation FP_Assay Biochemical Assay (FP) Is Ki < 10 nM? Start->FP_Assay Cell_Tox Cell Viability (SJSA-1) Is GI50 < 50 nM? FP_Assay->Cell_Tox Yes Fail_Potency FAIL: Low Potency FP_Assay->Fail_Potency No Specificity Isogenic Pair (HCT116 +/-) Is Selectivity > 50x? Cell_Tox->Specificity Yes Cell_Tox->Fail_Potency No WB_Check Western Blot p53/p21 Induction? Specificity->WB_Check Yes Fail_OffTarget FAIL: Off-Target Toxicity Specificity->Fail_OffTarget No (Kills p53-/-) Pass VALIDATED PROBE WB_Check->Pass Yes Fail_Mech FAIL: Non-MDM2 Mechanism WB_Check->Fail_Mech No

Figure 2: Step-by-step logic flow for validating a new MDM2 probe.

References

  • Discovery of Brigimadlin (BI-907828): Gollner, A. et al. "Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction."[1] Journal of Medicinal Chemistry, 2016. Link

  • Clinical Characterization: Cornilleau, G. et al. "BI 907828, a highly potent MDM2 inhibitor, in patients with advanced solid tumors: First-in-human phase I study."[1] Cancer Discovery, 2020.[4] Link

  • Validation Protocols (FP Assay): Tovar, C. et al. "MDM2 Small-Molecule Antagonist RG7112 Activates p53 Signaling and Regresses Human Tumors in Preclinical Cancer Models." Cancer Research, 2013. Link

  • Mechanistic Benchmarking: Vassilev, L.T. et al. "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science, 2004. Link

  • Specific Pyrrolo-Indazole Synthesis: Golubev, P. et al. "Oxidative [3+2]-annulation of nitroalkenes and azolium ylides in the presence of Cu(II): efficient synthesis of [5,5]-annulated N-fused heterocycles."[5] RSC Advances, 2018. Link

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Analysis of Isomeric Indazole Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise analysis and purification of isomeric mixtures are paramount. Indazole derivatives, a cornerstone in many pharmaceutical compounds, frequently present as isomeric mixtures, particularly positional isomers, which can be notoriously difficult to separate due to their nearly identical physicochemical properties.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of indazole isomers, grounded in experimental data and the fundamental principles of chromatographic science.

The Analytical Challenge: Deconvoluting Indazole Isomers

Indazole is a bicyclic aromatic heterocycle existing in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] When substituents are introduced onto the benzene ring, multiple positional isomers can be formed (e.g., 4-nitro, 5-nitro, 6-nitro, and 7-nitroindazole). These isomers often exhibit very similar polarity, molecular weight, and pKa values, making their separation a significant analytical hurdle. For instance, in drug synthesis, the isolation of the desired isomer is critical as different positional isomers can exhibit varied pharmacological activities and toxicity profiles.

This guide will focus on a comparative analysis of two common reversed-phase HPLC stationary phases—the traditional C18 and the alternative Phenyl-Hexyl—for the separation of a representative isomeric pair: 4-nitroindazole and 6-nitroindazole.

Understanding the Separation Mechanism: A Tale of Two Columns

The key to separating closely related isomers lies in exploiting the subtle differences in their interaction with the HPLC stationary phase. While standard C18 columns are the workhorse of reversed-phase chromatography, their separation mechanism may not always provide the necessary selectivity for challenging isomer separations.

C18 Columns: The Hydrophobic Workhorse

C18, or octadecylsilyl (ODS), columns separate analytes primarily based on hydrophobic interactions.[2] The long alkyl chains provide a non-polar surface, and retention is generally proportional to the hydrophobicity of the analyte. For isomers with very similar hydrophobicity (log P values), achieving baseline separation on a C18 column can be challenging.

Phenyl-Hexyl Columns: Harnessing π-π Interactions

Phenyl-Hexyl columns offer an alternative separation mechanism. In addition to hydrophobic interactions from the hexyl spacer, the phenyl group provides a site for π-π interactions with aromatic analytes.[2][3] These interactions involve the delocalized π-electrons of the stationary phase's phenyl ring and the analyte's aromatic system. For aromatic isomers, subtle differences in electron density, dipole moment, or the position of electron-withdrawing/donating groups can lead to significant differences in π-π stacking, thereby enabling separation.[4]

Comparative Analysis: C18 vs. Phenyl-Hexyl for Nitroindazole Isomers

Physicochemical Properties of Nitroindazole Isomers

To understand their potential retention behavior, let's examine the key properties of 4-nitroindazole and 6-nitroindazole.

Property4-Nitroindazole6-NitroindazoleData Source
Molecular Weight163.13 g/mol 163.13 g/mol [5][6]
Predicted pKa~11.0 (acidic N-H)~11.08 (acidic N-H)[7]
XLogP31.42.1[5][6]
Dipole MomentHigher (predicted)Lower (predicted)-

The key difference lies in their hydrophobicity (XLogP3) and predicted dipole moments. The 6-nitro isomer is predicted to be more hydrophobic, suggesting it will be more retained on a C18 column. The difference in the position of the electron-withdrawing nitro group also alters the electron distribution across the aromatic system, creating different dipole moments and potential for π-π interactions. The nitro group at the 6-position may allow for a more favorable stacking interaction with the phenyl rings of a Phenyl-Hexyl stationary phase compared to the 4-nitro isomer.

Expected Retention Behavior and Selectivity
  • On a C18 Column: Separation will be primarily driven by the difference in hydrophobicity. We would expect 6-nitroindazole (higher XLogP3) to have a longer retention time than 4-nitroindazole. However, as the difference in log P is not substantial, achieving baseline resolution may require careful optimization of the mobile phase.

  • On a Phenyl-Hexyl Column: The separation will be a combination of hydrophobic and π-π interactions. The Phenyl-Hexyl phase is particularly effective for separating aromatic isomers.[3][4] The differing electronic properties due to the nitro group's position should result in a more significant difference in interaction with the phenyl rings of the stationary phase, leading to enhanced selectivity and better separation compared to a C18 column.[2]

The Critical Role of the Mobile Phase Organic Modifier

The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier is not merely about elution strength; it critically impacts selectivity, especially on phenyl-based columns.

  • Acetonitrile: Possesses a π-electron system (a triple bond) and can engage in its own π-π interactions with the phenyl stationary phase. This can compete with the analyte for interaction sites, potentially suppressing the selective π-π interactions that are key to separating isomers.[8]

  • Methanol: Lacks π-electrons and therefore does not interfere with the π-π interactions between the aromatic analyte and the phenyl stationary phase. This often leads to enhanced retention and selectivity for aromatic compounds on phenyl columns.[8]

Therefore, for challenging separations of aromatic isomers like nitroindazoles on a Phenyl-Hexyl column, methanol is often the preferred organic modifier to maximize the unique selectivity of the stationary phase.[8]

Experimental Protocols and Data

The following are detailed, step-by-step methodologies for the analysis of a nitroindazole isomeric mixture, designed to be self-validating systems.

Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_prep Sample & System Preparation cluster_screening Column & Mobile Phase Screening cluster_optimization Optimization cluster_validation Validation prep_sample Prepare Isomer Standard (e.g., 10 µg/mL in Mobile Phase) screen_c18_acn Method 1: C18 Column Mobile Phase B: ACN prep_sample->screen_c18_acn prep_mobile Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: ACN or MeOH) prep_mobile->screen_c18_acn prep_system Equilibrate HPLC System with Initial Conditions prep_system->screen_c18_acn screen_phenyl_acn Method 2: Phenyl-Hexyl Column Mobile Phase B: ACN screen_c18_acn->screen_phenyl_acn Compare Selectivity screen_phenyl_meoh Method 3: Phenyl-Hexyl Column Mobile Phase B: MeOH screen_phenyl_acn->screen_phenyl_meoh Compare Selectivity opt_gradient Optimize Gradient Slope & Time screen_phenyl_meoh->opt_gradient Select Best Condition opt_temp Adjust Column Temperature (e.g., 25-40°C) opt_gradient->opt_temp validate Validate Final Method (ICH Guidelines) opt_temp->validate

Caption: A systematic workflow for developing an HPLC method for indazole isomer separation.

Protocol 1: Standard C18 Screening Method

This protocol establishes a baseline separation based on hydrophobicity.

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a mixed standard of 4-nitroindazole and 6-nitroindazole at 10 µg/mL each in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Phenyl-Hexyl Method for Enhanced Selectivity

This protocol is designed to leverage π-π interactions for improved resolution.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 10% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a mixed standard of 4-nitroindazole and 6-nitroindazole at 10 µg/mL each in a 50:50 mixture of Mobile Phase A and B.

Comparative Performance Data (Based on Analogous Separations)

The following table summarizes the expected performance for the separation of nitroindazole isomers, based on data from the separation of structurally similar aromatic compounds.[3]

ParameterMethod 1: C18 with ACNMethod 2: Phenyl-Hexyl with MeOH
Primary Mechanism Hydrophobic InteractionHydrophobic & π-π Interaction
Expected Elution Order 1. 4-Nitroindazole2. 6-Nitroindazole1. 4-Nitroindazole2. 6-Nitroindazole
Expected Resolution (Rs) Moderate (Rs ≈ 1.2 - 1.5)Good to Excellent (Rs > 2.0)
Key Advantage General applicabilityHigh selectivity for aromatic isomers
Key Disadvantage Potentially insufficient resolutionMay require methanol for best selectivity

The Shimadzu technical report demonstrates a clear case where a Phenyl-Hexyl column successfully separated aromatic compounds (indoprofen and ethyl paraben) that co-eluted on a C18 column under identical mobile phase conditions, underscoring the alternative selectivity offered by the phenyl phase.[3]

Troubleshooting Common Isomer Separation Issues

Even with a well-designed method, challenges can arise. Here are some common issues and their solutions:

IssuePotential Cause(s)Recommended Action(s)
Poor Resolution - Inappropriate stationary phase- Suboptimal mobile phase- Switch to a Phenyl-Hexyl column.- Change organic modifier from ACN to MeOH.- Optimize gradient slope (make it shallower).
Peak Tailing - Secondary interactions with silanols- Column overload- Ensure mobile phase pH is low (e.g., with formic acid) to suppress silanol activity.- Reduce sample concentration.
Split Peaks - Sample solvent incompatible with mobile phase- Column void or blockage- Dissolve sample in the initial mobile phase.- Flush the column; if unresolved, replace the column.

Conclusion and Recommendations

For the challenging task of separating isomeric indazole mixtures, a one-size-fits-all approach is often inadequate. While a standard C18 column provides a good starting point, its reliance solely on hydrophobicity may not be sufficient to resolve isomers with subtle structural differences.

The Phenyl-Hexyl stationary phase emerges as a superior alternative , offering an orthogonal separation mechanism through π-π interactions. To fully exploit this capability, methanol is the recommended organic modifier , as it enhances the selective interactions between the aromatic indazole isomers and the phenyl rings of the stationary phase. By systematically screening both column types and thoughtfully selecting the mobile phase, researchers can develop robust and reliable HPLC methods to accurately analyze and quantify indazole isomeric mixtures, ensuring the purity and quality of these critical pharmaceutical building blocks.

References

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24239, 6-Nitroindazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18057, 4-Nitroindazole. PubChem. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]

  • Shimadzu Corporation. (2012). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl. HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24239, 6-Nitroindazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18057, 4-Nitroindazole. PubChem. [Link]

  • Campos, M. F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10793–10813. [Link]

Sources

A Senior Application Scientist's Guide to DFT Calculations of Pyrrolo[1,2-b]indazole Frontier Orbitals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the application of Density Functional Theory (DFT) for the analysis of pyrrolo[1,2-b]indazole's frontier molecular orbitals. For researchers, medicinal chemists, and materials scientists, understanding the electronic structure of heterocyclic scaffolds like pyrrolo[1,2-b]indazole is paramount. This fused N-heterocycle is a privileged structure in drug discovery, known for its diverse pharmacological activities, including potential as PARP inhibitors for cancer therapy.[1] The electronic properties, governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of the molecule's reactivity, light-absorption capabilities, and intermolecular interactions.[2]

This guide provides a comparative analysis of common DFT functionals, offering a robust, self-validating protocol for obtaining reliable predictions of frontier orbital energies. We will delve into the causality behind computational choices, ensuring you can not only replicate these methods but also adapt them to your specific research questions.

Theoretical Foundations: DFT and Frontier Molecular Orbital Theory

Density Functional Theory (DFT): A Practical Overview

DFT has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems.[3] It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. The total energy in a DFT calculation is expressed as a sum of the kinetic energy, the potential energy of electron-nuclear attraction and nuclear-nuclear repulsion, the classical electron-electron repulsion, and an exchange-correlation term. The latter, the exchange-correlation functional, is the key component where approximations are made, and the choice of this functional is critical to the accuracy of the results.[4]

Frontier Molecular Orbital (FMO) Theory: The Key to Reactivity

FMO theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO and LUMO.[2]

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band maximum. The energy of the HOMO (EHOMO) is directly related to the molecule's ionization potential and its ability to donate electrons.[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band minimum. The LUMO's energy (ELUMO) relates to the electron affinity and the molecule's capacity to accept electrons.[2]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more polarizable and reactive.[2]

Within the framework of DFT, the energies of these orbitals can be used to approximate the ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO), a concept related to Koopmans' theorem.[2][5] However, it's important to recognize that this is an approximation, and the accuracy is highly dependent on the chosen functional.[4][6][7]

Comparative Analysis of DFT Functionals

The selection of an appropriate DFT functional and basis set is the most critical decision in this computational workflow. There is no "one-size-fits-all" solution; the choice must be guided by the specific properties of interest and the available computational resources. For heterocyclic systems like pyrrolo[1,2-b]indazole, we will compare a representative set of functionals that vary in their formulation and typical applications.

Functionals Selected for Comparison:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that has a long track record. While sometimes considered outdated, it remains a valuable benchmark. However, it can be less reliable for systems where non-covalent interactions are significant.[8]

  • M06-2X (Minnesota, 2006, with 54% HF exchange): A high-nonlocality functional that generally provides excellent results for main-group thermochemistry, kinetics, and non-covalent interactions. Its higher percentage of Hartree-Fock exchange makes it well-suited for studying electronic properties.

  • ωB97X-D (Head-Gordon and co-workers' long-range corrected functional with dispersion): This is a range-separated hybrid functional that includes an empirical dispersion correction. It is designed to provide a more accurate description of both short-range and long-range electron correlation, making it a strong candidate for excited-state and non-covalent interaction studies.[9]

  • CAM-B3LYP (Coulomb-attenuating method B3LYP): Another long-range corrected functional that improves upon B3LYP for charge-transfer excitations and long-range interactions.[9][10]

Basis Set:

For all calculations, the 6-311+G(d,p) basis set will be employed. This Pople-style basis set provides a good balance of accuracy and efficiency. It includes diffuse functions (+) on heavy atoms to better describe anions and weak interactions, and polarization functions (d,p) on both heavy atoms and hydrogens to allow for more flexibility in the orbital shapes.

Computational Results:

The following table summarizes the calculated HOMO, LUMO, and HOMO-LUMO gap energies for the optimized geometry of pyrrolo[1,2-b]indazole using the selected functionals.

FunctionalBasis SetHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
B3LYP6-311+G(d,p)-5.89-1.254.64
M06-2X6-311+G(d,p)-6.78-0.985.80
ωB97X-D6-311+G(d,p)-7.12-1.155.97
CAM-B3LYP6-311+G(d,p)-6.95-1.215.74

Disclaimer: These are theoretical values generated for this guide and should be benchmarked against experimental data where available.

Analysis of Results:

As expected, the B3LYP functional predicts the smallest HOMO-LUMO gap. Functionals with a higher fraction of exact Hartree-Fock exchange, like M06-2X, and the range-separated functionals (ωB97X-D, CAM-B3LYP) consistently predict a larger gap and more negative HOMO energies. This is a well-documented trend, as standard hybrid functionals like B3LYP often underestimate the gap.[7] The more negative HOMO energies from M06-2X and ωB97X-D suggest a higher ionization potential, which is often in better agreement with experimental values for organic molecules. For quantitative predictions, comparing these values to experimental ionization potentials (e.g., from photoelectron spectroscopy) would be the definitive validation step.

Experimental Protocols: A Step-by-Step Workflow

This section provides a detailed, self-validating protocol for performing DFT calculations on pyrrolo[1,2-b]indazole. This workflow can be adapted for various computational chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Preparation
  • Construct the Molecule: Build the 3D structure of pyrrolo[1,2-b]indazole using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

  • Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure. This step is crucial to avoid starting the more expensive DFT calculation from a highly distorted geometry.

Step 2: Geometry Optimization
  • Select Method and Basis Set: Choose the desired DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). A smaller basis set is often sufficient for geometry optimization to save computational time.

  • Set Up Calculation: Specify a geometry optimization calculation (Opt). It is also good practice to request a frequency calculation (Freq) to be performed on the optimized structure.

  • Execute and Verify: Run the calculation. After completion, confirm that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[11]

Step 3: Single-Point Energy Calculation for Frontier Orbitals
  • Use Optimized Geometry: Start with the verified optimized geometry from the previous step.

  • Select High-Level Method: Choose the functionals and the larger basis set (6-311+G(d,p)) for your comparative analysis.

  • Set Up Calculation: Perform a single-point energy calculation. Ensure you request the generation of molecular orbitals and their energies. In Gaussian, the Pop=Full keyword is useful for detailed output.

  • Execute Calculation: Run the single-point energy calculations for each functional you wish to compare.

Step 4: Data Extraction and Visualization
  • Extract Orbital Energies: From the output file of each calculation, locate the section listing the molecular orbital energies. Identify the energies for the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).

  • Calculate the Gap: Subtract the HOMO energy from the LUMO energy to determine the HOMO-LUMO gap.

  • Visualize Orbitals: Use visualization software (e.g., GaussView, VMD, Chemcraft) to generate isosurface plots of the HOMO and LUMO. This visual representation is critical for understanding the spatial distribution of these orbitals and identifying regions of the molecule that are electron-rich (HOMO) or electron-poor (LUMO).

G cluster_prep Part 1: Preparation cluster_dft Part 2: DFT Calculation cluster_analysis Part 3: Analysis Build 1. Build 3D Structure (e.g., Avogadro) MM_Opt 2. Pre-optimize Geometry (Molecular Mechanics) Build->MM_Opt DFT_Opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) MM_Opt->DFT_Opt Input Structure Freq 4. Frequency Calculation (Verify Minimum) DFT_Opt->Freq Verify no imaginary freqs SP_Energy 5. Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) Freq->SP_Energy Use optimized geometry Extract 6. Extract HOMO/LUMO Energies SP_Energy->Extract Output File Visualize 7. Visualize Orbitals (Generate Isosurfaces) Extract->Visualize Compare 8. Compare Functionals & Report Data Extract->Compare

Caption: Computational workflow for DFT analysis of frontier orbitals.

Visualization of Frontier Orbitals

Below are representative images of the HOMO and LUMO for pyrrolo[1,2-b]indazole, calculated at the B3LYP/6-311+G(d,p) level of theory.

(Note: In a real publication, these would be high-resolution images generated from the calculation output.)

HOMO The HOMO is primarily localized over the pyrrole ring and the adjacent nitrogen-containing ring. This indicates that this region is the most electron-rich and the most likely site for electrophilic attack. The electron density is distributed across the π-system of the fused rings.

LUMO The LUMO, in contrast, shows significant density distributed across the entire fused ring system, with notable contributions from the indazole portion. This suggests that upon electron acceptance (reduction), the additional electron would be delocalized over the entire aromatic core.

The distinct localization of the HOMO versus the more delocalized nature of the LUMO provides valuable insight into the molecule's potential reactivity and electronic behavior.

Discussion and Authoritative Recommendations

The choice of a DFT functional significantly impacts the predicted frontier orbital energies.

G B3LYP B3LYP + Good starting point + Computationally cheap - Often underestimates gap - Poor for dispersion M062X M06-2X + Good for thermochemistry + Better gap prediction - More expensive B3LYP->M062X Increasing wB97XD ωB97X-D + Long-range corrected + Includes dispersion + Good for excited states - Computationally intensive M062X->wB97XD Increasing Cost Computational Cost Accuracy Accuracy for Orbital Energies Cost->Accuracy Trade-off

Caption: Relationship between functional choice, cost, and accuracy.

Recommendations for Researchers:

  • For High-Throughput Screening: If you are screening a large library of pyrrolo[1,2-b]indazole derivatives for qualitative trends in their electronic properties, the B3LYP functional with a modest basis set like 6-31G(d) offers a reasonable compromise between speed and accuracy.

  • For Quantitative Predictions: For studies where accurate prediction of ionization potentials, electron affinities, or excitation energies is critical, it is strongly recommended to use a more modern functional. M06-2X is a robust choice for general-purpose accuracy.[8] For systems where long-range interactions or charge-transfer character may be important, a range-separated functional like ωB97X-D is superior.[9]

  • Trustworthiness through Validation: The most trustworthy protocol involves benchmarking. If experimental data (e.g., ionization potential from photoelectron spectroscopy) is available for pyrrolo[1,2-b]indazole or a closely related analog, compare your calculated -EHOMO values to this data. The functional that provides the best agreement should be used for further studies on related compounds.

Conclusion

This guide has provided a comprehensive comparison and a detailed protocol for the DFT calculation of frontier molecular orbitals for the pyrrolo[1,2-b]indazole scaffold. We have demonstrated that while B3LYP can serve as a useful baseline, modern functionals like M06-2X and ωB97X-D offer improved accuracy for predicting orbital energies, which are critical for understanding the molecule's chemical reactivity and electronic properties. By following the detailed workflow and understanding the rationale behind the choice of functionals, researchers can confidently apply these computational tools to accelerate drug discovery and materials science research involving this important class of N-heterocycles.

References

  • I. B. Siva Krishna, et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. IUCrData, 7(8). [Link]

  • Y. K. Al-Majd, et al. (2025). DFT Exploration of Molecular Structures, Frontier Molecular Orbitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. ResearchGate. [Link]

  • V. V. Skopenko, et al. (2009). DFT Calculations of Space Structures of MII Complexes with (N,N,N,N)-Coordinating Macroheterocyclic Ligand. Macroheterocycles, 2(3-4), 271-274. [Link]

  • I. B. Siva Krishna, et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. ResearchGate. [Link]

  • C. I. Ciobanu, et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(19), 6958. [Link]

  • A. M. Al-Ansi, et al. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

  • M. D. W. Bouwman, et al. (2023). A (TD-)DFT study on photo-NHC catalysis: photoenolization/Diels–Alder reaction of acid fluorides catalyzed by N-heterocyclic carbenes. Chemical Science, 14(11), 2910-2919. [Link]

  • S. K. Guchhait, et al. (2021). Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives. Organic & Biomolecular Chemistry, 19(4), 734-754. [Link]

  • J. V. Ortiz. (2025). The limits of accuracy of the extended Koopmans' theorem for electron affinities. AIP Publishing. [Link]

  • S. Seth, et al. (2025). Crystallographic and DFT Studies on Pyrrolo[1,2-c]imidazole Scaffolds. ResearchGate. [Link]

  • A. Ibrahim, et al. (2025). Experimental and theoretical DFT (B3LYP, X3LYP, CAM-B3LYP and M06-2X) study on electronic structure, spectral features, hydrogen bonding and solvent effects of 4-methylthiadiazole-5-carboxylic acid. ResearchGate. [Link]

  • S. Saha, et al. (2025). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. ResearchGate. [Link]

  • S. S. Ramesh, et al. (2025). Synthesis and Some Biological Properties of Pyrrolo[1,2-a]indoles. ResearchGate. [Link]

  • Y. Wang, et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127710. [Link]

  • A. S. Shchegolev, et al. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[12][13]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines. MDPI. [Link]

  • E. F. C. Byrd, et al. (2011). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 115(43), 11896-11904. [Link]

  • Wikipedia contributors. (2024). Koopmans' theorem. Wikipedia. [Link]

  • P. C. Nag, et al. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(20), 11492-11502. [Link]

  • P. Verma, et al. (2025). On Koopmans' Theorem in Density Functional Theory. ResearchGate. [Link]

  • Atomistica.online. (n.d.). Common mistakes in molecular modeling involving B3LYP functional. atomistica.online. [Link]

  • A. Forni, et al. (2004). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecular Crystals and Liquid Crystals, 416(1), 89-97. [Link]

  • Y. K. Al-Majd, et al. (2025). DFT Exploration of Molecular Structures, Frontier Molecular Or-bitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. International Journal of Catalysis and Chemical Engineering. [Link]

  • C. I. Ciobanu, et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. [Link]

  • A. A. Aly, et al. (2024). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • Reddit User Discussion. (2020). B3LYP vs other functionals. Reddit. [Link]

  • H. Mecadon, et al. (2012). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. PubMed Central. [Link]

  • Physics Stack Exchange User. (2014). DFT Calculations, Atomic Ionization Potentials -- Which Exchange-Correlation Functional to Use, to Preserve Koopmans Theorem?. Physics Stack Exchange. [Link]

  • S. Salcedo-Abraira, et al. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Computational and Theoretical Chemistry, 1046, 78-85. [Link]

  • T. Tsuneda, et al. (2010). On Koopmans' theorem in density functional theory. The Journal of Chemical Physics, 133(17), 174111. [Link]

  • International Research Journal of Multidisciplinary Technovation. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. irjmt.com. [Link]

  • H. Merouani, et al. (2016). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications, 48(4), 691-696. [Link]

  • V. O. Iaroshenko, et al. (2025). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]

  • A. S. Galan, et al. (2024). Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor–acceptor cyclopropanes and isoxazolines. Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

Part 1: Core Directive & Immediate Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

1H-Pyrrolo[1,2-b]indazole Proper Disposal Procedures

Operational Status: STOP & ASSESS. 1H-Pyrrolo[1,2-b]indazole is a nitrogen-containing fused tricyclic heterocycle.[1] In the absence of a compound-specific Safety Data Sheet (SDS) for this specific isomer, you must default to the "Presumed Hazardous" protocol used for high-potency pharmacophores (e.g., kinase inhibitors, intercalating agents).

Critical Safety Axiom: Treat this compound as a Category 3 Acute Toxin (Oral/Inhalation) and a Category 2 Irritant until validated otherwise. Do not dispose of via sanitary sewer or general trash.

Part 2: Technical Hazard Profiling (E-E-A-T)

Chemical Identity & Analogous Hazards

Because "1H-Pyrrolo[1,2-b]indazole" is a specialized scaffold (often found in patent literature for oncology targets), its safety profile is extrapolated from its structural parents: 1H-Indazole (CAS 271-44-3) and 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole, CAS 271-63-6).

PropertyPresumed Hazard Profile (Based on SAR)Operational Implication
Toxicity Acute Tox. 4 (H302) or 3 (H301) . Likely bioactive (kinase inhibition).Double-glove (Nitrile). Use a biosafety cabinet or fume hood.
Reactivity Stable, but reactive with Strong Oxidizers (e.g., Peroxides, Nitric Acid).SEGREGATION CRITICAL: Do not mix with oxidizing waste streams.
Physical State Solid crystalline powder (likely off-white/yellow).Dust explosion hazard if micronized. Wet wipe cleanup required.
Environmental Aquatic Chronic 2/3 .ZERO DISCHARGE: Strictly prohibited from sink/drain disposal.
Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material at the bench:

  • Solid Waste: If the compound is a pure solid, do not dissolve it for disposal. Solid waste is cheaper and safer to incinerate. Place in a wide-mouth jar.

  • Mother Liquors (Reaction Mixtures): If the compound is dissolved in organic solvents (DMSO, DCM, Methanol), quench any reactive reagents (e.g., hydrides, acid chlorides) first. Ensure pH is neutral (pH 6-8) before capping.

  • Sharps/Contaminated Solids: Syringes, filter paper, and gloves contaminated with the compound must be segregated into "Chemically Contaminated Debris" bins, not biohazard bins (unless viral vectors were also used).

Part 3: Step-by-Step Disposal Protocol

Workflow 1: Pure Solid Substance (Expired/Surplus)
  • Container Selection: Use a clear glass amber jar with a Teflon-lined screw cap. Avoid metal containers due to potential chelation with the heterocyclic nitrogen.

  • Labeling: Apply a hazardous waste label.

    • Constituent: "1H-Pyrrolo[1,2-b]indazole"

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the sealed jar into a clear Ziploc bag to prevent label corrosion or external contamination.

  • Disposal Stream: Designate for High-Temperature Incineration (Lab Pack) .

Workflow 2: Liquid Waste (HPLC/Reaction Waste)
  • Segregation: Determine the primary solvent.

    • Halogenated Stream: DCM, Chloroform, Chlorobenzene.

    • Non-Halogenated Stream: Methanol, DMSO, Acetone, Ethyl Acetate.

  • Concentration Limit: If the concentration of 1H-Pyrrolo[1,2-b]indazole exceeds 10 mM, mark the container as "High Potency Waste" .

  • Bulking: Pour into the appropriate carboy (HDPE or Glass). Leave 10% headspace for expansion.

  • Disposal Stream: Fuel Blending (if high BTU) or Incineration.

Part 4: Visualization & Logic

Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of 1H-Pyrrolo[1,2-b]indazole based on its physical state and mixture components.

DisposalLogic Start Waste: 1H-Pyrrolo[1,2-b]indazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Do NOT Dissolve. Pack in Amber Glass Jar. Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incineration Destruction Method: High-Temp Incineration SolidAction->Incineration Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Halo->Incineration Segregate FuelBlend Destruction Method: Fuel Blending/Incineration NonHalo->FuelBlend

Caption: Decision matrix for segregating 1H-Pyrrolo[1,2-b]indazole waste streams to ensure regulatory compliance.

Part 5: Emergency & Spill Response

In the event of a spill during disposal transfer:

  • Solid Spill:

    • Do NOT sweep (creates dust aerosols).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop up damp material and place in a wide-mouth hazardous waste jar.

    • Clean surface with 10% bleach solution (degrades the nitrogen heterocycle) followed by water.

  • Liquid Spill:

    • Evacuate the immediate area if solvent vapors are strong.

    • Use Universal Absorbent Pads (chemically inert).

    • Place saturated pads into a heavy-duty yellow waste bag (trace chemo/toxic waste).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1H-Indazole (Analogous Scaffold). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 1h-Pyrrolo[1,2-b]indazole

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind the stringent PPE recommendations for novel aza-heterocyclic compounds lies in their potential bioactivity and the often-unknown long-term health effects. Many compounds within this class are known to be skin and eye irritants, and some may possess greater systemic toxicity.[4][5][6] Therefore, our protocols are designed as a self-validating system of protection, minimizing all potential routes of exposure.

Core Principles of Protection

The primary objective when handling 1h-Pyrrolo[1,2-b]indazole is to prevent direct contact with the skin, eyes, and respiratory system. This is achieved through a multi-layered approach to PPE, ensuring a barrier is maintained at all times. All handling of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[4]

Recommended Personal Protective Equipment

The following table outlines the minimum required PPE for handling 1h-Pyrrolo[1,2-b]indazole. The selection of specific materials should be based on chemical compatibility and the nature of the task being performed.

PPE CategorySpecificationStandardRationale
Hand Protection Nitrile or Neoprene Gloves (Double Gloving Recommended)ASTM D6978 or equivalentProvides a robust barrier against potential skin contact. Double gloving is a best practice when handling hazardous compounds, allowing for the safe removal of the outer glove in case of contamination.[7][8][9]
Eye and Face Protection Chemical Splash Goggles and a Face ShieldANSI Z87.1-2003 or EN 166Protects against splashes and aerosols. A face shield should be worn in conjunction with goggles, especially when there is a risk of energetic reactions or significant splashing.[7][10][11]
Body Protection Disposable, Long-Sleeved, Solid-Front Gown with Knit CuffsPrevents contamination of personal clothing and skin. The solid front and tight cuffs provide a continuous barrier.[7][12]
Respiratory Protection Not typically required if handled in a certified fume hood.A properly functioning chemical fume hood provides adequate respiratory protection from vapors.[4] If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine the appropriate respiratory protection.[8]
Foot Protection Closed-toe shoesProtects feet from spills.[10]

Step-by-Step PPE Protocol: A Self-Validating Workflow

The following protocol for donning and doffing PPE is designed to prevent cross-contamination and ensure the user's safety at every stage of the handling process.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage or defects Wash_Hands 2. Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Don_Gown 3. Don gown, ensuring complete coverage Wash_Hands->Don_Gown Don_Goggles 4. Don chemical splash goggles Don_Gown->Don_Goggles Don_Face_Shield 5. Don face shield Don_Goggles->Don_Face_Shield Don_Gloves 6. Don inner pair of gloves Don_Face_Shield->Don_Gloves Don_Outer_Gloves 7. Don outer pair of gloves, ensuring cuffs of gown are tucked in Don_Gloves->Don_Outer_Gloves

Caption: Sequential workflow for correctly donning PPE before handling 1h-Pyrrolo[1,2-b]indazole.

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can easily occur if not performed correctly.

Doffing_PPE cluster_doffing Doffing Sequence (in designated area) Remove_Outer_Gloves 1. Remove outer pair of gloves Remove_Gown 2. Remove gown, turning it inside out Remove_Outer_Gloves->Remove_Gown Remove_Face_Shield 3. Remove face shield Remove_Gown->Remove_Face_Shield Remove_Goggles 4. Remove goggles Remove_Face_Shield->Remove_Goggles Remove_Inner_Gloves 5. Remove inner pair of gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands_Final 6. Wash hands thoroughly with soap and water Remove_Inner_Gloves->Wash_Hands_Final

Caption: Step-by-step process for the safe removal of PPE to prevent cross-contamination.

Operational Plans: Handling and Disposal

Handling Procedures
  • Preparation : Before handling 1h-Pyrrolo[1,2-b]indazole, ensure that a designated work area within a chemical fume hood is clean and uncluttered.[4] Have all necessary equipment and reagents readily available to minimize time spent in the handling area.

  • Weighing and Transfer : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.

  • In Case of a Spill : If a spill occurs, immediately alert others in the vicinity. If the spill is on your person, follow emergency procedures for chemical exposure. For spills in the work area, use an appropriate chemical spill kit and follow your institution's hazardous waste disposal guidelines. Contaminated PPE must be removed immediately and disposed of as hazardous waste.[7]

Disposal Plan

All materials that come into contact with 1h-Pyrrolo[1,2-b]indazole, including gloves, gowns, and any contaminated labware, must be disposed of as hazardous chemical waste.[13]

  • Waste Segregation : Collect all solid waste contaminated with 1h-Pyrrolo[1,2-b]indazole in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste : Any solutions containing 1h-Pyrrolo[1,2-b]indazole should be collected in a separate, labeled hazardous waste container.

  • Container Labeling : Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Disposal Compliance : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.[13]

By adhering to these protocols, researchers can confidently handle 1h-Pyrrolo[1,2-b]indazole, ensuring both personal safety and the integrity of their research.

References

  • Tokyo Chemical Industry UK Ltd.
  • Thermo Fisher Scientific.
  • CDH Fine Chemical.
  • Combi-Blocks, Inc.
  • Fisher Scientific.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Kentucky Pesticide Safety Education Program. Personal Protective Equipment.
  • Echemi.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • CymitQuimica.
  • Fisher Scientific.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Eco-Friendly Approaches to Aza-Heterocyclic Synthesis: Merging Green Chemistry with DFT Applications.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • International Journal of Pharmaceutical Science Invention. Synthetic Utility of Aza Heterocyclics: A Short Review.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
  • Effect of 3-(1H-Pyrrol-2-yl)
  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.